Stiripentol
Description
Stiripentol is an anticonvulsant drug used in the treatment of epilepsy as an adjunct therapy along with [DB00349] and [DB00313]. This drug is currently approved in the USA, Canada, and European countries as oral tablets marketed as Diacomit. FDA approval of this drug was granted on August 20, 2018,. Unrelated to other anticonvulsants, this compound belongs to the group of aromatic allylic alcohols and may potentiate the effect of other antiepileptic drugs (AEDs) due to pharmacokinetic interactions. It elevates the levels of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter that regulates electrical activity in the central nervous system.
This compound is a structurally unique anticonvulsant that has been introduced as adjuvant therapy of Dravet syndrome, a rare form of severe childhood epilepsy. There is limited information on the safety of this compound, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49763-96-4, 137767-55-6 | |
| Record name | Stiripentol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stiripentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIRIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Stiripentol on GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol is an antiepileptic drug with a multifaceted mechanism of action, primarily centered on the potentiation of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the molecular interactions of this compound with the GABAergic system, with a focus on its direct modulation of GABA-A receptors. This document synthesizes key quantitative data, details common experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
The principal anticonvulsant effect of this compound is attributed to its action as a positive allosteric modulator of GABA-A receptors.[1][2][3] Unlike other modulators that bind to well-defined sites (e.g., benzodiazepines, barbiturates), this compound interacts with a unique site on the GABA-A receptor complex.[1][2] This interaction enhances the receptor's affinity for its endogenous ligand, γ-aminobutyric acid (GABA), without altering the maximum achievable response at saturating GABA concentrations. The clinical implication of this mechanism is a potentiation of inhibitory neurotransmission, leading to a reduction in neuronal hyperexcitability.
Subunit-Specific Modulation
The modulatory effect of this compound is not uniform across all GABA-A receptor isoforms. It exhibits a notable preference for receptors containing the α3 and δ subunits.
-
α3-Containing Receptors: The heightened activity at α3-containing receptors is particularly significant. These subunits are more prominently expressed in the developing brain, which may underlie the pronounced efficacy of this compound in treating childhood-onset epilepsies such as Dravet syndrome.
-
δ-Containing Receptors: this compound is also a potent modulator of GABA-A receptors that include the δ subunit. These receptors are typically located extrasynaptically and are responsible for mediating tonic inhibition in response to ambient GABA levels. By enhancing the function of these receptors, this compound can augment the baseline level of inhibition in the brain.
Independence from Other Modulatory Sites
Experimental evidence confirms that this compound's binding site is distinct from those of other major classes of GABA-A receptor modulators. Its activity is not blocked by antagonists of the benzodiazepine or neurosteroid binding sites. Furthermore, this compound and benzodiazepines appear to act independently and their effects can be additive, which is relevant for polytherapy regimens.
Additional Mechanisms Contributing to GABAergic Enhancement
Beyond its direct action on GABA-A receptors, this compound is reported to further enhance GABAergic tone through other mechanisms:
-
Inhibition of GABA Transaminase: this compound can inhibit GABA transaminase, the enzyme responsible for the degradation of GABA.
-
Inhibition of Synaptosomal GABA Uptake: The reuptake of GABA from the synaptic cleft is also impeded by this compound.
Both of these actions lead to an increase in the concentration of GABA available to activate postsynaptic receptors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on GABA-A receptors.
| Parameter | Receptor Subunit Composition | Condition | Value | Reference |
| GABA EC50 | α3β3γ2L | GABA alone | 45.2 µM | |
| GABA EC50 | α3β3γ2L | GABA + 100 µM this compound | 6.2 µM | |
| This compound (100 µM) Potentiation of GABA-evoked Current | ||||
| Receptor Subunit Composition | Mean % Potentiation ± SEM | |||
| α1β3γ2L | 250 ± 30 | |||
| α3β3γ2L | 450 ± 50 | |||
| α1β3δ | 380 ± 60 | |||
| α3β3δ | 520 ± 70 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on GABAergic neurotransmission.
Patch-Clamp Electrophysiology on Recombinant GABA-A Receptors
This technique is crucial for studying the direct effects of this compound on specific GABA-A receptor subtypes.
4.1.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used due to their low endogenous receptor expression and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: cDNAs encoding the desired GABA-A receptor subunits (e.g., α3, β3, γ2L) are transiently transfected into the HEK-293T cells using a lipid-based transfection reagent like Lipofectamine 2000. A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.
4.1.2. Electrophysiological Recording
-
Recording Configuration: Whole-cell patch-clamp recordings are performed.
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 145 CsCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH.
-
Drug Application: A rapid solution exchange system is used to apply GABA and this compound to the recorded cell. This compound is typically co-applied with GABA.
-
Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier, filtered at 2 kHz, and digitized at 10 kHz. Data analysis is performed using software such as pCLAMP or AxoGraph. Concentration-response curves are generated by fitting the data to the Hill equation.
Receptor Binding Assays
While specific binding assay protocols for this compound are less commonly detailed in the literature due to its nature as an allosteric modulator rather than a competitive binder at a radioligand site, a hypothetical approach to investigate its allosteric effects would involve:
4.2.1. Membrane Preparation
-
Brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor of interest are homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
4.2.2. Binding Assay
-
Membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]flumazenil for the benzodiazepine site or [3H]muscimol for the GABA site).
-
The incubation is performed in the presence and absence of varying concentrations of this compound.
-
The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
An increase or decrease in the binding of the radioligand in the presence of this compound would indicate an allosteric interaction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted enhancement of GABAergic neurotransmission.
Caption: Workflow for characterizing this compound's effects using patch-clamp.
Conclusion
This compound exerts its anticonvulsant effects through a sophisticated and multi-targeted enhancement of the GABAergic system. Its primary mechanism involves the positive allosteric modulation of GABA-A receptors, with a notable selectivity for α3- and δ-containing subtypes. This direct action is complemented by its ability to increase synaptic GABA concentrations by inhibiting GABA reuptake and degradation. The unique pharmacological profile of this compound, particularly its subunit selectivity, provides a strong rationale for its clinical efficacy in specific epilepsy syndromes. Further research into the precise molecular determinants of its binding site could pave the way for the development of novel, highly selective GABAergic modulators.
References
- 1. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-convulsant this compound acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Stiripentol as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol (STP), an antiepileptic drug primarily used in the treatment of Dravet syndrome, exerts its therapeutic effects in part through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, subunit selectivity, and experimental characterization of this compound's interaction with GABA-A receptors. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology. This document details the modulatory effects of this compound on GABA-A receptor function, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and GABA-A Receptors
This compound is a structurally unique, aromatic allylic alcohol that is chemically distinct from other antiepileptic drugs.[1] Its multifaceted mechanism of action includes the inhibition of cytochrome P450 enzymes, which slows the metabolism of other co-administered antiepileptic drugs, and a direct modulatory effect on GABA-A receptors.[4]
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated ion channels that are permeable to chloride ions. Upon binding of the neurotransmitter GABA, the channel opens, leading to an influx of chloride, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The receptor is a pentameric complex composed of various subunits, with the most common isoforms in the brain consisting of two α, two β, and one γ subunit. The specific subunit composition of the receptor determines its physiological and pharmacological properties, including its sensitivity to modulatory drugs.
Mechanism of Action of this compound at GABA-A Receptors
This compound acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself. Its binding site is distinct from those of other well-known modulators such as benzodiazepines, barbiturates, and neurosteroids.
The primary mechanism by which this compound potentiates GABAergic neurotransmission is by increasing the apparent affinity of the receptor for GABA and prolonging the duration of GABA-activated channel opening. This leads to a leftward shift in the GABA concentration-response curve, indicating that a lower concentration of GABA is required to elicit a given response in the presence of this compound. Notably, this compound does not increase the maximal response to saturating concentrations of GABA. In addition to its modulatory effects, this compound can act as a weak partial agonist at GABA-A receptors, directly activating the channel to a small degree.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway of GABA-A receptor activation and its positive modulation by this compound.
References
- 1. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Stiripentol's Impact on Voltage-Gated Sodium and T-Type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, exhibits a multi-target mechanism of action.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on two critical classes of ion channels implicated in neuronal excitability: voltage-gated sodium channels (NaV) and T-type calcium channels (CaV3). While the primary anticonvulsant activity of this compound is often attributed to its positive allosteric modulation of GABAA receptors, its interactions with these voltage-gated ion channels contribute significantly to its therapeutic profile and potential neuroprotective effects.[1][3] This document synthesizes the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the underlying mechanisms and workflows.
Interaction with Voltage-Gated Sodium Channels (NaV)
This compound has been demonstrated to block voltage-gated sodium channels, a mechanism commonly associated with anticonvulsant properties. This action is considered a contributing factor to its efficacy in controlling seizures. Studies have shown that this compound exhibits a strong affinity for site 2 of the voltage-gated sodium channel. This interaction leads to a reduction in sodium influx, which in turn can decrease neuronal hyperexcitability.
The blockade of NaV channels by this compound may also play a role in its observed neuroprotective effects. By limiting the excessive sodium entry that occurs during excitotoxic events, this compound can help to mitigate the downstream consequences of neuronal damage.
It is noteworthy that the specific subtype of voltage-gated sodium channel targeted by this compound has not yet been definitively identified. While Dravet syndrome is often associated with loss-of-function mutations in the SCN1A gene, which encodes the NaV1.1 channel predominantly found in inhibitory interneurons, this compound's blockade of sodium channels appears to contribute to seizure control. This suggests a complex interplay of effects, potentially involving the modulation of sodium channels on excitatory neurons, such as NaV1.2, NaV1.3, and NaV1.6, which could help to rebalance the excitatory/inhibitory tone in the brain.
Quantitative Data
Currently, specific IC50 values for the inhibition of voltage-gated sodium channel isoforms by this compound from direct electrophysiological studies are not extensively reported in the public domain. The available information points to a significant blockade of sodium influx activated by veratridine, but a precise dose-response relationship for individual NaV channel subtypes remains to be fully elucidated.
| Channel Subtype | Parameter | Value | Reference |
| Voltage-Gated Sodium Channels (General) | Effect | Significant blockade of veratridine-activated Na+ entry | |
| Voltage-Gated Sodium Channels (General) | Binding | Strong affinity for site 2 |
Table 1: Summary of this compound's Effect on Voltage-Gated Sodium Channels. This table summarizes the qualitative effects of this compound on voltage-gated sodium channels based on available literature.
Inhibition of T-Type Calcium Channels (CaV3)
This compound has been shown to inhibit low-voltage-activated T-type calcium channels, which are known to play a crucial role in the thalamocortical oscillations that underlie absence seizures. This inhibitory action on T-type calcium channels represents a distinct mechanism that could contribute to this compound's broad spectrum of anti-seizure activity.
Quantitative Data
Electrophysiological studies using patch-clamp techniques have provided specific IC50 values for the inhibition of the three T-type calcium channel subtypes by this compound. These studies have demonstrated that this compound inhibits all three isoforms (CaV3.1, CaV3.2, and CaV3.3) at clinically relevant concentrations, with a higher specificity for the CaV3.3 subtype.
| Channel Subtype | IC50 (µM) | Hill Coefficient | Reference |
| CaV3.1 (h) | 69.16 | 1.71 | |
| CaV3.2 (h) | 64.35 | 1.68 | |
| CaV3.3 (h) | 36.6 | 1.19 |
Table 2: Inhibitory Potency of this compound on Human T-Type Calcium Channel Subtypes. This table presents the half-maximal inhibitory concentration (IC50) and Hill coefficient for this compound on the three human T-type calcium channel isoforms.
Experimental Protocols
The following sections detail the methodologies employed in the electrophysiological assessment of this compound's effects on T-type calcium channels.
Whole-Cell Patch-Clamp Recordings for T-Type Calcium Channels
Objective: To determine the inhibitory effect of this compound on human CaV3.1, CaV3.2, and CaV3.3 channels expressed in mammalian cell lines.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells transiently transfected with cDNA for human CaV3.1 and CaV3.3.
-
Human Embryonic Kidney (HEK293) cells stably transfected with cDNA for human CaV3.2.
Electrophysiological Recordings:
-
Technique: Manual whole-cell patch-clamp.
-
Amplifier and Software: EPC-10 amplifier and PatchMaster software (HEKA Electronics).
-
Pipettes: Borosilicate glass pipettes with a resistance of 2.5–6.0 MΩ.
-
Seal Resistance: >1 GΩ.
-
Holding Potential: -100 mV.
-
Test Pulse: Depolarization to -25 mV for 250 ms.
-
Frequency: 0.1 Hz.
-
Data Acquisition: Sampled at 20 kHz and filtered at 10 kHz.
Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 (adjusted with CsOH).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 (adjusted with NaOH).
-
This compound Preparation: Dissolved in dimethylsulfoxide (DMSO). The final DMSO concentration in the recording chamber is kept low (e.g., 0.3%) to minimize solvent effects.
Experimental Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps to -25 mV for 250 ms at a frequency of 0.1 Hz to elicit T-type calcium currents.
-
Record baseline currents in the vehicle control solution.
-
Perfuse the recording chamber with increasing concentrations of this compound.
-
Record the peak current amplitude at each concentration until a steady-state effect is observed.
-
Wash out the drug to observe the reversibility of the effect.
Data Analysis:
-
The peak inward current at each this compound concentration is measured and normalized to the baseline current.
-
The concentration-response data are fitted with a two-parameter logistic function to determine the IC50 and Hill coefficient.
Visualizations
Signaling Pathway of this compound's Action on Ion Channels
Caption: Mechanism of this compound's action on voltage-gated ion channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for determining this compound's IC50 on ion channels.
Conclusion
This compound's interaction with voltage-gated sodium and T-type calcium channels is a key aspect of its multifaceted mechanism of action. The blockade of NaV channels likely contributes to the reduction of neuronal hyperexcitability and may offer neuroprotective benefits. The well-characterized inhibition of T-type calcium channels, particularly the CaV3.3 subtype, provides a rationale for its efficacy in controlling absence seizures. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand the pharmacology of this compound and to develop novel antiepileptic therapies. Further research is warranted to elucidate the specific voltage-gated sodium channel subtypes targeted by this compound and to fully characterize the kinetic effects of this interaction.
References
Stiripentol's Impact on Lactate Dehydrogenase and Brain Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol (STP), an antiepileptic drug approved for the treatment of Dravet syndrome, possesses a multifaceted mechanism of action that extends beyond its well-established role as a positive allosteric modulator of GABA-A receptors. A significant component of its efficacy involves the modulation of brain energy metabolism, primarily through the inhibition of the enzyme lactate dehydrogenase (LDH). This guide provides an in-depth examination of this compound's interaction with LDH, its subsequent effects on neuronal energy pathways, and the experimental methodologies used to investigate these phenomena. By altering the lactate-pyruvate balance, this compound influences neuronal excitability, mimicking a ketogenic state and contributing to its anticonvulsant and potential neuroprotective properties.
Introduction: Beyond GABAergic Modulation
While the anticonvulsant effects of this compound have been historically attributed to its enhancement of GABAergic inhibition, a growing body of evidence highlights its role as a key modulator of cerebral energy metabolism.[1][2] Neuronal excitation is an energy-intensive process, and dysregulation of brain energy homeostasis is increasingly recognized as a key factor in the pathogenesis of epilepsy.[1] this compound's unique chemical structure allows it to interfere with core metabolic pathways, offering a distinct mechanism for reducing neuronal hyperexcitability. This guide focuses on a pivotal aspect of this metabolic modulation: the direct inhibition of lactate dehydrogenase (LDH) and its downstream consequences on brain function.[3][4]
Mechanism of Action: Intersection of Metabolism and Neurotransmission
This compound's therapeutic effects arise from a combination of direct and indirect actions that collectively decrease neuronal firing and protect against seizure-induced injury.
-
Positive Allosteric Modulation of GABA-A Receptors : STP enhances the activity of GABA-A receptors, particularly those containing α3 and δ subunits, which increases the duration of chloride channel opening and potentiates inhibitory neurotransmission. This primary action reduces overall network excitability.
-
Inhibition of Lactate Dehydrogenase (LDH) : STP directly inhibits LDH, a critical enzyme in anaerobic glycolysis that interconverts pyruvate and lactate. This action is central to its effects on energy metabolism.
-
Inhibition of Cytochrome P450 (CYP) Enzymes : STP is a known inhibitor of several CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP3A4), which slows the metabolism of co-administered antiepileptic drugs, thereby increasing their plasma concentrations and efficacy.
-
Modulation of Ion Channels : Studies have shown that STP can block voltage-gated sodium and T-type calcium channels, further contributing to the reduction of neuronal excitability and offering neuroprotective benefits.
This guide will focus primarily on the LDH inhibition mechanism and its metabolic consequences.
Impact on Lactate Dehydrogenase (LDH)
Lactate dehydrogenase is a crucial enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation/reduction of NADH to NAD+. In the brain, LDH is a key component of the astrocyte-neuron lactate shuttle (ANLS), a fundamental pathway for providing energy substrates to neurons.
This compound acts as a noncompetitive inhibitor of LDH, binding to a site distinct from the enzyme's lactate and pyruvate binding sites. This inhibition affects both the forward (pyruvate-to-lactate) and reverse (lactate-to-pyruvate) reactions. The primary isoforms targeted in the brain are LDH-1 (LDHB) and LDH-5 (LDHA). By impeding LDH activity, this compound disrupts the ANLS, which has profound effects on neuronal metabolism and excitability.
Quantitative Data on LDH Inhibition
While specific IC50 values for this compound are not consistently reported in the literature, in vitro studies have quantified its inhibitory effects. The data highlights a moderate direct inhibition, which may be amplified in the complex in vivo environment.
| Compound | Concentration | LDH Isoform(s) | Inhibition Percentage | Assay Type | Reference |
| This compound | 500 µM | Mammalian LDH | ~40% | Spectrophotometric | |
| This compound | 500 µM | Human LDHA (hLDHA) | ~10% | Kinetic Spectrofluorometric | |
| Novel STP Analogs | 500 µM | Human LDHA (hLDHA) | 46% - 72% | Kinetic Spectrofluorometric |
Note: Differences in reported inhibition percentages can be attributed to variations in experimental conditions and assay methodologies.
Impact on Brain Energy Metabolism
The inhibition of LDH by this compound initiates a cascade of metabolic shifts that ultimately contribute to reduced neuronal excitability.
-
Disruption of the Astrocyte-Neuron Lactate Shuttle : By inhibiting LDH in both astrocytes and neurons, STP reduces the availability of lactate as a primary energy source for neurons, forcing a shift in substrate utilization.
-
Mimicking a Ketogenic State : The metabolic alterations induced by LDH inhibition are similar to those seen with a ketogenic diet. This state is characterized by a shift from glucose to ketone bodies as the brain's main fuel source, which is known to have a seizure-suppressing effect.
-
Neuronal Hyperpolarization : The reduction in glycolytic flux and subsequent decrease in ATP production is thought to activate ATP-sensitive potassium (K-ATP) channels. The opening of these channels leads to potassium efflux, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
-
Neuroprotection : Beyond its anticonvulsant action, this compound has demonstrated neuroprotective properties. It can reduce neuronal injury resulting from conditions like oxygen-glucose deprivation and glutamate excitotoxicity. This effect may be linked to both its metabolic-sparing actions and its ability to block voltage-gated ion channels.
Signaling and Metabolic Pathway Diagrams
The following diagrams illustrate the key pathways and logical relationships described.
Experimental Protocols
Investigating the effects of this compound on LDH and neuronal metabolism requires specific in vitro and ex vivo assays. Below are detailed, representative methodologies.
In Vitro LDH Inhibition Assay (Colorimetric)
This protocol assesses the direct inhibitory effect of this compound on LDH activity in a cell-free system.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- LDH Enzyme: Reconstitute purified LDH (e.g., rabbit muscle LDH) in assay buffer to a working concentration.
- Substrate (Pyruvate): Prepare a stock solution of sodium pyruvate in assay buffer.
- Cofactor (NADH): Prepare a fresh stock solution of β-NADH in assay buffer. Protect from light.
- Inhibitor (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
2. Assay Procedure:
- In a 96-well microplate, add assay buffer, this compound (or vehicle control), and LDH enzyme solution to each well.
- Incubate the plate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the NADH and pyruvate solutions to each well.
- Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to LDH activity.
3. Data Analysis:
- Calculate the rate of reaction (V) for each concentration of this compound.
- Normalize the activity to the vehicle control to determine the percentage of inhibition.
- Plot percentage inhibition against this compound concentration to determine the IC50 value.
A[label="Reagent Preparation\n(Buffer, LDH, NADH, Pyruvate, STP)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Plate Setup\nAdd Buffer, STP (or Vehicle),\nand LDH to 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Pre-incubation\n(Allow STP-LDH Interaction)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Reaction Initiation\nAdd NADH and Pyruvate", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Kinetic Measurement\nRead Absorbance at 340 nm\nover time", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Data Analysis\nCalculate Reaction Rates\nDetermine % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F;
}
Metabolic Analysis in Acute Brain Slices
This ex vivo protocol allows for the study of this compound's effects on the metabolism and electrophysiology of intact neuronal circuits.
1. Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal welfare protocols.
- Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution (e.g., NMDG- or sucrose-based ACSF) to minimize excitotoxicity.
- Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., hippocampus) using a vibratome.
- Transfer slices to a recovery chamber containing standard ACSF bubbled with carbogen and allow them to recover at a slightly elevated temperature (e.g., 32-34°C) for at least one hour.
2. Experimental Treatment:
- Transfer recovered slices to a recording chamber continuously perfused with carbogenated ACSF at a physiological temperature.
- Establish a baseline recording of metabolic (e.g., using Seahorse XF Analyzer to measure oxygen consumption rate) or electrophysiological (e.g., field potentials) activity.
- Perfuse the slices with ACSF containing this compound at the desired concentration(s).
- Record changes in metabolic rates or electrophysiological parameters in response to the drug application.
3. Metabolite Analysis (Optional):
- At the end of the experiment, snap-freeze the brain slices.
- Perform metabolite extraction and quantify levels of lactate, pyruvate, ATP, and other key metabolites using techniques such as mass spectrometry or HPLC.
Conclusion and Future Directions
This compound's inhibitory action on lactate dehydrogenase is a critical, yet perhaps underappreciated, component of its antiepileptic profile. By disrupting the astrocyte-neuron lactate shuttle and inducing a metabolic state that disfavors neuronal hyperexcitability, this compound leverages a mechanism distinct from classical channel modulation and GABAergic enhancement. This metabolic approach not only contributes to seizure control but may also confer neuroprotective benefits.
Future research should focus on elucidating the precise IC50 values of this compound and its metabolites on different LDH isoforms. Further investigation into the activation of K-ATP channels and the downstream metabolic consequences in various brain regions will provide a more complete picture of its mechanism. The development of novel this compound analogs with enhanced LDH inhibitory potency could represent a promising therapeutic strategy for epilepsy and other neurological disorders characterized by metabolic dysregulation.
References
Preclinical In Vivo Models for Studying Stiripentol's Anticonvulsant Properties: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo models utilized to investigate the anticonvulsant properties of Stiripentol (STP). This compound, an aromatic allylic alcohol structurally distinct from other antiepileptic drugs, has demonstrated significant efficacy, particularly in the treatment of Dravet syndrome.[1][2] This document details the experimental models, protocols, and key findings that have elucidated its mechanisms of action and therapeutic potential.
Introduction to this compound's Anticonvulsant Profile
This compound's anticonvulsant activity is multifaceted, involving both direct effects on neuronal excitability and indirect effects through the potentiation of other antiseizure medications (ASMs).[3][4] Its primary mechanisms of action include:
-
Positive Allosteric Modulation of GABAA Receptors: this compound enhances GABAergic neurotransmission by binding to a unique site on the GABAA receptor, increasing the duration of channel opening.[1] This effect is particularly pronounced on receptors containing α3 and δ subunits, which may explain its efficacy in childhood-onset epilepsies.
-
Inhibition of GABA Metabolism and Reuptake: Early studies suggested that this compound increases cerebral GABA concentrations by inhibiting GABA transaminase and synaptosomal GABA reuptake.
-
Inhibition of Cytochrome P450 (CYP) Enzymes: this compound is a potent inhibitor of several CYP isoenzymes, including CYP3A4, CYP2C19, and CYP1A2. This inhibition slows the metabolism of co-administered ASMs like clobazam and carbamazepine, thereby increasing their plasma concentrations and anticonvulsant effects.
-
Modulation of Ion Channels: Evidence suggests that this compound can also inhibit voltage-gated sodium and T-type calcium channels, contributing to its broad-spectrum anticonvulsant activity.
-
Inhibition of Lactate Dehydrogenase (LDH): At higher concentrations, this compound inhibits LDH, an enzyme involved in neuronal energy metabolism. This action may reduce neuronal excitability.
Key Preclinical In Vivo Models
A variety of animal models have been instrumental in characterizing the anticonvulsant profile of this compound. These models can be broadly categorized into those with induced seizures and genetic models that recapitulate specific epilepsy syndromes.
Induced Seizure Models
These models utilize chemical or electrical stimuli to induce seizures in otherwise healthy animals, typically rodents. They are valuable for initial screening and characterization of anticonvulsant efficacy.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. This model is predictive of efficacy against absence and myoclonic seizures. This compound has demonstrated dose-dependent protection in this model.
-
Maximal Electroshock (MES) Model: The MES test induces generalized tonic-clonic seizures and is a primary screen for drugs effective against this seizure type.
-
Lithium-Pilocarpine Model of Status Epilepticus: This model induces prolonged seizures (status epilepticus) and subsequent neuronal injury. This compound has been shown to reduce seizure severity and offer neuroprotective effects in this model.
Genetic Models of Epilepsy
Genetic models, particularly those for Dravet syndrome, have been crucial in confirming the clinical relevance of this compound's anticonvulsant effects.
-
Scn1a Mouse Models of Dravet Syndrome: Mutations in the SCN1A gene are the primary cause of Dravet syndrome. Mouse models with heterozygous loss-of-function mutations in the corresponding Scn1a gene, such as the Scn1aA1783V/WT mouse, exhibit key features of the human condition, including spontaneous seizures and susceptibility to hyperthermia-induced seizures. This compound, especially in combination with clobazam and valproic acid, has shown significant efficacy in reducing seizure frequency and increasing the threshold for thermally induced seizures in these models.
-
Gabrg2+/Q390X Mouse Model: This model carries a mutation in the gene encoding the γ2 subunit of the GABAA receptor and is also associated with an epileptic encephalopathy similar to Dravet syndrome. Studies in these mice have highlighted the synergistic anticonvulsant effects of this compound when co-administered with a benzodiazepine like diazepam.
-
WAG/Rij Rat Model of Absence Seizures: This is a genetic model that displays spontaneous spike-and-wave discharges characteristic of absence seizures. This compound has been shown to suppress these discharges, suggesting a potential role in treating absence seizures, possibly through its action on T-type calcium channels.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various in vivo studies investigating this compound's anticonvulsant efficacy.
Table 1: Efficacy of this compound in Induced Seizure Models
| Model | Species | This compound Dose (mg/kg, i.p.) | Endpoint | Efficacy | Reference |
| Pentylenetetrazol (PTZ) | Rat (P21) | 350 | Seizure Occurrence | Significant suppression | |
| Pentylenetetrazol (PTZ) | Rat (P75) | 350 | Seizure Occurrence | No significant effect | |
| Lithium-Pilocarpine | Rat (P21) | 350 | Status Epilepticus Occurrence | Significant suppression | |
| Lithium-Pilocarpine | Rat (P75) | 350 | Status Epilepticus Occurrence | No significant effect | |
| Low-dose PTZ (Absence) | Rat | 300 | Spike-and-Wave Discharges | Almost completely abolished |
Table 2: Efficacy of this compound in Genetic Epilepsy Models
| Model | Species | Treatment | Endpoint | Efficacy | Reference |
| Scn1aA1783V/WT (Dravet) | Mouse | STP add-on to Clobazam + Valproic Acid | Spontaneous Seizure Frequency | Significantly reduced (p=0.0003) | |
| Scn1aA1783V/WT (Dravet) | Mouse | STP add-on to Clobazam + Valproic Acid | Hyperthermia-induced Seizure Temperature | Significantly elevated (p=0.0018) | |
| Gabrg2+/Q390X | Mouse | STP + Diazepam | Seizure-related Events | Greatly attenuated | |
| WAG/Rij (Absence) | Rat | 300 mg/kg STP | Spike-and-Wave Discharge Duration & Number | Significantly decreased |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol for Pentylenetetrazol (PTZ)-Induced Seizure Testing
Objective: To assess the efficacy of this compound in preventing or delaying the onset of chemically-induced clonic and tonic-clonic seizures.
Materials:
-
Male Wistar rats (Postnatal day 21 and 75)
-
This compound solution
-
Vehicle control (e.g., saline with Tween 80)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimate animals to the testing environment.
-
Administer this compound (e.g., 150, 250, or 350 mg/kg, i.p.) or vehicle control to different groups of rats.
-
After a predetermined pre-treatment time (e.g., 60 minutes), administer a convulsant dose of PTZ (i.p.).
-
Immediately place the animal in an observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure activity based on a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk, the incidence of generalized clonic seizures, and the incidence of tonic-clonic seizures with mortality.
-
Compare the seizure scores and latencies between the this compound-treated and vehicle-treated groups.
Protocol for Hyperthermia-Induced Seizure Testing in Scn1a Mouse Models
Objective: To evaluate the efficacy of this compound in increasing the temperature threshold for seizure induction in a genetic model of Dravet syndrome.
Materials:
-
Scn1aA1783V/WT mice and wild-type littermates
-
This compound, Clobazam, and Valproic Acid formulations for administration (e.g., in food pellets or via osmotic minipumps)
-
Heating lamp or another controlled heat source
-
Rectal thermometer for monitoring core body temperature
-
Observation chamber
Procedure:
-
Treat mice with the drug combination (e.g., this compound add-on to Clobazam and Valproic Acid) or vehicle for a specified period (e.g., 14 days).
-
Place the mouse in the observation chamber under the heat source.
-
Continuously monitor the core body temperature using a rectal probe.
-
Observe the animal for signs of seizure onset (e.g., wild running, clonus, tonic extension).
-
Record the body temperature at which the first seizure is observed.
-
Immediately remove the animal from the heat source upon seizure onset to allow for recovery.
-
Compare the seizure-inducing temperature between the treated and control groups.
Protocol for Spontaneous Seizure Monitoring in Genetic Models
Objective: To assess the effect of this compound on the frequency and duration of spontaneous seizures in genetic epilepsy models.
Materials:
-
Genetically modified mice (e.g., Scn1aA1783V/WT) implanted with electrodes for electroencephalogram (EEG) recording.
-
Video-EEG monitoring system.
-
Drug administration setup (e.g., osmotic minipumps for continuous delivery, medicated food pellets).
Procedure:
-
Surgically implant EEG electrodes over the cortex of the mice and allow for recovery.
-
Record baseline video-EEG for a specified period (e.g., several days to weeks) to determine the baseline frequency of spontaneous seizures.
-
Administer the treatment regimen (e.g., this compound add-on to Clobazam and Valproic Acid) or vehicle.
-
Continuously record video-EEG throughout the treatment period.
-
Analyze the EEG recordings to identify and quantify electrographic seizures.
-
Correlate electrographic seizures with behavioral manifestations observed in the video recordings.
-
Compare the frequency, duration, and severity of seizures before and during treatment, and between treated and control groups.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's pharmacology and preclinical evaluation.
Caption: Mechanisms of this compound's anticonvulsant action.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The preclinical in vivo evaluation of this compound has been extensive, utilizing a range of induced and genetic seizure models. These studies have been pivotal in elucidating its multiple mechanisms of action, including its direct effects on GABAergic neurotransmission and its significant pharmacokinetic interactions with other antiseizure medications. The data consistently demonstrate this compound's robust anticonvulsant properties, particularly in models of Dravet syndrome, providing a strong rationale for its clinical use in this and potentially other severe epilepsy syndromes. Future preclinical research may focus on further delineating the role of its other mechanisms, such as ion channel modulation and metabolic inhibition, in its overall therapeutic profile.
References
The Structural-Activity Relationship of Stiripentol and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome, presents a unique chemical scaffold with a multifaceted mechanism of action. This technical guide delves into the critical structural features of this compound and its analogs that govern their biological activity. Through a comprehensive review of preclinical data, we explore the intricate relationship between molecular modifications and their impact on anticonvulsant efficacy, GABAergic modulation, cytochrome P450 (CYP) enzyme inhibition, and neurotoxicity. This document provides detailed experimental protocols for key assays, quantitative structure-activity relationship (SAR) data presented in structured tables, and visual diagrams of signaling pathways and experimental workflows to serve as a resource for the rational design of novel anticonvulsant agents.
Introduction
This compound (STP) is a structurally unique, aromatic allylic alcohol that has demonstrated significant efficacy in controlling seizures, particularly in the context of Dravet syndrome.[1] Its chemical name is (±)-4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. The molecule possesses a chiral center at the C3 position of the pentenol chain, and it is used clinically as a racemic mixture. The anticonvulsant activity of this compound is attributed to a combination of direct and indirect mechanisms. It acts as a positive allosteric modulator of GABAa receptors, thereby enhancing inhibitory neurotransmission.[2][3] Additionally, this compound is a potent inhibitor of several cytochrome P450 enzymes, which leads to increased plasma concentrations of co-administered antiepileptic drugs.[4]
The development of analogs of this compound is a promising avenue for discovering novel anticonvulsant agents with improved efficacy, selectivity, and safety profiles. Understanding the structural determinants of its various biological activities is paramount for such endeavors. This guide provides a detailed analysis of the structure-activity relationships of this compound and its derivatives.
Mechanisms of Action
The anticonvulsant effect of this compound is complex and involves multiple targets. The primary mechanisms are:
-
Positive Allosteric Modulation of GABAa Receptors: this compound enhances the function of GABAa receptors, the major inhibitory neurotransmitter receptors in the central nervous system. It binds to a site on the receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[3] This binding increases the affinity of the receptor for GABA and prolongs the opening of the chloride channel, leading to increased neuronal inhibition. This compound shows a degree of selectivity for GABAa receptor subtypes, with a more pronounced effect on receptors containing α3 and δ subunits.
-
Inhibition of Cytochrome P450 Enzymes: this compound is a potent inhibitor of several CYP450 isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. This inhibition slows the metabolism of other co-administered antiepileptic drugs, such as clobazam and its active metabolite norclobazam, leading to elevated plasma concentrations and enhanced therapeutic effects. This drug-drug interaction is a key component of its clinical efficacy in Dravet syndrome.
-
Other Potential Mechanisms: Research suggests that this compound may also exert its effects through other pathways, including the inhibition of lactate dehydrogenase (LDH) and modulation of voltage-gated sodium and T-type calcium channels.
Signaling Pathway of GABAa Receptor Modulation
The following diagram illustrates the mechanism of this compound as a positive allosteric modulator of the GABAa receptor.
Structural-Activity Relationship (SAR) Analysis
The anticonvulsant activity and pharmacological profile of this compound are highly dependent on its chemical structure. Modifications to different parts of the molecule can significantly alter its efficacy and safety.
The Methylenedioxyphenyl (MDP) Moiety
The 1,3-benzodioxole ring is a critical pharmacophore. Its replacement or modification generally leads to a decrease in anticonvulsant activity. This group is also responsible for the mechanism-based inhibition of CYP450 enzymes, where it is metabolized to a reactive intermediate that covalently binds to the enzyme.
The Allylic Alcohol and Stereochemistry
The vinyl alcohol moiety and the chiral center at C3 are crucial for activity. The (R)-(+)-enantiomer of this compound is reported to be approximately 2.4 times more potent than the (S)-(-)-enantiomer, highlighting the importance of stereochemistry for its interaction with its biological targets.
The tert-Butyl Group
The bulky tert-butyl group plays a significant role in the molecule's potency. Modifications to this group have been explored to improve activity and reduce metabolic liabilities.
Quantitative SAR Data
The following tables summarize the available quantitative data for this compound and its analogs from preclinical anticonvulsant screening.
Table 1: Anticonvulsant Activity of this compound and its Analogs in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Seizure Models.
| Compound | Modification | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| This compound | - | 277.7 | 115 | >300 | >2.6 (scPTZ) | |
| Analog 7h | Semicarbazone derivative | 87 | - | >300 | >3.4 (MES) | |
| Analog (±)-13b | Pyrazoline derivative | - | 110 | >300 | >2.7 (scPTZ) |
Note: Further quantitative data for a wider range of analogs is needed for a more comprehensive SAR analysis.
Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound.
| CYP Isoform | Substrate | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| CYP1A2 | Phenacetin | - | - | 6.6 | |
| CYP2C19 | Clobazam (N-demethylation) | Competitive | 0.516 | 3.29 | |
| CYP2C19 | Norclobazam (4'-hydroxylation) | Competitive | 0.139 | 0.276 | |
| CYP3A4 | Clobazam (N-demethylation) | Non-competitive | 1.59 | 1.58 | |
| CYP3A4 | Midazolam | - | - | 13 | |
| CYP3A4 | Testosterone | - | - | 21 | |
| CYP2C9 | Diclofenac | - | - | 130 | |
| CYP2B6 | Bupropion | - | - | 14 | |
| CYP2C8 | Paclitaxel | - | - | 6.8 |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Adult male mice (e.g., CD-1) are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that elevate the seizure threshold.
-
Animals: Adult male mice are used.
-
Drug Administration: Test compounds are administered i.p. or p.o.
-
Convulsant Administration: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
In Vitro Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit CYP enzymes.
-
System: Human liver microsomes or recombinant human CYP enzymes are used.
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme system and a specific probe substrate for the CYP isoform of interest in the presence of an NADPH-generating system.
-
Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) and the mechanism of inhibition can be determined through further kinetic studies.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for anticonvulsant screening and CYP450 inhibition assays.
Synthesis of this compound and Analogs
The synthesis of this compound typically involves a Claisen-Schmidt condensation between piperonal and pinacolone to form an α,β-unsaturated ketone, followed by a selective reduction of the ketone to the corresponding allylic alcohol.
The synthesis of analogs can be achieved by using substituted benzaldehydes or different ketones in the initial condensation step, or by further chemical modifications of the this compound scaffold.
Conclusion
The structural-activity relationship of this compound is a complex interplay of its various structural components. The methylenedioxyphenyl moiety is crucial for both anticonvulsant activity and CYP inhibition. The stereochemistry of the allylic alcohol and the nature of the bulky alkyl group significantly influence potency. A thorough understanding of these SAR principles, guided by quantitative in vivo and in vitro data, is essential for the design and development of the next generation of this compound-based anticonvulsant therapies with optimized efficacy and safety profiles. This guide provides a foundational resource for researchers in this endeavor. Further systematic studies on a wider range of analogs are warranted to refine the SAR models and accelerate the discovery of novel therapeutic agents.
References
- 1. Design and synthesis of novel this compound analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Trajectory of Stiripentol: A Technical Overview for Antiepileptic Drug Research
Introduction
Stiripentol, marketed under the brand name Diacomit®, is a structurally unique antiepileptic drug (AED) that has carved a niche in the management of Dravet syndrome, a severe and rare form of childhood epilepsy.[1][2] Unlike many of its counterparts, this compound is an aromatic allylic alcohol, a chemical distinction that foreshadows its multifaceted mechanism of action.[3][4] Its journey from initial synthesis to a key therapeutic agent for a specific patient population is a compelling case study in drug development, marked by initial setbacks and eventual success through a targeted therapeutic approach. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, designed for researchers, scientists, and drug development professionals.
Discovery and Early Development
This compound was first synthesized in 1978 by scientists at Biocodex.[5] Initially, its development was aimed at treating focal seizures in adults. However, this endeavor culminated in a failed Phase III clinical trial, temporarily halting its progress. A pivotal shift in its developmental trajectory occurred when clinical observations in France revealed a notable efficacy in patients with Dravet syndrome, particularly when used in combination with clobazam and valproate. This discovery led to a re-evaluation of this compound's therapeutic potential and a focused investigation into its efficacy for this specific, highly refractory epilepsy syndrome.
Mechanism of Action: A Dual Approach
The anticonvulsant effect of this compound is not attributed to a single mechanism but rather a combination of direct and indirect actions on the central nervous system. The precise mechanism is not fully elucidated, but research points to two primary pathways: potentiation of GABAergic inhibition and inhibition of cytochrome P450 enzymes.
Direct GABAergic Modulation
This compound acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It enhances the duration of GABA-A receptor channel opening in a manner similar to barbiturates, thereby increasing the inhibitory effect of GABA. Notably, this compound exhibits a degree of subunit selectivity, showing greater potentiation of GABA-A receptors containing α3 and δ subunits. The higher expression of the α3 subunit during brain development may contribute to its increased efficacy in younger patients.
Indirect Action via Cytochrome P450 Inhibition
A significant aspect of this compound's clinical utility, particularly in Dravet syndrome, stems from its potent inhibition of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. This inhibition slows the metabolism of other co-administered AEDs, most notably clobazam and its active metabolite, norclobazam. The resulting increase in plasma concentrations of these drugs enhances their anticonvulsant effects. This pharmacokinetic interaction is a cornerstone of its efficacy as an adjunctive therapy.
Preclinical Evaluation
The anticonvulsant properties of this compound have been validated in a range of preclinical models.
In Vitro Studies
Experimental Protocol: Whole-Cell Patch-Clamp Recordings in HEK-293T Cells
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured in appropriate media. Cells are transiently transfected with cDNAs encoding for various subunits of the GABA-A receptor (e.g., α1β3γ2L, α3β3γ2L) using a suitable transfection reagent.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution typically contains (in mM): 145 NaCl, 3 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, and 11 glucose, adjusted to a pH of 7.4. The internal pipette solution contains (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP, and 0.5 GTP, adjusted to a pH of 7.2.
-
Drug Application: GABA and this compound are applied to the cells using a rapid solution exchange system. The effect of this compound is assessed by co-application with a sub-maximal concentration of GABA.
-
Data Analysis: The potentiation of the GABA-induced current by this compound is measured and analyzed to determine its effect on the receptor's sensitivity to GABA.
These studies have demonstrated that this compound directly potentiates GABA-A receptor function, shifting the GABA concentration-response curve to the left without increasing the maximal response.
In Vivo Studies
This compound has shown efficacy in various animal models of epilepsy.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
-
Animals: Adult male Sprague-Dawley or Wistar rats are used.
-
Drug Administration: this compound (e.g., 150, 300 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the seizure-inducing agent.
-
Seizure Induction: A sub-convulsive dose of pentylenetetrazol (e.g., 20 mg/kg, i.p.) is administered to induce spike-and-wave discharges (SWDs), characteristic of absence seizures.
-
Data Acquisition: Electroencephalographic (EEG) activity is recorded from implanted cortical electrodes to quantify the occurrence, duration, and frequency of SWDs.
-
Outcome Measures: The primary outcome is the reduction in the total duration and number of SWDs in the this compound-treated group compared to the vehicle-treated group.
Studies using this model have shown that this compound significantly reduces SWDs, suggesting a potential role in controlling absence seizures. Other models, such as the alumina-induced epilepsy model in monkeys and the lithium-pilocarpine model of status epilepticus in rats, have further confirmed its broad anticonvulsant properties.
Clinical Development and Efficacy
The clinical development of this compound for Dravet syndrome was primarily based on two pivotal randomized, double-blind, placebo-controlled Phase 3 studies, often referred to as the STICLO trials (France and Italy).
Experimental Protocol: Phase 3 Clinical Trials in Dravet Syndrome (STICLO Trials)
-
Study Design: Randomized, double-blind, placebo-controlled, add-on therapy trials.
-
Patient Population: Children with a diagnosis of Dravet syndrome (also known as Severe Myoclonic Epilepsy in Infancy - SMEI) whose seizures were inadequately controlled with clobazam and valproate.
-
Intervention: Patients received either this compound (at a target dose of 50 mg/kg/day) or a placebo, in addition to their ongoing treatment with clobazam and valproate.
-
Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as the percentage of patients with a ≥50% decrease in the frequency of generalized tonic-clonic or clonic seizures during the double-blind treatment period compared to baseline.
-
Secondary Endpoints: Included the percentage of seizure-free patients and the change in overall seizure frequency.
The results of these trials demonstrated the significant efficacy of this compound in this patient population.
Table 1: Efficacy of this compound in Pivotal Phase 3 Trials
| Efficacy Outcome | This compound Group | Placebo Group | P-value |
| Responder Rate (≥50% seizure reduction) | 72% | 7% | <0.001 |
| Profound Response (≥75% seizure reduction) | 56% | 3% | <0.001 |
| Seizure-Free Rate | 38% | 0% | <0.001 |
These compelling results led to its approval for the treatment of seizures associated with Dravet syndrome.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by non-linearity and significant drug-drug interactions.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | Well absorbed orally | |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | |
| Protein Binding | Approximately 99% | |
| Metabolism | Extensively metabolized by CYP1A2, CYP2C19, and CYP3A4 | |
| Elimination Half-Life | 4.5 to 13 hours (dose-dependent) | |
| Excretion | Primarily as metabolites in the urine |
The dose-dependent, non-linear pharmacokinetics mean that an increase in dose leads to a greater than proportional increase in plasma concentration. This is likely due to the auto-inhibition of its own metabolism.
Regulatory History and Current Status
The development of this compound for Dravet syndrome was facilitated by its designation as an orphan drug.
This compound received orphan drug designation for the treatment of Dravet syndrome from the European Medicines Agency (EMA) in 2001 and marketing authorization in Europe in 2007. It was subsequently approved in Canada in 2012 and by the US Food and Drug Administration (FDA) in 2018. In 2022, the FDA expanded its approval for use in patients aged 6 months and older.
The development of this compound is a testament to the importance of targeted therapeutic strategies in modern drug development. Its journey from a failed candidate for a broad indication to a successful treatment for a rare and severe form of epilepsy highlights the value of careful clinical observation and a deep understanding of a drug's pharmacological properties. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a drug with a complex mechanism of action can find its place in the therapeutic armamentarium through a dedicated and focused developmental path. Its dual mechanism of direct GABAergic modulation and indirect potentiation of other AEDs through CYP450 inhibition provides a unique therapeutic profile that has significantly improved the lives of patients with Dravet syndrome.
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dravetfoundation.org [dravetfoundation.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C14H18O3 | CID 5311454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Stiripentol's Neuroprotective Capacity: A Technical Guide to its Mechanisms and Models of Neuronal Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, has garnered increasing interest for its potential neuroprotective properties. Beyond its established role in seizure control, emerging evidence from various preclinical models of neuronal injury suggests that this compound may offer a therapeutic avenue for mitigating neuronal damage in a range of neurological conditions. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound, detailing the experimental evidence, underlying mechanisms of action, and the specific protocols used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this multifaceted compound.
Core Neuroprotective Mechanisms of Action
This compound's neuroprotective effects are attributed to a combination of mechanisms that collectively reduce neuronal hyperexcitability and combat excitotoxicity. These include the potentiation of GABAergic inhibition, modulation of ion channels, and a unique influence on cellular metabolism through the inhibition of lactate dehydrogenase.
Positive Allosteric Modulation of GABAA Receptors
A primary mechanism of this compound's action is its enhancement of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABAA receptors, increasing the duration of channel opening in the presence of GABA.[1][2] This potentiation of the principal inhibitory neurotransmitter system in the central nervous system leads to a reduction in neuronal excitability, a key factor in preventing seizure-induced and excitotoxic neuronal damage.
Inhibition of Lactate Dehydrogenase (LDH)
This compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for the interconversion of pyruvate and lactate.[3][4] By inhibiting LDH, this compound is thought to reduce the availability of lactate as an energy substrate for hyperactive neurons, thereby decreasing their excitability.[5] This metabolic modulation represents a novel approach to neuroprotection.
Blockade of Voltage-Gated Ion Channels
This compound has been shown to block voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels. Excessive influx of Na+ and Ca2+ is a hallmark of neuronal injury, leading to cytotoxic edema and the activation of apoptotic pathways. By blocking these channels, this compound can directly counteract these detrimental ionic fluxes.
Quantitative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical studies demonstrating the neuroprotective effects of this compound across various models of neuronal injury.
Table 1: Neuroprotection in Oxygen-Glucose Deprivation (OGD) Model
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Reference |
| 10 | Significantly increased | |
| 30 | Significantly increased | |
| 100 | Significantly increased |
Table 2: Neuroprotection against Glutamate Excitotoxicity
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Reference |
| 10 | Significantly increased | |
| 30 | Significantly increased | |
| 100 | Significantly increased |
Table 3: Inhibition of T-type Calcium Channels
| Channel Subtype | IC50 (µM) | Reference |
| Cav3.1 | Not specified | |
| Cav3.2 | Not specified | |
| Cav3.3 | Higher specificity |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow for assessing neuroprotection.
Caption: Signaling pathways of this compound's neuroprotective effects.
Caption: Experimental workflow for assessing neuroprotection in an OGD model.
Detailed Experimental Protocols
Oxygen-Glucose Deprivation (OGD) and Glutamate Excitotoxicity in Rat Cortical Cultures
This protocol is based on the methodology described by Verleye et al. (2016).
-
Cell Culture: Primary neuronal-astroglial cultures are prepared from the cerebral cortices of rat embryos. Cells are seeded on poly-L-lysine-coated plates and maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
-
Oxygen-Glucose Deprivation (OGD): After a specified number of days in vitro, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cultures are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 90 minutes).
-
Glutamate Excitotoxicity: Cultures are exposed to a specific concentration of glutamate (e.g., 40 µM) for a defined duration (e.g., 20 minutes) in the culture medium.
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 10, 30, 100 µM) either before, during, or after the OGD or glutamate exposure to assess its protective, rescue, or restorative effects.
-
Assessment of Neuroprotection: Neuronal viability is quantified using methods such as:
-
Immunocytochemistry: Staining for neuron-specific markers (e.g., NeuN) followed by cell counting.
-
LDH Assay: Measurement of lactate dehydrogenase release into the culture medium as an indicator of cell death.
-
MTT Assay: A colorimetric assay to assess cell metabolic activity as a measure of cell viability.
-
Electrophysiological Recording of GABAA Receptor Modulation
This protocol is based on the methodology described by Quilichini et al. (2006).
-
Slice Preparation: Hippocampal slices are prepared from neonatal rats.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 or CA3 pyramidal neurons.
-
GABAergic Current Measurement: Spontaneous or miniature inhibitory postsynaptic currents (sIPSCs or mIPSCs) are recorded.
-
This compound Application: this compound is bath-applied at various concentrations to determine its effect on the amplitude, frequency, and decay kinetics of the GABAergic currents.
-
Data Analysis: The changes in IPSC parameters are analyzed to quantify the potentiation of GABAA receptor function.
Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is based on the methodology described by Sada et al. (2015).
-
Enzyme Source: Purified LDH from a commercial source is used.
-
Assay Principle: The assay measures the conversion of pyruvate to lactate (or the reverse reaction) by monitoring the change in NADH absorbance at 340 nm.
-
This compound Incubation: LDH is pre-incubated with various concentrations of this compound.
-
Kinetic Measurement: The reaction is initiated by the addition of the substrate (pyruvate and NADH, or lactate and NAD+), and the change in absorbance over time is measured using a spectrophotometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the drug. IC50 values are then calculated.
Patch-Clamp Analysis of T-type Calcium Channel Blockade
This protocol is based on the methodology described by Riban et al. (2022).
-
Cell Line: A cell line stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed.
-
Voltage Protocol: A specific voltage protocol is applied to elicit T-type calcium currents. This typically involves a hyperpolarizing prepulse to remove channel inactivation, followed by a depolarizing test pulse to activate the channels.
-
This compound Application: this compound is applied to the cells at various concentrations.
-
Data Analysis: The peak amplitude of the T-type calcium current is measured before and after the application of this compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Conclusion
The evidence presented in this technical guide strongly supports the neuroprotective properties of this compound in various preclinical models of neuronal injury. Its multifaceted mechanism of action, encompassing the enhancement of GABAergic inhibition, modulation of ion channels, and a novel influence on cellular metabolism, makes it a compelling candidate for further investigation in the context of neurodegenerative and acute neurological conditions. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the therapeutic potential of this compound as a neuroprotective agent. Future studies should focus on elucidating the precise contribution of each mechanism to the overall neuroprotective effect in different disease models and ultimately, on translating these promising preclinical findings into clinical applications.
References
- 1. This compound, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leblogdebenari.com [leblogdebenari.com]
- 3. Epilepsy treatment. Targeting LDH enzymes with a this compound analog to treat epilepsy [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Commentary: Targeting LDH enzymes with a this compound analog to treat epilepsy [frontiersin.org]
Age-Dependent Efficacy of Stiripentol: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Nuances Influencing Stiripentol's Therapeutic Profile Across Different Age Spectrums in the Treatment of Epilepsy.
This technical guide provides a comprehensive analysis of the age-dependent efficacy of this compound, a crucial anti-epileptic drug primarily used in the management of Dravet syndrome. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative efficacy data, experimental methodologies, and the underlying physiological mechanisms that contribute to the observed age-related variations in treatment response.
Introduction: The Clinical Significance of Age in this compound Therapy
This compound, in conjunction with clobazam and valproate, has become a cornerstone in the treatment of Dravet syndrome, a severe and often drug-resistant form of epilepsy that begins in infancy. Clinical observations and formal studies have consistently suggested that the efficacy and pharmacokinetics of this compound are significantly influenced by the patient's age. This guide synthesizes the current body of research to provide a clear and structured understanding of these age-dependent effects, facilitating further investigation and optimizing clinical application.
Quantitative Efficacy of this compound Across Age Groups
The therapeutic impact of this compound exhibits notable variations across pediatric and adult populations. The following tables summarize key efficacy and pharmacokinetic data from pivotal clinical trials and observational studies, highlighting the age-related trends in treatment response.
Table 1: Responder Rates and Seizure Reduction in Patients Treated with this compound
| Age Group | Study/Patient Population | N | Responder Rate (≥50% Seizure Reduction) | Seizure Freedom Rate | Key Findings & Citations |
| Infants & Young Children (0-4 years) | Retrospective Cohort Study (Drug-Resistant Epilepsies) | - | 54.5% | - | Highest relapse-free survival observed when initiated in this age group.[1][2][3][4] |
| Children & Adolescents (3-18 years) | STICLO Trials (Dravet Syndrome) | 64 | 72% (this compound) vs. 7% (Placebo) | 38% (this compound) vs. 0% (Placebo) | Significant reduction in generalized tonic-clonic seizure frequency.[5] |
| Children & Adolescents (<18 years) | Retrospective Cohort Study (Drug-Resistant Epilepsies) | 171 | 53% (initial) | 9% (initial) | Responder rates decreased to 29% at 12 months and 22% at 24 months. |
| Adults (>18 years) | Retrospective Cohort Study (Drug-Resistant Epilepsies) | 25 | 64% | - | High response rate also observed in adults. |
| Mixed Pediatric/Adult (0.4-46.5 years) | Retrospective Cohort Study (Drug-Resistant Epilepsies) | 196 | 53% (initial) | 9% (initial) | Response duration was influenced by age at this compound initiation. |
| Mixed Pediatric/Adult (11 months-22 years) | Prospective Observational Study (Dravet Syndrome) | 41 | 48% (long-term reduction in tonic-clonic seizures) | - | 48% had a ≥50% reduction in tonic-clonic seizure frequency. |
Table 2: Age-Dependent Pharmacokinetics of this compound
| Age Group | Key Pharmacokinetic Parameter | Value | Study Details & Citations |
| < 6 years | Serum Concentrations | Decreased by 57.5% compared to >12 years | Retrospective analysis of 220 serum concentrations from 75 patients. |
| 6-12 years | Serum Concentrations | Decreased by 39.6% compared to >12 years | Retrospective analysis of 220 serum concentrations from 75 patients. |
| Children (10-70 kg body weight) | Apparent Volume of Distribution (Vd/F) | 32 L to 192 L (increases with body weight) | Population pharmacokinetic model in 35 children with Dravet syndrome. |
| Children (10-70 kg body weight) | Area Under the Curve (AUC) | Increased by 300% as body weight increased from 10 to 70 kg | Population pharmacokinetic model suggesting dose adjustments may be needed during adolescence. |
| Adults (Healthy Volunteers) | Elimination Half-life (t1/2) | 4.5 to 13 hours (dose-dependent) | Dose-ranging study in 12 healthy volunteers. |
| Adults (Healthy Volunteers) | Michaelis-Menten Parameters | Vmax: 117 mg/h; Km: 1.9 mg/L | Confirmed non-linear pharmacokinetic behavior. |
| Pediatric Patients (<2 years) | This compound Exposure (Simulated) | Comparable to older children | Physiologically based pharmacokinetic (PBPK) modeling. |
Experimental Protocols and Methodologies
A thorough understanding of the experimental designs that underpin the efficacy data is crucial for critical evaluation and future research. This section outlines the methodologies employed in key clinical trials and preclinical studies.
Clinical Trial Design: Randomized, Placebo-Controlled Studies in Dravet Syndrome (STICLO Trials)
The STICLO France and STICLO Italy trials were pivotal in establishing the efficacy of this compound in Dravet syndrome.
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy to valproate and clobazam in children with Dravet syndrome.
Study Design:
-
Phase: Phase 3, randomized, double-blind, placebo-controlled.
-
Patient Population: Children and adolescents (mean age 9.2 years) with a confirmed diagnosis of Dravet syndrome and inadequately controlled seizures.
-
Intervention: Patients were randomized to receive either this compound (50 mg/kg/day) or a placebo, in addition to their ongoing treatment with valproate and clobazam.
-
Duration: A double-blind treatment period followed by an open-label extension.
Efficacy Endpoints:
-
Primary: Responder rate, defined as a ≥50% reduction in the frequency of generalized tonic-clonic seizures (GTCS) from baseline.
-
Secondary: Percentage change in seizure frequency, proportion of patients with a ≥75% reduction in GTCS frequency, and proportion of seizure-free patients.
Data Analysis:
-
Statistical comparisons of responder rates and seizure frequency changes between the this compound and placebo groups were performed using appropriate statistical tests (e.g., chi-square test, t-test).
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Efficacy and Safety of Long-Term Treatment with this compound in Children and Adults with Drug-Resistant Epilepsies: A Retrospective Cohort Study of 196 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additional Results from Two Randomized, Placebo-Controlled Trials of this compound in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
Stiripentol's Molecular Mechanisms Beyond the GABAergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, is well-recognized for its positive allosteric modulation of GABA-A receptors. However, its therapeutic efficacy and complex clinical profile are also attributable to a range of molecular interactions that extend beyond the GABAergic system. This technical guide provides an in-depth exploration of these non-GABAergic targets of this compound, offering a comprehensive overview of its effects on key cellular components. The following sections detail the quantitative data on these interactions, the experimental methodologies used to elucidate them, and visual representations of the involved signaling pathways.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on its principal non-GABAergic molecular targets.
Table 1: Inhibition of L-Lactate Dehydrogenase (LDH) by this compound
| Target Enzyme | Substrate Conversion | This compound Concentration (µM) | Inhibition (%) | Reference |
| Mammalian LDH | Lactate-to-Pyruvate & Pyruvate-to-Lactate | 500 | ~40 | [1] |
| Human LDHA (hLDHA) | Pyruvate-to-Lactate | 500 | ~10 | [2][3] |
Table 2: Inhibition of Cytochrome P450 (CYP) Isoenzymes by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP1A2 | Phenacetin | 6.6 | [4] |
| CYP2B6 | Bupropion | 14 | [4] |
| CYP2C8 | Paclitaxel | 6.8 | |
| CYP2C19 | Omeprazole | 9.2 | |
| CYP3A4 | Midazolam | 13 | |
| CYP3A4 | Testosterone | 21 | |
| CYP2C9 | Diclofenac | 130 |
In addition to its inhibitory effects, this compound has been shown to induce CYP1A2, CYP2B6, and CYP3A4 in vitro at clinically relevant concentrations.
Table 3: Inhibition of Voltage-Gated Calcium Channels (VGCCs) by this compound
| Channel Subtype | IC50 (µM) | Reference |
| Cav3.1 (T-type) | 69.2 | |
| Cav3.2 (T-type) | 64.3 | |
| Cav3.3 (T-type) | 36.6 |
Table 4: Effects on Voltage-Gated Sodium Channels (VGSCs)
| Observation | Method | This compound Concentration (µM) | Effect | Reference |
| Blockade of Na+ influx | Veratridine-activated Na+ entry in neuronal-astroglial cultures | 10-100 | Significant blockade |
Experimental Protocols
This section outlines the methodologies employed in key experiments to determine the non-GABAergic molecular targets of this compound.
L-Lactate Dehydrogenase (LDH) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on LDH activity.
Methodology: A kinetic spectrofluorometric assay is a common method.
-
Enzyme and Substrates: Recombinant human LDH isoenzyme (e.g., hLDHA) is used. The assay measures the conversion of pyruvate to lactate, with β-nicotinamide adenine dinucleotide (NADH) serving as a cofactor.
-
Procedure:
-
Recombinant hLDHA is incubated in a suitable buffer (e.g., potassium phosphate buffer, pH 7.3).
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by the addition of sodium pyruvate and NADH.
-
The rate of NADH oxidation to NAD+ is monitored over time by measuring the decrease in fluorescence or absorbance at a specific wavelength.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to that of a vehicle control.
-
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various CYP isoenzymes.
Methodology: In vitro incubation with human liver microsomes (HLMs) and isoenzyme-specific probe substrates.
-
Test System: Human liver microsomes, which contain a mixture of CYP enzymes.
-
Probe Substrates: Specific substrates that are predominantly metabolized by a single CYP isoenzyme are used (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
Procedure:
-
Human liver microsomes are incubated with a specific probe substrate and a range of this compound concentrations.
-
The reaction is initiated by the addition of a NADPH-generating system.
-
After a defined incubation period, the reaction is terminated.
-
The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in metabolite formation compared to the vehicle control.
-
Voltage-Gated Ion Channel Analysis via Patch-Clamp Electrophysiology
Objective: To characterize the effects of this compound on voltage-gated sodium and calcium channels.
Methodology: Whole-cell patch-clamp recordings from cells expressing the ion channel of interest.
-
Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells are commonly transfected with the cDNA encoding the specific human ion channel subtype to be studied (e.g., Cav3.1, Cav3.2, Cav3.3).
-
Recording Configuration: The whole-cell patch-clamp technique is used to control the membrane potential of a single cell and record the ionic currents flowing through the channels.
-
Voltage Protocols: Specific voltage protocols are applied to elicit channel activation and inactivation. For T-type calcium channels, the cell membrane is held at a negative potential (e.g., -100 mV) and then depolarized to a potential that elicits an inward calcium current (e.g., -25 mV).
-
Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current to determine the percentage of inhibition. The IC50 value is then calculated from the concentration-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Inhibition of L-Lactate Dehydrogenase by this compound.
Caption: this compound's Inhibition of Cytochrome P450 Enzymes.
Caption: Modulation of Voltage-Gated Ion Channels by this compound.
Experimental Workflows
Caption: Workflow for Determining CYP450 Inhibition by this compound.
Conclusion
The molecular mechanism of action of this compound is multifaceted, extending significantly beyond its well-established role as a GABA-A receptor modulator. Its inhibitory effects on L-lactate dehydrogenase, a range of cytochrome P450 isoenzymes, and voltage-gated calcium and sodium channels contribute to its overall therapeutic profile and are crucial for understanding its clinical efficacy and drug-drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and leverage the complex pharmacology of this compound. A thorough understanding of these non-GABAergic targets is essential for optimizing its therapeutic use and for the development of novel antiepileptic agents with similar multi-target profiles.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria | MDPI [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Stiripentol's Modulation of Neuronal Excitability: An In Vitro Electrophysiological Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro electrophysiological studies on Stiripentol (STP), an antiepileptic drug, and its multifaceted impact on neuronal excitability. Drawing from a comprehensive review of published literature, this document outlines the core mechanisms of action, presents quantitative data from key studies, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanisms of Action
This compound's efficacy in modulating neuronal excitability is not attributed to a single target but rather to a combination of pharmacological actions. The primary mechanisms identified through in vitro electrophysiological studies include positive allosteric modulation of GABA-A receptors, inhibition of lactate dehydrogenase (LDH), and blockade of voltage-gated ion channels.[1][2][3]
Positive Allosteric Modulation of GABA-A Receptors
This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the action of the inhibitory neurotransmitter GABA.[4][5] This modulation is achieved by increasing the duration of the GABA-A receptor channel opening, which leads to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability. STP's action is distinct from that of benzodiazepines and neurosteroids, suggesting it binds to a unique site on the receptor complex.
Studies on recombinant GABA-A receptors have revealed that this compound's potentiation is subunit-dependent, with a more pronounced effect observed on receptors containing the α3 subunit. This selectivity is significant as α3-containing receptors are highly expressed in the developing brain, potentially explaining STP's efficacy in childhood-onset epilepsies like Dravet syndrome. STP also demonstrates activity at δ-containing receptors, which are often located extrasynaptically and contribute to tonic inhibition.
Inhibition of Lactate Dehydrogenase (LDH)
A novel mechanism of action for this compound involves the inhibition of lactate dehydrogenase (LDH), a key enzyme in cellular energy metabolism. By inhibiting LDH, STP is thought to interfere with the astrocyte-neuron lactate shuttle, which supplies energy to neurons. This disruption in energy metabolism can lead to a decrease in ATP production, which in turn may limit the activation of ATP-sensitive potassium (K-ATP) channels, rendering the neuron less excitable. This metabolic modulation is a unique aspect of this compound's anticonvulsant profile.
Modulation of Voltage-Gated Ion Channels
In vitro patch-clamp studies have demonstrated that this compound can directly inhibit voltage-gated calcium and sodium channels, further contributing to its ability to dampen neuronal hyperexcitability.
T-Type Calcium Channels: this compound has been shown to inhibit T-type calcium channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes. These channels are involved in generating the abnormal thalamo-cortical oscillations that underlie absence seizures. The inhibition of these channels by STP provides a direct mechanism for its observed efficacy against this seizure type.
P/Q-Type Calcium Channels: In addition to T-type channels, this compound also inhibits P/Q-type voltage-dependent calcium channels.
Voltage-Gated Sodium Channels: Blockade of voltage-gated sodium channels is a common mechanism for many antiepileptic drugs. This compound has also been shown to possess this property, which would contribute to its broad-spectrum anticonvulsant activity by reducing the propagation of action potentials.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro electrophysiological studies on this compound.
| Channel Subtype | IC50 (µM) | Cell Type | Reference(s) |
| Cav3.1 | 69.2 | CHO | |
| Cav3.2 | 64.3 | HEK293 | |
| Cav3.3 | 36.6 | CHO | |
| Cav2.1 (P/Q-type) | 170 | CHO | |
| Caption: Table 1. Inhibitory concentrations (IC50) of this compound on voltage-gated calcium channels. |
| Receptor Subunit Composition | Effect of this compound | Preparation | Reference(s) |
| α3-containing | Greater potentiation | Recombinant GABA-A Receptors (HEK-293T cells) | |
| δ-containing | Strong modulation | Recombinant GABA-A Receptors (HEK-293T cells) | |
| β1-containing | Reduced potentiation | Recombinant GABA-A Receptors (HEK-293T cells) | |
| Caption: Table 2. Subunit-dependent effects of this compound on GABA-A receptors. |
Signaling Pathways and Experimental Workflows
This compound's Action on the GABA-A Receptor
Caption: this compound positively modulates the GABA-A receptor, enhancing its inhibitory effect.
This compound's Inhibition of Lactate Dehydrogenase
Caption: this compound inhibits LDH, impacting neuronal energy metabolism and excitability.
Whole-Cell Patch-Clamp Electrophysiology Workflow
Caption: A typical workflow for a whole-cell patch-clamp electrophysiology experiment.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Recombinant Receptors
This protocol is a synthesized methodology based on descriptions of in vitro electrophysiological experiments investigating this compound's effects on recombinant ion channels expressed in cell lines like HEK-293T or CHO cells.
1. Cell Culture and Transfection:
-
HEK-293T or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cells are transiently transfected with cDNAs encoding the desired ion channel subunits (e.g., specific GABA-A receptor subunits or voltage-gated calcium channel subunits) using a suitable transfection reagent (e.g., Lipofectamine). A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Patch pipettes are fabricated from borosilicate glass capillaries using a micropipette puller, with resistances typically ranging from 2-5 MΩ when filled with the internal solution.
-
The internal pipette solution is formulated to mimic the intracellular ionic environment (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH adjusted to 7.2).
-
Whole-cell patch-clamp recordings are established on visually identified transfected cells.
-
Cells are voltage-clamped at a holding potential appropriate for the ion channel being studied (e.g., -60 mV for GABA-A receptors).
3. Drug Application:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to the final desired concentrations in the external recording solution. The final DMSO concentration is typically kept below 0.1% to avoid solvent effects.
-
The agonist (e.g., GABA for GABA-A receptors) and this compound are co-applied to the cell using a rapid solution exchange system.
-
For voltage-gated channels, appropriate voltage protocols are applied to elicit channel opening before and after the application of this compound.
4. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier, filtered, and digitized.
-
Data analysis is performed using specialized software to measure parameters such as peak current amplitude, current decay kinetics, and dose-response relationships to determine IC50 or EC50 values.
In Vitro Seizure Models
To study the effects of this compound on epileptiform activity, in vitro brain slice preparations are often used in conjunction with chemoconvulsants.
1. Brain Slice Preparation:
-
Rodent (e.g., rat or mouse) brain slices, typically from the hippocampus or cortex, are prepared.
-
The animal is anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or horizontal slices (typically 300-400 µm thick) are cut using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Induction of Epileptiform Activity:
-
Slices are transferred to a recording chamber and perfused with aCSF.
-
Epileptiform activity (interictal-like spikes and seizure-like events) is induced by adding a chemoconvulsant to the perfusing aCSF. Common agents include:
-
GABA-A receptor antagonists: (e.g., bicuculline or picrotoxin) to block inhibitory neurotransmission.
-
Potassium channel blockers: (e.g., 4-aminopyridine) to increase neuronal excitability.
-
Low-magnesium aCSF: to remove the voltage-dependent block of NMDA receptors by magnesium, enhancing excitatory transmission.
-
3. Electrophysiological Recording and Drug Application:
-
Extracellular field potentials are recorded from the slice using a glass microelectrode filled with aCSF.
-
Once stable epileptiform activity is established, this compound is bath-applied at various concentrations.
-
The effects of this compound on the frequency, duration, and amplitude of the epileptiform discharges are recorded and analyzed.
References
- 1. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-convulsant this compound acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Stiripentol's potential therapeutic indications in non-neurological diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome, is gaining significant attention for its therapeutic potential in a range of non-neurological diseases. This document provides a comprehensive overview of the emerging applications of this compound, with a primary focus on its role in oncology and rare metabolic disorders. By targeting the key metabolic enzyme lactate dehydrogenase (LDH), this compound presents a novel mechanism of action with far-reaching implications for drug repositioning and development. This guide synthesizes the current preclinical and clinical evidence, details the underlying signaling pathways, and provides a foundation for future research and development in this promising area.
Introduction: Repurposing a Neurological Drug
This compound is a structurally unique, aromatic allylic alcohol that has been established as an effective anticonvulsant. Its primary neurological mechanism of action involves the potentiation of GABAergic neurotransmission.[1] However, a growing body of evidence has illuminated a distinct, non-neurological mechanism: the inhibition of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis.[1][2] This discovery has opened the door to exploring this compound's efficacy in pathologies where metabolic dysregulation, particularly the Warburg effect, plays a critical role.
This technical guide will delve into the two most promising non-neurological applications of this compound:
-
Overcoming Chemotherapy Resistance in Cancer: By inhibiting LDH, this compound reduces lactate production in the tumor microenvironment, thereby sensitizing cancer cells to conventional chemotherapy.
-
Treatment of Primary Hyperoxaluria (PH): this compound's inhibition of LDH in the liver reduces the overproduction of oxalate, offering a potential therapeutic strategy for this rare metabolic disease.
This compound in Oncology: Reversing Chemotherapy Resistance
Recent groundbreaking research has positioned this compound as a promising agent to combat chemotherapy resistance, a major challenge in cancer treatment. The primary focus of this research has been on gastric cancer, with potential applicability to other solid tumors characterized by high lactate production, such as pancreatic, lung, and ovarian cancers.[3]
Mechanism of Action: The Lactate-NBS1 Signaling Axis
The anticancer effect of this compound is not due to direct cytotoxicity but rather its ability to modulate the tumor microenvironment and cellular response to DNA-damaging agents. The key mechanism involves the inhibition of Lactate Dehydrogenase A (LDHA).
Signaling Pathway:
-
The Warburg Effect: Cancer cells predominantly rely on anaerobic glycolysis for energy production, even in the presence of oxygen. This metabolic shift, known as the Warburg effect, leads to a significant accumulation of lactate.
-
Lactate-driven Protein Modification: High intracellular lactate levels drive a post-translational modification called lactylation on specific protein lysine residues.
-
NBS1 Lactylation: The DNA repair protein Nijmegen breakage syndrome 1 (NBS1) is a critical target of lactylation. Specifically, lactate-driven lactylation of NBS1 at lysine 388 (K388) is essential for the formation of the MRE11-RAD50-NBS1 (MRN) complex.
-
Enhanced DNA Repair: The stable MRN complex is crucial for efficient homologous recombination (HR)-mediated DNA repair, a major pathway for repairing double-strand breaks induced by chemotherapy.
-
Chemotherapy Resistance: By promoting efficient DNA repair, NBS1 lactylation allows cancer cells to survive the DNA damage inflicted by chemotherapeutic agents, leading to treatment resistance.
-
This compound's Intervention: this compound inhibits LDHA, leading to a decrease in lactate production. This reduction in lactate prevents the lactylation of NBS1, thereby impairing the formation of the MRN complex and inhibiting HR-mediated DNA repair. This re-sensitizes the cancer cells to the effects of chemotherapy.
Key Molecular Players in NBS1 Lactylation:
-
"Writer" (Lactyltransferase): TIP60 has been identified as the enzyme that catalyzes the lactylation of NBS1.
-
"Eraser" (De-lactylase): HDAC3 is the enzyme responsible for removing the lactyl group from NBS1.
Preclinical Evidence in Gastric Cancer
A pivotal preclinical study published in Nature by Chen et al. demonstrated the efficacy of this compound in combination with chemotherapy in a mouse model of gastric cancer.
Experimental Workflow:
Quantitative Data from Preclinical Gastric Cancer Study:
| Parameter | Chemotherapy Alone | This compound + Chemotherapy | Citation |
| Tumor Response Duration | Shrinkage for 1 week, followed by regrowth | Sustained reduction for 4 weeks post-treatment | |
| Median Survival | < 40 days | > 70 days |
Experimental Protocols (General Overview)
While specific concentrations and detailed protocols are proprietary to the research, the general experimental approach can be outlined:
-
Patient Sample Analysis:
-
Tissue Collection: Tumor tissue samples were obtained from 24 patients with gastric cancer, 15 of whom had chemotherapy-resistant tumors.
-
Proteomics and Metabolomics: Advanced mass spectrometry techniques were likely employed to identify and quantify proteins and metabolites, revealing elevated lactate levels in resistant tumors.
-
-
Animal Studies:
-
Model: Patient-derived xenograft (PDX) models in immunodeficient mice were used to replicate human tumor biology.
-
Treatment Regimen: Mice were treated with either a standard chemotherapeutic agent (e.g., cisplatin) alone or in combination with orally administered this compound. The exact dosing schedule would have been determined through preliminary dose-finding studies.
-
Tumor Measurement: Tumor volume was likely measured periodically using calipers.
-
Survival Analysis: Kaplan-Meier survival curves would have been generated to compare the survival rates between the treatment groups.
-
This compound in Primary Hyperoxaluria (PH)
Primary hyperoxaluria is a group of rare, autosomal recessive metabolic disorders characterized by the excessive endogenous production of oxalate. This leads to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. This compound's ability to inhibit LDH, the enzyme responsible for the final step in oxalate synthesis in the liver, makes it a promising therapeutic candidate for all types of PH.
Mechanism of Action: Reducing Oxalate Synthesis
In the liver, LDHA catalyzes the conversion of glyoxylate to oxalate. By inhibiting LDHA, this compound directly reduces the production of oxalate, thereby lowering its concentration in the urine and plasma.
Preclinical and Clinical Evidence
-
In Vitro Studies:
-
This compound has been shown to decrease the synthesis of oxalate in a dose-dependent manner in cultured hepatocytes.
-
-
In Vivo Animal Studies:
-
Oral administration of this compound significantly reduced urinary oxalate excretion in rat models of hyperoxaluria.
-
In mouse models of acute ethylene glycol intoxication and chronic calcium oxalate nephropathy, this compound protected the kidneys from crystal deposition and improved renal function.
-
-
Human Studies:
-
A study involving patients with Dravet syndrome treated with this compound showed lower urinary oxalate excretion compared to control patients.
-
In a case study of a young girl with severe type I hyperoxaluria, this compound treatment for several weeks resulted in a two-thirds reduction in urinary oxalate excretion.
-
A pilot clinical study (NCT03819647) has been conducted to evaluate the efficacy of this compound as a monotherapy for primary hyperoxaluria.
-
Quantitative Data from In Vitro hLDHA Inhibition Assay:
| Compound | Concentration | % Inhibition of hLDHA | Citation |
| This compound | 500 μM | ~10-40% |
Note: The reported inhibition percentage varies between studies, likely due to different experimental conditions.
Experimental Protocols (General Overview)
-
In Vitro Hepatocyte Assay:
-
Cell Culture: A human hepatocyte cell line (e.g., HepG2) would be cultured under standard conditions.
-
Treatment: Cells would be incubated with varying concentrations of this compound.
-
Oxalate Measurement: The concentration of oxalate in the cell culture medium would be measured using a commercially available oxalate assay kit.
-
-
In Vivo Rat Model of Hyperoxaluria:
-
Induction of Hyperoxaluria: Hyperoxaluria can be induced in rats by administering ethylene glycol in their drinking water.
-
Treatment: this compound would be administered orally to the treatment group.
-
Urine Collection: Urine would be collected over a 24-hour period in metabolic cages.
-
Oxalate Measurement: Urinary oxalate levels would be quantified.
-
Other Potential Non-Neurological Indications
While the evidence is most robust for cancer and primary hyperoxaluria, the mechanism of LDH inhibition suggests that this compound could be explored for other conditions characterized by metabolic dysregulation. These include:
-
Other Metabolic Disorders: Conditions involving lactic acidosis could potentially benefit from LDH inhibition. However, further research is needed to establish the safety and efficacy of this compound in these contexts.
-
Inflammatory Conditions: Lactate is increasingly recognized as a signaling molecule in inflammation and immunity. By modulating lactate levels, this compound may have immunomodulatory effects that could be beneficial in certain inflammatory diseases. This remains a speculative but intriguing area for future investigation.
Conclusion and Future Directions
This compound represents a compelling example of drug repositioning, with its well-established safety profile in neurological disorders providing a strong foundation for its development in new therapeutic areas. The inhibition of lactate dehydrogenase is a powerful mechanism that addresses the metabolic hallmarks of diseases such as cancer and primary hyperoxaluria.
Future research should focus on:
-
Clinical Trials: Larger, well-controlled clinical trials are needed to confirm the efficacy of this compound in combination with chemotherapy for various cancers and as a treatment for primary hyperoxaluria.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound therapy will be crucial for personalized medicine approaches.
-
Optimization of Combination Therapies: Further preclinical studies are warranted to determine the optimal dosing and scheduling of this compound in combination with different chemotherapeutic agents.
-
Exploration of New Indications: The role of lactate in other diseases should be further investigated to identify new potential applications for this compound and other LDH inhibitors.
The repurposing of this compound for non-neurological diseases holds immense promise for addressing significant unmet medical needs. Continued research and development in this area are critical to unlocking the full therapeutic potential of this versatile molecule.
References
Genetic Determinants of Response to Stiripentol Therapy in Epilepsy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for seizures associated with Dravet syndrome. Its efficacy is notably variable among patients, a phenomenon increasingly attributed to genetic factors. This technical guide provides a comprehensive overview of the key genetic determinants influencing the response to this compound therapy, with a focus on pharmacodynamic and pharmacokinetic pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, providing detailed data, experimental methodologies, and visual representations of the underlying biological processes.
Pharmacodynamic Determinants: The Role of SCN1A Mutations
This compound's primary indication is for Dravet syndrome, a severe infantile-onset epilepsy strongly associated with mutations in the SCN1A gene, which encodes the alpha-1 subunit of the voltage-gated sodium channel (NaV1.1). Clinical evidence robustly demonstrates that the presence and type of SCN1A mutation are significant predictors of this compound's efficacy.
Data Presentation: SCN1A Mutation Status and this compound Efficacy
The following table summarizes the quantitative data from a key study investigating the impact of SCN1A mutations on the reduction of seizure frequency in patients with Dravet syndrome treated with this compound as an add-on therapy to valproate and clobazam.
| Genetic Marker | Patient Group | Number of Patients | Mean Seizure Frequency Reduction (%) ± SD | p-value | Reference |
| SCN1A Mutation Status | Pathogenic/Likely Pathogenic Mutation | 15 | 72.53 ± 23.00 | 0.004 | [1][2][3][4] |
| No Pathogenic Mutation (VUS/Benign) | 17 | 50.58 ± 40.14 | [1] | ||
| SCN1A Mutation Type | Missense Mutations | 4 | 87.50 ± 11.90 | Not statistically analyzed due to small sample size | |
| Truncation Mutations | 10 | 70.50 ± 22.32 |
VUS: Variant of Unknown Significance SD: Standard Deviation
These data clearly indicate that patients with definite SCN1A mutations experience a significantly greater reduction in seizure frequency with this compound treatment. Furthermore, preliminary findings suggest that patients with missense mutations may respond even more favorably than those with truncation mutations.
Pharmacokinetic Determinants: The Influence of Cytochrome P450 Polymorphisms
This compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. This inhibitory action is a key component of its therapeutic effect when used as an add-on therapy, as it can significantly increase the plasma concentrations of co-administered antiepileptic drugs like clobazam and its active metabolite, N-desmethylclobazam (N-CLB). Genetic variations in the genes encoding these enzymes can, therefore, influence the clinical response and tolerability of this compound combination therapy.
Data Presentation: CYP2C19 Phenotype and this compound Therapy
A study in Japanese patients with Dravet syndrome investigated the impact of CYP2C19 genetic polymorphisms on the pharmacokinetics of clobazam and its metabolite when co-administered with this compound, and on the long-term retention of this compound therapy.
| Genetic Marker | Patient Group | Effect on N-desmethylclobazam (NCLB) Concentration/Dose Ratio | Median Retention of this compound Therapy (days) | p-value (for retention) | Adjusted Hazard Ratio for Discontinuation | Reference |
| CYP2C19 Phenotype | Extensive Metabolizers (EM) | 6.6-fold increase | 1378 | < 0.001 | 1.0 (Reference) | |
| Poor Metabolizers (PM) | 0.7-fold decrease | 933 | 6.7 |
These findings suggest that the CYP2C19 metabolizer status significantly impacts the pharmacokinetics of N-CLB and the long-term effectiveness of this compound therapy. Patients who are extensive metabolizers show a substantial increase in the active metabolite of clobazam and have a significantly longer duration of therapy.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
SCN1A Mutation Analysis in Dravet Syndrome Patients
Objective: To determine the presence and type of SCN1A mutations in patients with a clinical diagnosis of Dravet syndrome and to correlate these findings with the efficacy of this compound.
Patient Cohort:
-
Inclusion criteria: Patients with a clinical diagnosis of Dravet syndrome.
-
Number of patients: 32.
-
Treatment: Add-on this compound therapy to valproate and clobazam.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the patients.
-
PCR Amplification: All coding exons and flanking intronic regions of the SCN1A gene are amplified using polymerase chain reaction (PCR).
-
Direct Sequencing: The amplified PCR products are purified and subjected to bidirectional Sanger sequencing to identify any genetic variations.
-
Variant Classification: Identified variants are classified as pathogenic, likely pathogenic, variant of unknown significance (VUS), or benign based on the American College of Medical Genetics and Genomics (ACMG) guidelines.
-
Efficacy Assessment: The percentage reduction in seizure frequency from baseline is calculated for each patient group (mutation vs. non-mutation; missense vs. truncation).
-
Statistical Analysis: A t-test or other appropriate statistical test is used to compare the mean seizure frequency reduction between the different genetic groups.
CYP2C19 Genotyping and Pharmacokinetic Analysis
Objective: To evaluate the influence of CYP2C19 phenotypes on the pharmacokinetics of clobazam and N-desmethylclobazam and the clinical efficacy of this compound in patients with Dravet syndrome.
Patient Cohort:
-
Inclusion criteria: Japanese patients with Dravet syndrome receiving a combination of valproic acid, clobazam, and this compound.
-
Number of patients: 64 for pharmacokinetic analysis, 56 for retention rate analysis.
Methodology:
-
Genotyping: CYP2C19 genotypes are determined using methods such as PCR-RFLP or other validated genotyping assays to identify key alleles (e.g., *1, *2, *3).
-
Phenotype Classification: Patients are classified into metabolizer groups based on their genotype:
-
Extensive Metabolizers (EM): e.g., 1/1, 1/2, 1/3.
-
Poor Metabolizers (PM): e.g., 2/2, 2/3, 3/3.
-
-
Pharmacokinetic Analysis:
-
Blood samples are collected from patients to measure the serum concentrations of clobazam and N-desmethylclobazam.
-
The concentration/dose (CD) ratio is calculated by dividing the serum level (ng/mL) by the daily dose (mg/kg).
-
-
Clinical Efficacy Assessment: The retention rate of this compound therapy is calculated over a defined observation period (e.g., 208 weeks).
-
Statistical Analysis: Statistical tests are used to compare the CD ratios and retention rates between the different CYP2C19 phenotype groups. A Cox proportional hazards model may be used to calculate the adjusted hazard ratio for therapy discontinuation.
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's positive allosteric modulation of GABA-A receptors.
Experimental Workflow for a this compound Pharmacogenomic Study
Caption: Workflow of a pharmacogenomic study of this compound.
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound.
Future Directions and Unexplored Genetic Factors
While the influence of SCN1A mutations and CYP2C19 polymorphisms on this compound response is well-documented, other potential genetic determinants remain to be fully elucidated.
GABA-A Receptor Subunit Genes (GABRA, GABRG): this compound is a positive allosteric modulator of GABA-A receptors, with a particular affinity for those containing α3 and δ subunits. This suggests that polymorphisms in the genes encoding these subunits, such as GABRA3 and GABRD, could potentially influence an individual's response to this compound. However, to date, there is a lack of direct clinical studies investigating the association between variants in these genes and this compound efficacy in humans. Preclinical studies, such as one in a Gabrg2 mouse model, suggest that this compound's efficacy may be enhanced in the context of GABA-A receptor dysfunction, highlighting this as a promising area for future clinical research.
Conclusion
The response to this compound therapy is significantly influenced by the genetic makeup of the patient. For individuals with Dravet syndrome, the presence of a pathogenic SCN1A mutation is a strong positive predictor of a favorable response. In the context of combination therapy, polymorphisms in the CYP2C19 gene play a crucial role in the pharmacokinetics of co-administered drugs and the long-term tolerability and efficacy of this compound. This guide underscores the importance of a pharmacogenomic approach to this compound therapy, which can aid in personalizing treatment strategies to maximize efficacy and minimize adverse effects. Further research into other genetic factors, such as polymorphisms in GABA-A receptor subunit genes, is warranted to further refine our understanding of the genetic determinants of this compound response.
References
- 1. The therapeutic effect of this compound in Gabrg2+/Q390X mice associated with epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Long-Term Treatment with this compound in Children and Adults with Drug-Resistant Epilepsies: A Retrospective Cohort Study of 196 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Adjunctive Therapy of Stiripentol with Clobazam and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol is an anticonvulsant agent utilized as an adjunctive therapy for seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2] It is administered in conjunction with clobazam and valproic acid, particularly in patients whose seizures are not adequately controlled by clobazam and valproate alone.[3][4] this compound's efficacy is attributed to its dual mechanism of action: a direct anticonvulsant effect through the potentiation of GABAergic neurotransmission and an indirect effect via the inhibition of cytochrome P450 (CYP450) enzymes, which alters the metabolism of co-administered antiepileptic drugs.[1]
These application notes provide a comprehensive overview of the protocol for the adjunctive use of this compound with clobazam and valproic acid, including dosing recommendations, mechanisms of action, and relevant experimental protocols for research and development.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the adjunctive use of this compound with Clobazam and Valproic Acid.
| Drug | Recommended Dosage | Dosage Adjustments with this compound | Pharmacokinetic Interaction with this compound |
| This compound | Children and Adults: 50 mg/kg/day, administered in 2-3 divided doses. The maximum recommended total dosage is 3,000 mg/day. | N/A | This compound is an inhibitor of CYP3A4 and CYP2C19. |
| Clobazam | Infants (<2 years): Initial daily dose is 0.5-1 mg/kg/day. Children (2–16 years): Initial dose is 5 mg/day, may be increased to a max of 40 mg/day. Adults: Starting at 5-15 mg/day, gradually increasing to a max daily dose of 80 mg. | When initiating this compound, adjust clobazam dosage to ≤ 0.3 mg/kg/day. If somnolence occurs, consider an initial 25% reduction in clobazam dosage, with a further 25% reduction if somnolence persists. | Co-administration with this compound can increase clobazam concentrations by approximately 2-fold and its active metabolite, norclobazam, by 5-fold. |
| Valproic Acid | Monotherapy for epilepsy (Adults): Start with 600 mg/day, increasing by 200 mg/day at 3-day intervals. Children > 20 kg: Initial dosage 400 mg/day (within the range of 20–30 mg/kg/day). Children < 20 kg: 20 mg/kg/day. | When initiating this compound, adjust valproic acid dosage to ≤ 30 mg/kg/day. | The interaction between this compound and valproic acid is complex. While some studies suggest a surprising antagonism in animal models, clinical synergism is observed. This compound can increase valproic acid plasma levels. |
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of this compound, both direct and in combination with Clobazam and Valproic Acid, involve multiple mechanisms.
Figure 1: Mechanisms of Action of this compound.
Figure 2: Pharmacokinetic interaction of this compound and Clobazam.
Experimental Protocols
Protocol 1: Initiation and Titration of Adjunctive this compound Therapy
This protocol is based on clinical trial methodologies for introducing this compound as an adjunctive therapy in patients with Dravet syndrome already receiving clobazam and valproic acid.
1. Baseline Assessment:
-
Conduct a comprehensive physical and neurological examination.
-
Obtain baseline complete blood count (CBC) and liver enzyme levels.
-
Record baseline seizure frequency and type over a 4-week period.
2. Initial Dosing and Titration:
-
This compound: Initiate at a dose of 10-20 mg/kg/day. Increase the dosage by 10-20 mg/kg every one to two weeks, based on tolerability, until the target dosage of 50 mg/kg/day is reached. Administer with food in 2-3 divided doses.
-
Clobazam: Concurrently, adjust the clobazam dosage to ≤ 0.3 mg/kg/day.
-
Valproic Acid: Adjust the valproic acid dosage to ≤ 30 mg/kg/day.
3. Monitoring:
-
Monitor for adverse effects, particularly somnolence, anorexia, and ataxia.
-
Perform blood tests at 3, 6, and 12 months after initiating treatment, and then annually.
-
Continuously monitor seizure frequency and duration to evaluate efficacy.
4. Dose Adjustments:
-
If somnolence occurs, consider a 25% reduction in the clobazam dose. If it persists, a further 25% reduction may be necessary.
-
Further adjustments to the dosages of all three medications should be made based on clinical response and the emergence of adverse effects.
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on this compound Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 2, Key Characteristics of this compound, Clobazam, and Valproate - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nclhealthandcare.org.uk [nclhealthandcare.org.uk]
Dosing and administration guidelines for Stiripentol in pediatric refractory epilepsy
Application Notes and Protocols: Stiripentol in Pediatric Refractory Epilepsy
Introduction
This compound, marketed under the brand name Diacomit®, is an antiseizure medication utilized as an adjunctive therapy for seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2] It is structurally distinct from other antiepileptic drugs.[3] Its efficacy is attributed to a multi-faceted mechanism of action, which includes the potentiation of gamma-aminobutyric acid (GABA) neurotransmission and the inhibition of cytochrome P450 (CYP) enzymes, which in turn increases the plasma concentrations of other co-administered antiepileptic drugs.[1][4] In the United States, this compound is approved for use in combination with clobazam for patients aged 6 months and older with Dravet syndrome. In other regions, it is often used with both clobazam and valproate.
These application notes provide comprehensive dosing and administration guidelines, drug interaction profiles, and a protocol for therapeutic drug monitoring to support researchers, scientists, and drug development professionals.
Dosing and Administration Guidelines
This compound dosing is based on the patient's body weight and is initiated with a gradual titration to the target maintenance dose.
Table 1: Pediatric Dosing of this compound for Dravet Syndrome
| Age Group | Body Weight | Recommended Dosage | Maximum Daily Dose |
| 6 months to < 1 year | ≥ 7 kg | 25 mg/kg orally twice a day | 50 mg/kg/day (not to exceed 3000 mg/day) |
| 1 year and older | 7 to < 10 kg | 25 mg/kg orally twice a day | 50 mg/kg/day (not to exceed 3000 mg/day) |
| 1 year and older | ≥ 10 kg | 25 mg/kg orally twice a day OR 16.67 mg/kg orally three times a day | 50 mg/kg/day (not to exceed 3000 mg/day) |
It is important to note that the total daily dose is 50 mg/kg/day. If the exact dosage cannot be achieved with the available strengths, it is recommended to round to the nearest possible dosage, which is typically within 50 to 150 mg of the recommended dose. A combination of available strengths can be used to achieve the desired dosage.
Table 2: Administration Protocol
| Formulation | Administration Instructions |
| Capsules (250 mg, 500 mg) | Swallow capsules whole with a glass of water during a meal. Do not break or open the capsules. |
| Powder for Oral Suspension (250 mg, 500 mg packets) | Mix the powder in a glass of water (approximately 100 mL) and consume immediately after mixing, during a meal. To ensure the full dose is administered, add a small amount of water (about 25 mL) to the glass, swirl, and drink the entire contents. |
This compound should always be taken with food to reduce the risk of stomach upset. It is advised to avoid taking this compound with milk or dairy products, carbonated drinks, or fruit juices.
Drug-Drug Interactions
This compound is a potent inhibitor of several CYP450 enzymes, which can lead to significant drug-drug interactions, particularly with other antiepileptic drugs.
Table 3: Clinically Significant Drug Interactions with this compound
| Concomitant Drug | Interaction | Clinical Recommendation |
| Clobazam | This compound significantly increases plasma concentrations of clobazam (2- to 3-fold) and its active metabolite, norclobazam (5-fold). | Monitor for signs of clobazam-related side effects such as drowsiness and hyperexcitability. A reduction in the clobazam daily dose by 25% each week may be necessary if adverse effects occur. |
| Valproate | The interaction is generally considered modest. | No routine dosage modification of valproate is typically needed. However, a dose reduction may be considered for clinical safety reasons, such as loss of appetite. |
| Carbamazepine | This compound can increase carbamazepine concentrations, leading to adverse events like dizziness and ataxia. | A dose reduction of carbamazepine is recommended. |
| Phenytoin | Co-administration may alter the blood levels of both medications; this compound may increase phenytoin levels, while this compound levels may decrease. | Dose adjustment of phenytoin may be necessary. |
| Topiramate | No evidence suggests a need for a change in topiramate dosage when co-administered. | Monitor for potential additive side effects. |
| Levetiracetam | No significant pharmacokinetic interaction is expected as levetiracetam is not extensively metabolized by the liver. | The combination may increase side effects such as dizziness and drowsiness. |
| CYP1A2, CYP2C19, CYP3A4 Substrates | This compound is an inhibitor of these enzymes and may increase the plasma concentrations of drugs metabolized by these pathways (e.g., caffeine, theophylline). | Monitor for increased effects of co-administered drugs that are substrates of these enzymes. |
Patient Monitoring and Safety
Regular monitoring is crucial to ensure the safe and effective use of this compound in pediatric patients.
Table 4: Monitoring Parameters for Pediatric Patients on this compound
| Parameter | Frequency | Rationale |
| Hematologic Testing (Complete Blood Count) | Prior to starting treatment and then every 6 months. | To monitor for potential neutropenia and thrombocytopenia. |
| Growth and Weight | Regularly, as clinically indicated. | To monitor for decreased appetite and weight loss, which are common side effects. |
| Somnolence | At each clinical visit, especially after initiation or dose adjustments. | To monitor for excessive drowsiness, particularly when co-administered with clobazam or other CNS depressants. |
| Suicidal Thoughts and Behavior | At each clinical visit. | To monitor for any unusual changes in mood or behavior. |
| Seizure Frequency and Severity | As per standard clinical practice for epilepsy management. | To assess the efficacy of the treatment. |
Withdrawal: As with most antiepileptic drugs, this compound should be withdrawn gradually to minimize the risk of increased seizure frequency and status epilepticus.
Experimental Protocols
Protocol: Therapeutic Drug Monitoring (TDM) of this compound
Given its non-linear pharmacokinetics and potential for concentration-related toxicity, Therapeutic Drug Monitoring (TDM) can be a valuable tool in optimizing this compound therapy.
Objective: To determine trough plasma concentrations of this compound to guide dosing adjustments and ensure concentrations are within the generally accepted range of 10-15 mg/L, while monitoring for toxicity.
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Pipettes and pipette tips
-
Cryovials for plasma storage
-
-20°C or -80°C freezer
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
Methodology:
-
Sample Collection:
-
Collect a whole blood sample (2-3 mL) just before the next scheduled dose to measure the trough concentration.
-
Record the exact time of the last dose and the time of blood collection.
-
Document all concomitant medications.
-
-
Sample Processing:
-
Centrifuge the blood sample at 1500-2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a labeled cryovial.
-
Store the plasma sample at -20°C or -80°C until analysis.
-
-
Sample Analysis (using HPLC):
-
Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.
-
Calibrate the HPLC system using this compound standards of known concentrations.
-
Inject the prepared sample into the HPLC system.
-
Quantify the this compound concentration based on the calibration curve.
-
-
Data Interpretation and Dosing Adjustments:
-
Compare the measured trough concentration to the target range (10-15 mg/L).
-
If concentrations are below the target range in a patient with suboptimal seizure control, a cautious dose increase may be considered.
-
If concentrations are above the target range, or if the patient is experiencing adverse effects, a dose reduction may be warranted.
-
Interpret the results in the context of the patient's clinical response, tolerability, and concomitant medications.
-
Visualizations
Caption: this compound Dosing and Titration Workflow.
Caption: this compound's Dual Mechanism of Action.
Caption: Experimental Workflow for Therapeutic Drug Monitoring.
References
Utilizing Stiripentol in Clinical Trials for Dravet Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical utilization of stiripentol for the treatment of Dravet syndrome, a severe form of childhood epilepsy. The information is compiled from pivotal clinical trials and subsequent observational studies, offering insights into the drug's efficacy, safety profile, and mechanism of action. Detailed protocols for clinical trial design and administration are also provided to guide future research and drug development efforts.
Quantitative Data Summary
The efficacy and safety of this compound as an adjunctive therapy for Dravet syndrome have been demonstrated in several key clinical trials, most notably the STICLO France and STICLO Italy studies.[1] The following tables summarize the quantitative data from these and other relevant studies.
Table 1: Efficacy of this compound in Reducing Seizure Frequency in Dravet Syndrome
| Study/Analysis | Treatment Group | Placebo Group | Outcome Measure | Result | p-value |
| STICLO Trials (Post-hoc Analysis) [1] | This compound (n=33) | Placebo (n=31) | ≥50% decrease in generalized tonic-clonic seizure (GTCS) frequency | 72% of patients | 7% of patients |
| ≥75% decrease in GTCS frequency | 56% of patients | 3% of patients | |||
| GTCS-free | 38% of patients | 0% of patients | |||
| Median longest period of consecutive GTCS-free days | 32 days | 8.5 days | |||
| STICLO France [1] | This compound | Placebo | Reduction in seizure frequency | -62% | +12% |
| STICLO Italy [1] | This compound | Placebo | Reduction in seizure frequency | -74% | -13% |
| Japanese Open-Label Trial [2] | This compound (n=20, ≤18 years) | N/A | ≥50% reduction in clonic/tonic-clonic seizures at 12 weeks | 65.0% of patients | N/A |
| This compound (n=4, >18 years) | 75.0% of patients | ||||
| Long-term Observational Study | This compound (n=41) | N/A | ≥50% long-term reduction in GTCS frequency | ~49% of patients | N/A |
| This compound (n=23 with focal seizures) | ≥50% long-term reduction in focal seizure frequency | ~48% of patients | N/A | ||
| This compound (n=26 with status epilepticus) | ≥50% reduction in status epilepticus frequency | ~42% of patients | N/A |
Table 2: Common Adverse Events Associated with this compound Treatment
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Notes |
| Somnolence | More frequent | Less frequent | Often manageable by adjusting doses of concomitant medications. |
| Anorexia (Loss of appetite) | More frequent | Less frequent | Can be managed by dose adjustments. |
| Weight loss | More frequent | Less frequent | A consequence of anorexia. |
| Sedation | Common | Less common | |
| Behavioral changes | Reported | Not specified |
Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal STICLO clinical trials and other relevant studies.
Patient Selection and Enrollment
Inclusion Criteria:
-
Diagnosis: Confirmed diagnosis of Dravet syndrome based on clinical criteria. A genetic diagnosis with a confirmed SCN1A mutation is a key characteristic in many patients.
-
Age: The STICLO trials included patients with a mean age of 9.2 years (range 3.0–20.7 years). This compound is now approved for patients as young as 6 months.
-
Seizure Frequency: Patients must have a baseline of at least four generalized tonic-clonic seizures per month despite ongoing treatment.
-
Concomitant Medications: Patients should be on a stable regimen of valproate and clobazam.
Exclusion Criteria:
-
Hypersensitivity to this compound or any of its excipients.
-
Severe hepatic or renal impairment.
-
Use of other investigational drugs within a specified timeframe.
Study Design
The STICLO studies utilized a randomized, double-blind, placebo-controlled design.
-
Baseline Period: A one-month baseline period is established to document the frequency and severity of seizures before introducing the investigational drug.
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo.
-
Double-Blind Treatment Period: This period typically lasts for two months, during which neither the patients nor the investigators know who is receiving the active drug.
-
Open-Label Extension (OLE): Following the double-blind phase, patients may be offered the option to enter an OLE period where all participants receive this compound. This allows for the assessment of long-term efficacy and safety.
Dosing and Administration
-
This compound Dosage: The standard dosage is 50 mg/kg/day, administered in two or three divided doses. The maximum recommended dose is 3,000 mg/day.
-
Titration: this compound is typically initiated at a lower dose of 10-20 mg/kg/day and gradually titrated up to the target dose over several days to improve tolerability.
-
Concomitant Antiseizure Medications (ASMs):
-
Valproate: The maximum dose of valproate is often limited to 30 mg/kg/day.
-
Clobazam: The maximum dose of clobazam is typically limited to 0.5 mg/kg/day.
-
Dose Adjustments: Doses of concomitant ASMs may need to be reduced to manage adverse effects such as drowsiness or loss of appetite.
-
Efficacy and Safety Assessments
-
Seizure Diaries: Caregivers are instructed to maintain detailed seizure diaries to record the frequency, type, and duration of all seizures.
-
Adverse Event Monitoring: All adverse events are recorded at each study visit. Blood tests should be performed before starting this compound, at 3, 6, and 12 months after starting treatment, and then annually.
-
Pharmacokinetic Analysis: Blood samples can be collected to analyze the plasma concentrations of this compound and its metabolites, as well as concomitant ASMs, to assess for drug-drug interactions.
Signaling Pathways and Mechanism of Action
This compound exerts its anticonvulsant effects through multiple mechanisms. It is a positive allosteric modulator of GABA-A receptors, enhances GABAergic neurotransmission, and inhibits cytochrome P450 enzymes, which potentiates the effects of other antiseizure medications.
Diagram: this compound's Multifaceted Mechanism of Action
Caption: Multifaceted mechanism of action of this compound.
Diagram: Clinical Trial Workflow for this compound in Dravet Syndrome
Caption: A typical clinical trial workflow for this compound.
Diagram: Logical Relationship of this compound's Effects
References
- 1. Additional Results from Two Randomized, Placebo-Controlled Trials of this compound in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADDITIONAL EFFICACY AND SAFETY EVIDENCE FOR this compound IN THE TREATMENT OF DRAVET SYNDROME - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Stiripentol in the Research of Other Rare Epilepsy Syndromes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol, an antiepileptic drug (AED) initially approved for the treatment of Dravet syndrome (DS), is gaining increasing attention for its potential therapeutic applications in other rare and drug-resistant epilepsy syndromes.[1][2][3][4][5] Its unique multi-modal mechanism of action, which extends beyond the typical mechanisms of other AEDs, makes it a compelling candidate for epilepsies with diverse underlying pathophysiologies. This document provides detailed application notes and protocols for researchers investigating the use of this compound in rare epilepsy syndromes other than Dravet syndrome.
Mechanism of Action
This compound exhibits a complex and multifaceted mechanism of action, which likely contributes to its broad-spectrum potential. Its primary mechanisms include:
-
Positive Allosteric Modulation of GABAA Receptors: this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. It is particularly effective at GABAA receptors containing an α3 subunit, which are highly expressed in the developing brain. This action is distinct from that of benzodiazepines, and a pharmacodynamic interaction exists that potentiates the effects of both drugs when used concomitantly.
-
Inhibition of Lactate Dehydrogenase (LDH): By inhibiting LDH, this compound may modulate brain energy metabolism, leading to a reduction in neuronal excitability.
-
Ion Channel Blockade: this compound has been shown to inhibit voltage-gated sodium and T-type calcium channels, which are involved in the generation and propagation of seizures.
-
CYP450 Inhibition: this compound is a potent inhibitor of several cytochrome P450 enzymes, which can increase the plasma concentrations of co-administered AEDs, notably clobazam and its active metabolite, norclobazam. This pharmacokinetic interaction is a key consideration in its clinical application.
Signaling Pathway of this compound's Multi-Modal Action
Caption: Multi-modal mechanism of action of this compound.
Application in Rare Epilepsy Syndromes
While robust evidence is most established for Dravet syndrome, emerging data from retrospective studies, case series, and compassionate use programs suggest potential efficacy of this compound in other rare and refractory epilepsies.
Lennox-Gastaut Syndrome (LGS)
LGS is a severe developmental and epileptic encephalopathy with multiple seizure types. Limited but promising data suggest that this compound may be an effective adjunctive therapy in LGS.
| Study Type | Number of Patients | This compound Dosage | Key Outcomes | Adverse Events | Reference |
| Phase II Trial (unpublished) | 16 | 2,000-3,000 mg/day | Significant decrease in overall seizure frequency (p=0.02), particularly tonic-clonic seizures (p=0.01). 80% of patients had a decrease in seizures, with 5 being seizure-free. | Nausea, vomiting, somnolence, anorexia, constipation. One patient discontinued due to adverse events. | |
| Multicenter Observational Study | 13 (within a cohort of 42 with DEEs) | Not specified | 61.5% (8/13) were responders (≥50% seizure reduction), with one becoming seizure-free. High response rates for focal (83.6%), myoclonic (76%), atonic (73.9%), and tonic (69%) seizures. | Not specified | |
| Retrospective Chart Review | 9 (within a cohort of 28 with drug-resistant epilepsies) | Not specified | Part of a larger cohort where 11/28 had >90% seizure reduction and 7/28 had a 75% reduction. | Sedation, weight loss, vomiting. |
PCDH19-Related Epilepsy
PCDH19-related epilepsy shares many clinical features with Dravet syndrome, making this compound a rational therapeutic candidate.
| Study Type | Number of Patients | This compound Dosage | Key Outcomes | Adverse Events | Reference |
| Case Report | 1 | Not specified (add-on to valproate and clobazam) | Two years and ten months of seizure freedom. | Not specified | |
| Literature Review | Multiple case reports | Not specified | Favorable results reported in combination with clobazam and valproate. | Not specified |
Other Rare Epilepsies
This compound has also been investigated in other rare epilepsy syndromes with some positive outcomes.
| Epilepsy Syndrome | Study Type | Number of Patients | Key Outcomes | Reference |
| Malignant Migrating Partial Seizures of Infancy (MMPSI) | Case Report | 1 | Prolonged seizure control in combination with clonazepam and levetiracetam. | |
| SLC13A5-Related Epileptic Encephalopathy | Case Series | 3 (siblings) | Remarkable improvement in seizure frequency and severity, status epilepticus, and alertness. | |
| Drug-Resistant Focal Epilepsy | Randomized Controlled Trial | 32 (children) | No clear evidence of reduction in seizure frequency or seizure freedom. Higher risk of adverse effects. | |
| Super-Refractory Status Epilepticus | Case Series | Not specified | Suggested benefit. | |
| Developmental and Epileptic Encephalopathies (Non-Dravet) | Retrospective Observational Study | 17 | 76.5% had overall improvement in seizures. 58.8% had ≥50% seizure frequency reduction. |
Experimental Protocols
The following are generalized protocols based on published literature. Specific dosages and titration schedules should be adapted based on the experimental model and in accordance with institutional animal care and use committee (IACUC) guidelines or institutional review board (IRB) approval for clinical research.
Preclinical In Vivo Efficacy Study in a Mouse Model of Genetic Epilepsy
This protocol is a template and should be adapted for the specific mouse model being used.
Objective: To assess the efficacy of this compound in reducing seizure frequency and severity.
Materials:
-
Genetically modified mice with an epilepsy phenotype (e.g., Scn1a+/- mice) and wild-type littermate controls.
-
This compound (powder form).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Clobazam and/or Valproate (if investigating adjunctive therapy).
-
Video-EEG monitoring system.
-
Oral gavage needles.
Protocol:
-
Animal Housing and Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the start of the experiment.
-
EEG Electrode Implantation: Surgically implant EEG electrodes for continuous monitoring of brain activity. Allow for a recovery period of at least one week.
-
Baseline Seizure Monitoring: Record baseline seizure activity via continuous video-EEG for a period of 7-14 days to establish a stable seizure frequency for each animal.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. If used as an add-on, prepare solutions of clobazam and/or valproate.
-
Treatment Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle, this compound alone, this compound + clobazam).
-
Administer this compound via oral gavage at a dose range of 150-300 mg/kg. The dosing frequency will depend on the pharmacokinetic profile of this compound in the specific mouse strain.
-
Administer vehicle to the control group using the same volume and route.
-
-
Efficacy Assessment:
-
Continue continuous video-EEG monitoring throughout the treatment period (e.g., 14-28 days).
-
Quantify the number and duration of seizures in each treatment group.
-
Analyze the EEG data for changes in interictal and ictal activity.
-
-
Data Analysis: Compare seizure frequency and duration between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test).
Experimental Workflow for Preclinical Efficacy Testing
References
- 1. Extending the use of this compound to other epileptic syndromes: a case of PCDH19-related epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Long-Term Treatment with this compound in Children and Adults with Drug-Resistant Epilepsies: A Retrospective Cohort Study of 196 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the use of this compound to SLC13A5-related epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Stiripentol and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol is an antiepileptic drug primarily used in the treatment of Dravet syndrome. Due to its complex pharmacokinetics, including non-linear absorption and potential for drug-drug interactions, the therapeutic drug monitoring (TDM) of this compound and its metabolites in plasma is crucial for optimizing patient therapy and for pharmacokinetic studies. This compound is extensively metabolized in the liver, with major pathways including the cleavage of the methylenedioxy ring to form catechol derivatives (p-OH, m-OH, and di-OH metabolites) and direct glucuronidation.[1] This document provides detailed application notes and protocols for the quantification of this compound and its principal metabolites in plasma samples using various analytical techniques.
Principles of Analytical Methods
The quantification of this compound and its metabolites in a complex biological matrix like plasma requires sensitive and selective analytical methods. The most commonly employed techniques are based on liquid chromatography coupled with various detection methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously. The method involves separating the compounds using liquid chromatography and then detecting them based on their specific mass-to-charge ratios (m/z) of precursor and product ions.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique, HPLC-UV is suitable for quantifying compounds that possess a UV chromophore. While generally less sensitive than LC-MS/MS, it can be a cost-effective option for routine TDM.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For compounds that are naturally fluorescent or can be derivatized to become fluorescent, HPLC-FLD offers higher sensitivity and selectivity compared to HPLC-UV.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the described analytical methods for this compound. Data for metabolites are included where available; however, specific validated methods for all major metabolites are not extensively reported in the literature and may require in-house validation.
Table 1: LC-MS/MS Method Parameters for this compound
| Parameter | Value | Reference |
| Linearity Range | 10 - 25,000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |
| Accuracy | Within 85-115% of nominal values | [3] |
| Precision (%RSD) | < 15% | [3] |
| Internal Standard | This compound-D9 |
Table 2: HPLC-UV Method Parameters for this compound
| Parameter | Value | Reference |
| Linearity Range | 1 - 25 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | |
| Accuracy (% Recovery) | 100.08 ± 1.73 | |
| Precision (%RSD) | < 2% | |
| Internal Standard | Not specified |
Table 3: HPLC-FLD Method Parameters for this compound
| Parameter | Value | Reference |
| Linearity Range | Not specified | |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | |
| Accuracy | Not specified | |
| Precision | Not specified | |
| Internal Standard | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This is a simple and rapid method suitable for LC-MS/MS and HPLC analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex mix vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube for analysis.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and is suitable for all analytical methods.
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC system.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be optimized based on instrument-specific tuning. A representative transition could be m/z 235.1 -> 177.1.
-
Metabolites (p-OH, m-OH, di-OH, Glucuronide): Specific transitions need to be determined through method development. This typically involves infusing the metabolite standards and identifying the precursor ion and the most stable and intense product ions.
-
-
Internal Standard (this compound-D9): To be optimized. A representative transition could be m/z 244.1 -> 186.1.
Protocol 4: HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 2.6) (57:43, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Protocol 5: HPLC-FLD Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a Fluorescence detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 2.6) (57:43, v/v).
-
Flow Rate: 1.5 mL/min.
-
Fluorescence Detection:
-
Excitation Wavelength: 210 nm.
-
Emission Wavelength: 400 nm.
-
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Major metabolic pathways of this compound.
References
Application Notes and Protocols for Preclinical Evaluation of Stiripentol's Efficacy in Novel Epilepsy Models
Introduction
Stiripentol (STP) is an antiseizure medication (ASM) primarily indicated as an adjunctive therapy for seizures associated with Dravet syndrome (DS).[1] Its molecular structure is unique among ASMs, and its mechanism of action is multifaceted.[2] While its efficacy in DS is well-established, its potential therapeutic benefits in other forms of epilepsy, particularly drug-resistant epilepsies, warrant further investigation. The development of new preclinical models that more accurately reflect the complexity of human epilepsy provides an opportunity to explore the broader therapeutic potential of this compound.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies to evaluate the efficacy of this compound in new and emerging epilepsy models. The protocols outlined below offer detailed methodologies for seizure induction, behavioral assessment, and data analysis, ensuring robust and reproducible results.
This compound's Multifaceted Mechanism of Action
Understanding this compound's mechanism of action is crucial for selecting appropriate epilepsy models and designing relevant studies. STP's effects are not attributed to a single target but rather to a combination of pharmacological actions that collectively reduce neuronal hyperexcitability.[4]
Primary Mechanisms Include:
-
GABAergic Transmission Enhancement: this compound is a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the brain's primary inhibitory neurotransmitter, GABA.[5] It shows a particular affinity for receptors containing α3 and δ subunits. It also increases brain GABA levels by inhibiting its reuptake and breakdown.
-
Ion Channel Modulation: The drug has been shown to block voltage-gated sodium and T-type calcium channels, which contributes to its anticonvulsant and potential neuroprotective properties. The inhibition of T-type calcium channels may explain its efficacy in some absence seizures.
-
Metabolic Regulation: STP inhibits lactate dehydrogenase (LDH), an enzyme involved in neuronal energy metabolism. This action may reduce neuronal excitability.
-
Pharmacokinetic Interactions: this compound is a potent inhibitor of several cytochrome P450 (CYP450) enzymes, which metabolize other ASMs. This inhibition can increase the plasma concentrations and efficacy of co-administered drugs like clobazam, a key aspect of its use in Dravet syndrome.
Caption: Multifaceted mechanism of action of this compound.
Selection of Preclinical Epilepsy Models
The choice of an animal model is critical and should be guided by the specific research question. Preclinical models can be broadly categorized as acute (seizure induction in normal animals) or chronic (animals with spontaneous recurrent seizures), and their seizures can be induced or arise from a genetic basis.
-
Acute Seizure Models: These are useful for initial screening of anticonvulsant activity. Examples include the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is predictive for drugs effective against myoclonic and absence seizures. The 6-Hz model is particularly valuable for identifying drugs that may be effective against pharmacoresistant focal seizures.
-
Chronic Epilepsy Models: These models are more translationally relevant for studying long-term efficacy and disease-modifying potential.
-
Kindling Models: Repeated application of an initially subconvulsive stimulus (electrical or chemical) leads to a persistent state of hyperexcitability and spontaneous seizures. The amygdala kindling model is particularly relevant for temporal lobe epilepsy.
-
Post-Status Epilepticus (SE) Models: Chemoconvulsants like pilocarpine or kainic acid are used to induce an initial prolonged seizure (status epilepticus), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mimicking acquired epilepsy in humans.
-
-
Genetic Models: These models carry specific genetic mutations known to cause epilepsy in humans (e.g., SCN1A mutations in Dravet syndrome models). They are invaluable for testing therapies targeted at specific genetic etiologies.
Caption: Workflow for selecting an appropriate preclinical epilepsy model.
Detailed Experimental Protocols
The following protocols are provided as examples for evaluating this compound's efficacy. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: The 6-Hz Psychomotor Seizure Model in Mice
This model is used to assess efficacy against focal seizures that are often resistant to other ASMs.
A. Objective: To determine the dose-dependent efficacy of this compound in suppressing psychomotor seizures induced by 6-Hz corneal stimulation.
B. Materials:
-
Male CF-1 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Corneal electrode stimulator
-
Saline solution (0.9%) as an electrode wetting agent
C. Experimental Procedure:
-
Acclimatization: House animals for at least 3-5 days prior to the experiment with free access to food and water.
-
Drug Administration:
-
Prepare this compound suspensions in the vehicle at desired concentrations (e.g., 50, 100, 200 mg/kg).
-
Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment time based on known pharmacokinetics of this compound (typically 60 minutes for p.o.).
-
-
Seizure Induction:
-
At the designated pre-treatment time, apply a drop of saline to the cornea of each mouse.
-
Deliver a 6-Hz electrical stimulation of 0.2 ms pulse width for 3 seconds via corneal electrodes. A current of 32 mA is typically used to induce seizures in >95% of vehicle-treated animals.
-
-
Behavioral Assessment:
-
Immediately after stimulation, place the animal in an observation chamber.
-
Observe for the presence or absence of a psychomotor seizure, characterized by a period of immobility, forelimb clonus, twitching of the vibrissae, and rearing ("stunned" posture).
-
The primary endpoint is protection, defined as the absence of this characteristic seizure behavior.
-
Protocol 2: Pilocarpine-Induced Status Epilepticus (SE) and Chronic Epilepsy in Rats
This model mimics temporal lobe epilepsy (TLE) resulting from an initial brain insult (SE).
A. Objective: To evaluate the effect of chronic this compound treatment on the frequency and severity of spontaneous recurrent seizures following pilocarpine-induced SE.
B. Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Scopolamine methyl nitrate (or atropine methyl nitrate)
-
Pilocarpine hydrochloride
-
Diazepam
-
This compound and vehicle
-
Video-EEG telemetry system (for continuous monitoring)
C. Experimental Procedure:
-
SE Induction (Day 0):
-
Pre-treat rats with scopolamine (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, administer pilocarpine (320-350 mg/kg, i.p.).
-
Monitor animals for seizure progression using the Racine scale. SE is characterized by continuous stage 4-5 seizures.
-
After 90-120 minutes of continuous seizure activity, administer diazepam (10 mg/kg, i.p.) to terminate SE and reduce mortality.
-
Provide supportive care (e.g., subcutaneous saline for hydration) and monitor recovery.
-
-
Latent Period & Monitoring:
-
Animals enter a "latent period" of several weeks before spontaneous seizures emerge.
-
Continuous video-EEG monitoring is the gold standard for accurately detecting the onset and frequency of spontaneous seizures.
-
-
Chronic Treatment:
-
Once spontaneous seizures are confirmed and a stable baseline frequency is established (e.g., over 1-2 weeks), randomize animals into treatment groups (Vehicle vs. This compound).
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
-
Endpoint Measurement:
-
Continuously record video-EEG throughout the treatment period.
-
Quantify the number, duration, and severity (behavioral stage) of spontaneous seizures.
-
Compare seizure frequency and severity between the this compound-treated and vehicle-treated groups.
-
Caption: Experimental workflow for the pilocarpine-induced chronic epilepsy model.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Example Data from the 6-Hz Psychomotor Seizure Model
| Treatment Group | Dose (mg/kg) | N | Animals Protected | % Protection |
| Vehicle | - | 12 | 1 | 8.3% |
| This compound | 50 | 12 | 4 | 33.3% |
| This compound | 100 | 12 | 8 | 66.7% |
| This compound | 200 | 12 | 11 | 91.7%** |
| p < 0.05, **p < 0.01 vs. Vehicle (e.g., Fisher's exact test) |
Table 2: Example Data from the Pilocarpine Chronic Epilepsy Model
| Treatment Group | Dose (mg/kg/day) | N | Baseline Seizure Frequency (Seizures/Week) | Treatment Seizure Frequency (Seizures/Week) | % Reduction from Baseline |
| Vehicle | - | 10 | 8.5 ± 1.2 | 8.1 ± 1.5 | 4.7% |
| This compound | 100 | 10 | 8.8 ± 1.4 | 4.2 ± 0.9* | 52.3% |
| This compound | 200 | 10 | 8.6 ± 1.3 | 2.5 ± 0.7** | 70.9% |
| Data presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle (e.g., ANOVA with post-hoc test) |
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner [chempartner.com]
- 4. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 5. go.drugbank.com [go.drugbank.com]
Best Practices for Initiating and Titrating Stiripentol in a Research Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initiation and titration of Stiripentol in a research setting, drawing upon established clinical practices and preclinical data. The following protocols are intended to ensure subject safety, data integrity, and reproducibility of findings.
Mechanism of Action
This compound's anticonvulsant effects are multifaceted. Its primary mechanisms of action include:
-
Positive Allosteric Modulation of GABAA Receptors : this compound enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to a site on the GABAA receptor distinct from the benzodiazepine binding site.[1][2][3] This leads to an increased duration of chloride channel opening, resulting in neuronal hyperpolarization and reduced excitability.[2]
-
Inhibition of Cytochrome P450 (CYP) Enzymes : this compound is a potent inhibitor of several CYP isoenzymes, notably CYP3A4, CYP2C19, and CYP1A2.[1] This inhibition leads to increased plasma concentrations of co-administered antiseizure medications (ASMs), such as clobazam and its active metabolite, norclobazam, thereby potentiating their therapeutic effects.
-
Inhibition of Lactate Dehydrogenase (LDH) : this compound inhibits LDH, an enzyme involved in neuronal energy metabolism. By modulating this pathway, this compound may reduce neuronal excitability.
Preclinical Research Protocols
Animal Models
The selection of an appropriate animal model is critical for preclinical efficacy and safety studies. For epilepsy research, particularly Dravet Syndrome, models such as Scn1a heterozygous knockout mice are commonly used.
Initiation and Titration in Rodent Models
The following table provides a sample dosing and titration schedule for this compound in a mouse model of Dravet Syndrome. Doses should be optimized based on the specific model and research question.
| Parameter | Recommendation |
| Formulation | Suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) |
| Route of Administration | Oral gavage |
| Starting Dose | 25-50 mg/kg/day |
| Titration Schedule | Increase dose by 25 mg/kg every 3-4 days |
| Target Maintenance Dose | 100-200 mg/kg/day (divided into two daily doses) |
| Washout Period | A minimum of 7 days between different treatment arms |
Experimental Protocol: Seizure Monitoring
A robust method for seizure monitoring is essential to evaluate the efficacy of this compound.
Methodology:
-
Subject Acclimation: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the start of the study.
-
Baseline Seizure Recording: Record baseline seizure frequency and severity for a minimum of 7 days using continuous video-EEG monitoring.
-
Drug Administration: Initiate this compound administration according to the defined titration schedule.
-
Treatment Period Monitoring: Continue video-EEG monitoring throughout the treatment period to assess changes in seizure frequency, duration, and severity.
-
Data Analysis: Analyze EEG recordings to quantify epileptiform discharges and seizure events. Compare seizure parameters between baseline and treatment periods.
Clinical Research Protocols
This compound is primarily indicated for the treatment of seizures associated with Dravet syndrome in conjunction with clobazam and valproate. The initiation and titration schedules in a clinical research setting require careful consideration of patient age, weight, and concomitant medications.
Initiation and Titration Schedules
The following tables outline recommended initiation and titration schedules for pediatric and adult participants in a research setting, based on established clinical guidelines.
Table 1: Pediatric Participants (≥6 months to <12 years)
| Week | Daily Dose | Administration |
| 1 | 10-20 mg/kg/day | Divided into 2-3 doses |
| 2 | Increase by 10-20 mg/kg/day | Divided into 2-3 doses |
| 3 onwards | Titrate to target dose of 50 mg/kg/day | Divided into 2-3 doses |
Table 2: Adolescent and Adult Participants (≥12 years and ≥40 kg)
| Week | Daily Dose | Administration |
| 1-2 | 10 mg/kg/day | Divided into 2 doses |
| 3-4 | 20 mg/kg/day | Divided into 2 doses |
| 5 onwards | Titrate to a target dose of ≥30 mg/kg/day (or 1000–2000 mg/day) based on efficacy and tolerability | Divided into 2 doses |
Important Considerations:
-
This compound should be administered with food to improve absorption.
-
In cases of refractory status epilepticus or frequent seizure clusters, a more rapid titration to the target dose may be considered under close medical supervision.
Adjustment of Concomitant Antiseizure Medications
Due to this compound's inhibition of CYP enzymes, adjustment of concomitant ASMs is crucial to mitigate potential adverse effects.
Table 3: Recommended Dose Adjustments for Concomitant ASMs
| Concomitant ASM | Recommended Initial Dose Adjustment | Further Adjustments |
| Clobazam | Reduce dose to ≤ 0.3 mg/kg/day | Adjust based on clinical response and signs of somnolence. |
| Valproic Acid | Reduce dose to ≤ 30 mg/kg/day | Monitor for adverse effects and adjust as needed. |
Experimental Protocol: Therapeutic Drug Monitoring (TDM)
TDM is beneficial for optimizing this compound therapy due to its non-linear pharmacokinetics and potential for drug-drug interactions.
Methodology:
-
Sample Collection: Collect trough plasma samples (just before the next dose) at steady-state.
-
Bioanalysis: Quantify this compound plasma concentrations using a validated method such as High-Performance Liquid Chromatography (HPLC).
-
Target Concentration Range: While a definitive therapeutic range is not firmly established, trough plasma concentrations between 10 and 15 mg/L are generally associated with usual doses.
-
Dose Adjustment: Use TDM results in conjunction with clinical efficacy and safety data to guide dose adjustments.
Safety Monitoring and Management of Adverse Effects
Careful monitoring for adverse effects is paramount throughout the study.
Table 4: Common Adverse Effects and Management Strategies
| Adverse Effect | Monitoring | Management |
| Somnolence | Regularly assess level of alertness and sedation. | Reduce the dose of concomitant clobazam or other sedating ASMs. |
| Decreased Appetite and Weight Loss | Monitor body weight and nutritional intake at each study visit. | Consider reducing the dose of concomitant valproate. Nutritional counseling may be beneficial. |
| Neutropenia and Thrombocytopenia | Obtain complete blood counts (CBC) at baseline and periodically during treatment. | Monitor blood counts closely. Dose reduction or discontinuation may be necessary in case of significant hematological abnormalities. |
| Suicidal Behavior and Ideation | Monitor for changes in mood, behavior, and the emergence of suicidal thoughts. | Immediately report any concerning behaviors to the principal investigator and ensure appropriate psychiatric evaluation. |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Logical workflow for this compound titration.
Caption: Workflow for a clinical research protocol.
References
Application Notes and Protocols: Stiripentol as a Pharmacological Tool to Study GABAergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol (STP) is an antiepileptic drug with a multifaceted mechanism of action that makes it a valuable pharmacological tool for investigating the complexities of the GABAergic system.[1][2][3][4] Initially recognized for its role in inhibiting cytochrome P450 enzymes, thereby increasing the bioavailability of other anticonvulsants, this compound is now understood to exert direct effects on GABAergic neurotransmission.[1] Its primary direct mechanism is the positive allosteric modulation of GABA-A receptors. Additionally, this compound has been reported to increase synaptic GABA concentrations by inhibiting its reuptake and enzymatic degradation, and to modulate neuronal excitability through the inhibition of lactate dehydrogenase (LDH).
These application notes provide a detailed overview of this compound's pharmacological profile, experimental protocols for its use in studying GABAergic pathways, and quantitative data to facilitate its application in research and drug development.
Pharmacological Profile of this compound
This compound's diverse mechanisms of action offer multiple avenues for probing GABAergic function.
-
Positive Allosteric Modulator of GABA-A Receptors: this compound enhances the function of GABA-A receptors by binding to a site distinct from those for GABA, benzodiazepines, barbiturates, and neurosteroids. This binding increases the receptor's affinity for GABA, resulting in a leftward shift of the GABA concentration-response curve without altering the maximal response. This potentiation of GABAergic currents leads to increased neuronal inhibition. This compound exhibits a degree of subunit selectivity, showing greater potentiation of GABA-A receptors containing α3 and δ subunits. The preference for α3-containing receptors, which are more highly expressed in the developing brain, may contribute to its clinical efficacy in childhood epilepsies. Its action on δ-containing extrasynaptic receptors suggests a role in modulating tonic inhibition.
-
Inhibition of GABA Transaminase and Reuptake: Early studies suggested that this compound can increase the concentration of GABA in the synapse by inhibiting GABA transaminase, the primary enzyme responsible for GABA degradation, and by blocking its reuptake from the synaptic cleft via GABA transporters (GATs). This leads to a prolonged presence of GABA in the synapse and enhanced activation of GABA-A receptors.
-
Inhibition of Lactate Dehydrogenase (LDH): A more recently identified mechanism of this compound is the inhibition of LDH, an enzyme involved in neuronal energy metabolism. By inhibiting LDH, this compound can hyperpolarize neurons, thereby reducing their excitability.
Data Presentation
Table 1: Effect of this compound on GABA-A Receptor Function
| Parameter | Receptor Subtype | Condition | Value | Reference |
| GABA EC50 | α3β3γ2L | Control | 45.2 µM | |
| + 100 µM this compound | 6.2 µM | |||
| Maximal GABA Response | α3β3γ2L | + 100 µM this compound | No significant increase |
Table 2: Effect of this compound on Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Hippocampal CA3 Neurons
| This compound Concentration | Increase in mIPSC Decay-Time Constant (% of Control) | Increase in mIPSC Frequency (% of Control) | Reference |
| 30 µM | 122 ± 6% | 120 ± 5% | |
| 100 µM | 190 ± 11% | 166 ± 9% | |
| 300 µM | 235 ± 22% | 194 ± 19% |
Table 3: Inhibitory Activity of this compound on Other Targets
| Target | Effect | Reported Inhibition | Reference(s) |
| GABA Transaminase | Inhibition | Specific IC50/Ki values not consistently reported in reviewed literature. | |
| GABA Reuptake | Inhibition | Specific IC50/Ki values not consistently reported in reviewed literature. | |
| Lactate Dehydrogenase (LDH) | Inhibition | ~40% inhibition of lactate-to-pyruvate and pyruvate-to-lactate conversion at 500 µM. Another study reported ~10% inhibition at the same concentration under different experimental conditions. |
Mandatory Visualizations
Caption: this compound's multifaceted interaction with the GABAergic synapse.
Caption: Workflow for studying this compound's effects on GABAergic pathways.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Transfected HEK-293T Cells
Objective: To characterize the effect of this compound on the function of specific recombinant GABA-A receptor subtypes.
Materials:
-
HEK-293T cells
-
Plasmids encoding desired GABA-A receptor subunits (e.g., α3, β3, γ2L)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
GABA stock solution
-
This compound stock solution (dissolved in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with plasmids for the desired GABA-A receptor subunits using a suitable transfection reagent according to the manufacturer's protocol. A plasmid for a fluorescent protein (e.g., GFP) can be included to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope of the patch-clamp rig.
-
Continuously perfuse the chamber with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid solution exchange system.
-
Record the baseline GABA-evoked current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound. To create a concentration-response curve for this compound, use concentrations ranging from 0.1 µM to 1 mM.
-
To determine the effect of this compound on the GABA EC50, apply a range of GABA concentrations (e.g., 0.1 µM to 3 mM) in the absence and presence of a fixed concentration of this compound (e.g., 100 µM).
-
Record currents using appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Normalize the currents in the presence of this compound to the baseline GABA response.
-
Fit the GABA concentration-response data to the Hill equation to determine the EC50 in the absence and presence of this compound.
-
Protocol 2: Recording of Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Acute Hippocampal Slices
Objective: To investigate the effect of this compound on spontaneous, action potential-independent GABAergic synaptic transmission.
Materials:
-
P7-P10 rats
-
Slicing solution (ice-cold, oxygenated) (e.g., high-sucrose artificial cerebrospinal fluid - aCSF)
-
aCSF (oxygenated) for recording (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 glucose
-
Internal solution (high chloride, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP
-
Tetrodotoxin (TTX) to block action potentials (1 µM)
-
CNQX and APV to block ionotropic glutamate receptors (e.g., 10 µM and 50 µM, respectively)
-
This compound stock solution
-
Vibrating microtome
-
Patch-clamp setup
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rat in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
mIPSC Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing TTX, CNQX, and APV at room temperature.
-
Visually identify pyramidal neurons in the CA3 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp configuration using a high-chloride internal solution to record mIPSCs as inward currents at a holding potential of -70 mV.
-
Record baseline mIPSC activity for 5-10 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 30-300 µM) and continue recording for at least 10-15 minutes.
-
-
Data Analysis:
-
Use mIPSC detection software to analyze the frequency, amplitude, and decay kinetics of mIPSCs before and after this compound application.
-
Compare the average mIPSC frequency, amplitude, and decay time constant in the control and this compound conditions.
-
Conclusion
This compound's diverse pharmacological actions on the GABAergic system make it a powerful tool for researchers. By acting as a positive allosteric modulator of GABA-A receptors with a unique subunit preference, and by potentially increasing synaptic GABA levels, this compound allows for the detailed investigation of GABAergic signaling in both health and disease. The protocols and data provided in these application notes offer a framework for utilizing this compound to further unravel the complexities of GABAergic neurotransmission.
References
Application Notes and Protocols for Long-term Stiripentol Administration in Chronic Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Stiripentol (STP) in preclinical chronic epilepsy models. The information is intended to guide researchers in designing and executing studies to evaluate the sustained efficacy and underlying mechanisms of this compound.
Application Notes
This compound is an antiepileptic drug with a unique chemical structure and multiple mechanisms of action, making it a valuable compound for studying epilepsy. Its primary indications in clinical practice are for severe myoclonic epilepsy in infancy (Dravet syndrome)[1][2]. Preclinical long-term studies are crucial for understanding its sustained therapeutic effects and potential neuroprotective properties.
Key Mechanisms of Action:
This compound's anticonvulsant effects are attributed to several mechanisms:
-
Potentiation of GABAergic Neurotransmission: this compound is a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of GABA in the brain[3].
-
Ion Channel Modulation: It has been shown to inhibit voltage-gated sodium and T-type calcium channels, which can reduce neuronal excitability[3].
-
Metabolic Effects: this compound can modulate brain energy metabolism through the inhibition of lactate dehydrogenase[4].
-
Cytochrome P450 Inhibition: this compound inhibits several cytochrome P450 enzymes, which can lead to increased plasma concentrations of co-administered antiepileptic drugs.
Choice of Chronic Epilepsy Model:
The selection of an appropriate animal model is critical for the successful evaluation of long-term this compound efficacy. Common models include:
-
Pilocarpine-Induced Status Epilepticus: This model recapitulates many features of human temporal lobe epilepsy, including a latent period followed by spontaneous recurrent seizures.
-
Kainic Acid-Induced Status Epilepticus: Similar to the pilocarpine model, this chemoconvulsant model induces chronic epilepsy with spontaneous seizures.
-
Kindling: This model involves the repeated application of a sub-convulsive electrical or chemical stimulus, leading to a progressive increase in seizure severity and duration.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound administration.
Table 1: this compound Dosing and Efficacy in a Chronic Primate Model of Epilepsy
| Parameter | Study Details |
| Animal Model | Alumina-gel induced focal epilepsy in Rhesus monkeys |
| Treatment Duration | 4 weeks |
| Dosing Regimen | Administered every 4 hours via gastric catheter |
| Mean Plasma Concentration (Study 2) | 20 to 27 µg/ml |
| Mean Plasma Concentration (Study 3) | 11 to 14 µg/ml |
| Efficacy Outcome | Significant reduction in EEG interictal spike rates |
Source: Adapted from a study on acute and chronic efficacy tests of this compound in a monkey model.
Table 2: this compound Dosing in Rodent Models (Acute and Short-Term Studies)
| Animal Model | Dosing Regimen (Intraperitoneal) | Efficacy Outcome |
| WAG/Rij Rat (Absence Seizures) | 150 mg/kg | Statistically significant decrease in the number and duration of spike-and-wave discharges. |
| 300 mg/kg | Almost complete abolishment of spike-and-wave discharges. | |
| Mouse (Hyperthermia-Induced Seizures) | Not specified | Effective in preventing seizures in 1-month-old mice, but not in mice 5 months and older. |
| Mouse (Maximal Electroshock Seizure Test) | 200 mg/kg | Significant elevation of the seizure threshold. |
Note: These doses from acute and short-term studies can inform dose-ranging studies for long-term protocols.
Experimental Protocols
Protocol 1: Induction of Chronic Epilepsy using Pilocarpine in Mice
This protocol describes the induction of status epilepticus (SE) in mice using pilocarpine, leading to the development of chronic epilepsy with spontaneous recurrent seizures.
Materials:
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (or similar peripheral muscarinic antagonist)
-
Diazepam or other benzodiazepine for terminating SE
-
Sterile saline solution (0.9% NaCl)
-
Animal monitoring equipment (e.g., video camera, EEG recording system if applicable)
Procedure:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 8-10 weeks old). Allow for at least one week of acclimatization to the housing facility.
-
Pre-treatment: Administer a peripheral muscarinic antagonist such as scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection to reduce peripheral cholinergic effects.
-
Induction of Status Epilepticus (SE):
-
Administer pilocarpine hydrochloride (250-300 mg/kg, i.p.).
-
Observe the animals continuously for behavioral signs of seizures, using a modified Racine scale for scoring.
-
SE is characterized by continuous seizure activity (Racine stage 4-5) for at least 30-60 minutes.
-
-
Termination of SE: After a predetermined duration of SE (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the convulsive seizures.
-
Post-SE Care:
-
Provide supportive care, including subcutaneous saline for hydration and softened food.
-
Monitor the animals closely for the first 24-48 hours.
-
-
Latent Period and Onset of Chronic Seizures: Spontaneous recurrent seizures typically begin to appear after a latent period of 1-4 weeks. Continuous video-EEG monitoring is the gold standard for detecting and quantifying these seizures.
Protocol 2: Long-Term Oral Administration of this compound in a Chronic Epilepsy Model
This protocol provides a framework for the chronic administration of this compound to animals that have developed epilepsy following SE induction.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Establishment of Baseline Seizure Frequency: Following the latent period after SE induction, monitor the animals for a baseline period (e.g., 2-4 weeks) to determine the frequency and duration of spontaneous recurrent seizures. Continuous video-EEG monitoring is recommended.
-
Randomization: Randomly assign animals to either the this compound treatment group or a vehicle control group.
-
Dosing and Administration:
-
Based on acute studies, a starting dose range of 100-200 mg/kg/day, administered via oral gavage, can be considered. The total daily dose should be divided into two administrations (e.g., every 12 hours) to maintain stable plasma concentrations.
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the suspension via oral gavage. The volume should be adjusted based on the animal's weight.
-
-
Treatment Duration: Continue the daily administration for a predetermined long-term period (e.g., 4 to 8 weeks).
-
Monitoring and Data Collection:
-
Continuously monitor seizure activity throughout the treatment period using video-EEG.
-
Quantify the number, duration, and severity of seizures.
-
Collect blood samples at specified time points to determine plasma concentrations of this compound.
-
At the end of the study, brain tissue can be collected for histological or molecular analysis.
-
Visualizations
This compound's Multifaceted Mechanism of Action
Caption: Overview of this compound's primary mechanisms of action.
Experimental Workflow for Long-Term this compound Efficacy Study
Caption: A generalized workflow for preclinical evaluation of long-term this compound efficacy.
References
- 1. Seizures in the intrahippocampal kainic acid epilepsy model: characterization using long-term video-EEG monitoring in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dravetsyndromenews.com [dravetsyndromenews.com]
- 3. This compound-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]
- 4. This compound in the Management of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Stiripentol's Efficacy in Non-Dravet Developmental and Epileptic Encephalopathies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol, an antiepileptic drug (AED) primarily approved for the treatment of Dravet syndrome (DS), has garnered increasing interest for its potential efficacy in other developmental and epileptic encephalopathies (DEEs). These severe, early-onset epilepsy syndromes are often refractory to conventional treatments, presenting a significant unmet medical need. This document provides a comprehensive overview of the current evidence for this compound's use in non-Dravet DEEs, detailed protocols derived from published literature, and visualizations of its key mechanisms of action.
Mechanisms of Action
This compound exhibits a multi-faceted mechanism of action, which likely contributes to its broad-spectrum anticonvulsant effects. Its primary mechanisms include:
-
Positive Allosteric Modulation of GABAA Receptors: this compound enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, by binding to GABAA receptors at a site distinct from benzodiazepines and barbiturates. This action potentiates both synaptic and extrasynaptic GABAergic inhibition.[1][2][3]
-
Inhibition of Lactate Dehydrogenase (LDH): this compound inhibits the LDH enzyme, which is involved in neuronal energy metabolism. By modulating this pathway, this compound may reduce neuronal excitability.[1][4]
-
Inhibition of Cytochrome P450 (CYP450) Enzymes: this compound is a potent inhibitor of several CYP450 enzymes, notably CYP2C19 and CYP3A4. This leads to pharmacokinetic interactions with other AEDs metabolized by these enzymes, particularly clobazam, increasing their plasma concentrations and potentially their efficacy and side effects.
Efficacy of this compound in Non-Dravet DEEs
The evidence for this compound's efficacy in non-Dravet DEEs is primarily derived from retrospective observational studies and case reports. While large-scale, randomized controlled trials are lacking, the existing data suggests potential benefit in several conditions.
Quantitative Data Summary
The following tables summarize the key efficacy data from studies investigating this compound in cohorts that include non-Dravet DEEs.
Table 1: Efficacy of Add-on this compound in Non-Dravet DEEs (Soto-Insuga et al., 2023)
| Outcome (at 3 months) | Non-Dravet Cohort (n=17) | Dravet Syndrome Cohort (n=18) |
| Overall Improvement in Seizures | 76.5% | 61.1% |
| ≥50% Seizure Frequency Reduction | 58.8% | 44.4% |
| Seizure Freedom | 23.5% | 16.7% |
In this study, 76.5% of the non-Dravet cohort had a developmental and epileptic encephalopathy.
Table 2: Efficacy of Add-on this compound in Non-Dravet DEEs (Zuberi et al., 2022)
| Outcome (at 12 months) | Non-Dravet DEE Cohort (n=22) | Dravet Syndrome Cohort (n=33) |
| Retention Rate | 59.1% | 78.8% |
| Responder Rate (≥50% seizure reduction) | 22.7% | 30.3% |
| Status Epilepticus Free | 33.3% | 71.4% |
Table 3: Efficacy of Add-on this compound in Lennox-Gastaut Syndrome (LGS) (Phase II Trial)
| Outcome | LGS Patients (n=15) |
| Significant Decrease in Overall Seizure Frequency | Yes (p=0.02) |
| Significant Decrease in Tonic-Clonic Seizures | Yes (p=0.01) |
Notable Findings in Specific Non-Dravet DEEs
-
Lennox-Gastaut Syndrome (LGS): Limited data from a Phase II trial and observational studies suggest that this compound may be an effective and well-tolerated adjunctive therapy in LGS, particularly for tonic-clonic seizures.
-
PCDH19-related Epilepsy: A case report detailed a significant period of seizure freedom (two years and ten months) in a patient with PCDH19-related epilepsy after the addition of this compound to a regimen of valproate and clobazam. This suggests a potential benefit in this specific genetic epilepsy, which shares some clinical features with Dravet syndrome.
Experimental Protocols
The following protocols are synthesized from the methodologies reported in the cited literature for the use of this compound in non-Dravet DEEs. These are intended as a guide for research and clinical trial design and should be adapted to specific patient populations and institutional guidelines.
Protocol 1: Retrospective Observational Study of this compound in Non-Dravet DEEs
1. Study Objective: To assess the efficacy and tolerability of adjunctive this compound in patients with refractory non-Dravet DEEs.
2. Patient Population:
- Inclusion criteria:
- Diagnosis of a non-Dravet DEE (e.g., Lennox-Gastaut syndrome, epilepsy of infancy with migrating focal seizures, etc.).
- Treatment with adjunctive this compound for a minimum of 3 months.
- Availability of baseline seizure frequency data (e.g., from seizure diaries) for at least 3 months prior to this compound initiation.
- Regular follow-up data available in medical records.
- Exclusion criteria:
- Confirmed diagnosis of Dravet syndrome.
- Incomplete medical records.
3. Data Collection:
- Retrospectively review patient medical records to extract the following data:
- Demographics: Age at epilepsy onset, age at this compound initiation, sex, and specific DEE diagnosis.
- Treatment details: this compound dosage (initial, titration schedule, and maintenance dose), and concomitant AEDs and their dosages.
- Efficacy outcomes: Seizure frequency (total and by type) at baseline and at 3, 6, and 12 months post-stiripentol initiation. Responder rate (proportion of patients with ≥50% reduction in seizure frequency). Seizure-free rate.
- Tolerability: Reported adverse events.
4. Efficacy Analysis:
- Calculate the percentage change in seizure frequency from baseline at each follow-up point.
- Determine the responder rate and seizure-free rate at each follow-up point.
- Compare efficacy outcomes between different non-Dravet DEE subtypes if patient numbers allow.
Protocol 2: Prospective Open-Label Trial of this compound in a Specific Non-Dravet DEE
1. Study Objective: To prospectively evaluate the efficacy and safety of adjunctive this compound in patients with a specific non-Dravet DEE (e.g., PCDH19-related epilepsy).
2. Patient Population:
- Inclusion criteria:
- Genetically confirmed diagnosis of the specific non-Dravet DEE.
- Age range: 2-17 years.
- Failure to achieve seizure control with at least two previous appropriate AEDs.
- Stable baseline of concomitant AEDs for at least 4 weeks prior to enrollment.
- A minimum of 4 motor seizures per month during the 3-month baseline period.
3. Study Design:
- Baseline Phase (3 months): Record baseline seizure frequency and type using a daily seizure diary.
- Titration Phase (e.g., 4 weeks): Initiate this compound at a low dose (e.g., 10 mg/kg/day) and titrate upwards in increments (e.g., 10 mg/kg/day each week) to a target maintenance dose of 50 mg/kg/day, divided into 2 or 3 daily doses. Adjustments to concomitant AEDs, particularly clobazam, may be necessary due to potential drug-drug interactions.
- Maintenance Phase (e.g., 12 months): Continue this compound at the tolerated maintenance dose.
4. Outcome Measures:
- Primary efficacy endpoint: Percentage change in motor seizure frequency from baseline to the end of the maintenance phase.
- Secondary efficacy endpoints:
- Responder rate (≥50% reduction in motor seizure frequency).
- Seizure-free rate.
- Change in seizure severity and duration.
- Safety and tolerability: Monitor and record all adverse events. Regular blood tests (including hematology) should be performed.
5. Administration Guidelines:
- This compound should be administered with food.
- Capsules should be swallowed whole with water.
Visualizations of Signaling Pathways and Workflows
This compound's Multi-Target Mechanism of Action
Caption: Overview of this compound's multi-target mechanism of action.
Experimental Workflow for a Prospective Open-Label Trial
Caption: Workflow for a prospective open-label trial of this compound.
Logical Relationship of this compound's GABAergic Effects
Caption: Logical flow of this compound's effects on the GABAergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase 5: identification of a druggable target to reduce oxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for Assessing the Neuroprotective Effects of Stiripentol In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stiripentol (STP) is an antiepileptic drug primarily used in the treatment of Dravet syndrome.[1] Beyond its anticonvulsant properties, emerging evidence highlights its potential as a neuroprotective agent.[2][3] this compound's neuroprotective capacity stems from a multi-target mechanism of action, making a comprehensive in vitro assessment crucial for understanding its therapeutic potential. These application notes provide a detailed overview of the key in vitro models and experimental protocols used to evaluate and quantify the neuroprotective effects of this compound. The described techniques range from general cell viability assays to specific mechanistic studies targeting its known molecular interactions.
Overview of this compound's Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through several key mechanisms that collectively mitigate neuronal damage. Its primary actions include the positive allosteric modulation of GABA-A receptors, blockade of voltage-gated ion channels, and regulation of cellular metabolism.
-
GABAergic Modulation: this compound enhances GABAergic neurotransmission by acting as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits. This action increases chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.
-
Ion Channel Blockade: this compound has been shown to block voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels. By inhibiting excessive influx of these ions during excitotoxic events, this compound prevents the downstream cascade of cellular damage.
-
Metabolic Regulation: this compound inhibits the enzyme lactate dehydrogenase (LDH), which plays a role in neuronal energy metabolism. This action may reduce neuronal excitability by inducing hyperpolarization.
In Vitro Models of Neuronal Injury
To assess neuroprotection, it is essential to first establish a model of neuronal injury. Two common and relevant in vitro models are Oxygen-Glucose Deprivation (OGD) and glutamate-induced excitotoxicity. These models simulate the ischemic and excitotoxic conditions often associated with seizures and other neurological insults.
-
Oxygen-Glucose Deprivation (OGD): This model mimics ischemic conditions by depriving cultured neurons of oxygen and glucose. The subsequent reoxygenation phase can induce significant oxidative stress and cell death. This compound's protective effects have been demonstrated when applied during OGD.
-
Glutamate-Induced Excitotoxicity: Excessive glutamate stimulation leads to massive influx of Ca2+ and Na+, triggering a cascade of neurotoxic events. Exposing neuronal cultures to high concentrations of glutamate (e.g., 40 µM for 20 minutes) effectively models this process.
References
Application Notes: Stiripentol as a Reference Compound in High-Throughput Screening for Anticonvulsants
Introduction
Stiripentol (STP) is an antiepileptic drug, structurally distinct from other anticonvulsants as an aromatic allylic alcohol.[1][2] It is primarily indicated as an adjunctive therapy for seizures associated with Dravet syndrome, particularly in conjunction with clobazam and valproate.[1][3][4] The multifaceted mechanism of action of this compound makes it an invaluable tool in anticonvulsant drug discovery. Its well-characterized activities across multiple, distinct biological targets allow it to serve as a versatile reference compound and positive control in a variety of high-throughput screening (HTS) assays.
These application notes provide an overview of this compound's mechanisms, quantitative data on its activity, and detailed protocols for its use as a reference compound in relevant HTS assays designed to identify novel anticonvulsant candidates.
Mechanisms of Action
This compound exerts its anticonvulsant effects through several mechanisms, making it a robust positive control for assays targeting different aspects of neuronal excitability.
Potentiation of GABAergic Neurotransmission
This compound significantly enhances the activity of the primary inhibitory neurotransmitter in the brain, GABA. This is achieved through three primary pathways:
-
Positive Allosteric Modulation of GABA-A Receptors : this compound binds to a unique site on GABA-A receptors, increasing the duration of channel opening and enhancing GABA's inhibitory effect. This modulation is particularly effective at receptors containing α3 and δ subunits.
-
Inhibition of GABA Reuptake : It has been shown to inhibit the synaptosomal reuptake of GABA, increasing its concentration in the synaptic cleft.
-
Inhibition of GABA Metabolism : this compound inhibits GABA transaminase, the enzyme responsible for GABA degradation, further contributing to elevated GABA levels.
Modulation of Ion Channels
Recent studies have shown that this compound can directly modulate voltage-gated ion channels, a mechanism common to many anticonvulsant drugs.
-
T-type Calcium Channels : this compound inhibits T-type calcium channel activity, particularly the Cav3.3 subtype. This action is thought to contribute to its efficacy in controlling absence seizures by modulating thalamocortical activity.
-
Voltage-Gated Sodium Channels : Blockade of voltage-gated sodium channels has also been demonstrated, which would reduce sustained high-frequency neuronal firing.
Inhibition of Metabolic Enzymes
This compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes. This is a critical aspect of its clinical use, as it increases the plasma concentration of co-administered antiepileptic drugs. It also inhibits lactate dehydrogenase (LDH), potentially reducing neuronal excitability by modulating energy metabolism. This makes this compound a useful reference for secondary screens assessing drug-drug interaction potential or metabolic liabilities.
Quantitative Data for Reference Use
The following tables summarize key quantitative parameters of this compound's activity, which are essential for establishing appropriate concentrations and interpreting results in HTS assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species/System | IC50 / Ki | Reference(s) |
|---|---|---|---|---|
| T-type Calcium Channels | ||||
| Cav3.1 | Patch Clamp | Transfected Cells | IC50: ~69 µM | |
| Cav3.2 | Patch Clamp | Transfected Cells | IC50: ~58 µM | |
| Cav3.3 | Patch Clamp | Transfected Cells | IC50: ~37 µM | |
| CYP450 Enzymes | ||||
| CYP2C19 | Clobazam Metabolism | cDNA-expressed | Ki: 0.516 µM | |
| CYP2C19 | N-desmethylclobazam Metabolism | cDNA-expressed | Ki: 0.139 µM | |
| CYP3A4 | Clobazam Metabolism | cDNA-expressed | Ki: 1.59 µM |
| CYP3A4 | Carbamazepine Metabolism | Human | Ki: 12-35 µM | |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Seizure Model | Animal Model | Endpoint | ED50 | Reference(s) |
|---|---|---|---|---|
| Maximal Electroshock (MES) | Mice | Seizure Abolition | 277.7 mg/kg | |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mice | Seizure Abolition | 115 mg/kg |
| Intravenous Pentylenetetrazol | Rat | Clonic Seizure | Brain EC50: 15.2 µg/mL ((+)-enantiomer) | |
Application in High-Throughput Screening
This compound should be used as a positive control in primary screens to ensure assay quality and in secondary screens to help characterize hits.
Experimental Protocols
Protocol 1: Phenotypic Screening in a Zebrafish Larval Seizure Model
This protocol describes a whole-organism HTS assay to identify compounds that suppress chemically-induced convulsive behavior, using this compound as a positive control. Zebrafish larvae are well-suited for HTS due to their small size, rapid development, and conserved neurobiology.
Objective: To identify compounds that reduce seizure-like locomotor activity induced by Pentylenetetrazol (PTZ).
Materials:
-
96-well microplates
-
Zebrafish larvae (5-7 days post-fertilization)
-
PTZ stock solution (e.g., 200 mM in embryo medium)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Test compound library plates
-
Automated plate handler and liquid dispenser
-
High-speed camera/microscope with behavioral tracking software
Methodology:
-
Plate Preparation: Using an automated dispenser, add one zebrafish larva per well to a 96-well plate containing embryo medium.
-
Compound Addition: Transfer test compounds, this compound (positive control), and vehicle (DMSO, negative control) from library plates to the assay plate. A final concentration range for this compound of 10-100 µM is recommended.
-
Pre-incubation: Incubate the plates for 60 minutes at 28°C to allow for compound uptake.
-
Baseline Activity Recording: Place the plate in the automated imaging system and record locomotor activity for 10 minutes to establish a baseline.
-
Seizure Induction: Add PTZ to all wells (except for vehicle-only controls) to a final concentration that reliably induces seizure-like behavior (e.g., 10-15 mM).
-
Post-induction Recording: Immediately begin recording locomotor activity for 30-60 minutes. The software will track the total distance moved and velocity of each larva.
-
Data Analysis:
-
Quantify the total locomotor activity for each well post-PTZ induction.
-
Normalize the data to the vehicle control (0% inhibition) and this compound control (100% inhibition).
-
Calculate the Z'-factor for the assay plate using the positive (this compound) and negative (vehicle + PTZ) controls to assess assay quality. A Z' > 0.5 is considered excellent.
-
Identify "hits" as compounds that significantly reduce PTZ-induced hyperactivity compared to the negative control.
-
Protocol 2: In Vitro GABA-A Receptor Modulation Assay
This protocol outlines a cell-based HTS assay using a fluorescence imaging plate reader (FLIPR) to detect positive allosteric modulators of GABA-A receptors.
Objective: To identify compounds that enhance GABA-activated chloride influx in cells expressing GABA-A receptors.
Materials:
-
HEK-293 cells stably expressing human GABA-A receptors (e.g., α3β3γ2 subtype)
-
Chloride-sensitive fluorescent dye (e.g., a quench-based dye)
-
384-well black, clear-bottom microplates
-
GABA stock solution
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
FLIPR instrument with liquid handling capabilities
Methodology:
-
Cell Plating: Plate the GABA-A expressing cells into 384-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and incubate with the chloride-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add test compounds and controls (this compound, vehicle) to the plate. A final concentration of this compound at its EC50 for this assay (to be predetermined, likely 1-30 µM) should be used.
-
FLIPR Assay:
-
Place the assay plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Inject a sub-maximal concentration of GABA (e.g., EC20) into all wells.
-
Immediately record the change in fluorescence over time (typically 2-3 minutes). An increase in chloride influx will cause a change in fluorescence.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after GABA addition.
-
Positive allosteric modulators will show a significantly higher peak response compared to wells with GABA alone.
-
Normalize data to the vehicle control (0% enhancement) and a saturating concentration of a known modulator like diazepam or this compound (100% enhancement).
-
Identify hits that produce a response above a defined threshold (e.g., >3 standard deviations above the mean of the vehicle control).
-
Protocol 3: T-Type Calcium Channel Inhibition Assay
This protocol describes a high-throughput electrophysiology assay using an automated patch-clamp system to identify inhibitors of T-type calcium channels.
Objective: To identify compounds that block ion currents through human Cav3.3 channels.
Materials:
-
Automated patch-clamp system (e.g., Patchliner, QPatch)
-
Proprietary recording chips/plates for the system
-
Cells stably expressing human Cav3.3 channels
-
External and internal recording solutions formulated for calcium currents
-
This compound stock solution (in DMSO)
-
Mibefradil (a known T-type channel blocker) as an additional positive control
Methodology:
-
Cell Preparation: Harvest and prepare the Cav3.3-expressing cells according to the automated patch-clamp system's protocol.
-
System Priming: Prime the system's fluidics with the appropriate internal and external solutions.
-
Cell Capture and Sealing: Initiate the automated process to capture single cells and form gigaseals.
-
Baseline Current Recording:
-
Clamp cells at a holding potential that inactivates most channels (e.g., -100 mV).
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current. Record this baseline current.
-
-
Compound Application: Apply vehicle, this compound (e.g., 30-100 µM), mibefradil (e.g., 1 µM), or test compounds to the cells for a defined incubation period.
-
Post-compound Current Recording: Re-apply the same voltage-step protocol to measure the T-type current in the presence of the compound.
-
Data Analysis:
-
For each cell, calculate the percentage of current inhibition caused by the compound: (1 - (I_compound / I_baseline)) * 100.
-
Use the this compound and mibefradil wells to confirm that the assay can detect inhibition.
-
Identify hits as compounds that inhibit the current by more than a set threshold (e.g., >50% inhibition).
-
Perform dose-response experiments on confirmed hits to determine IC50 values.
-
References
Application Notes and Protocols: Investigating the Efficacy of Stiripentol in Status Epilepticus
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and executing preclinical studies to evaluate the therapeutic potential of Stiripentol for status epilepticus (SE). It includes an overview of this compound's mechanisms of action, detailed protocols for key in vitro and in vivo experiments, and a summary of existing quantitative data.
Introduction to this compound and Status Epilepticus
Status epilepticus is a neurological emergency characterized by prolonged or recurrent seizures, carrying a high risk of morbidity and mortality.[1] First-line treatments, such as benzodiazepines, can become less effective as SE progresses, a phenomenon known as refractory SE.[2] This necessitates the exploration of novel therapeutic agents. This compound (STP) is an anti-seizure medication approved for Dravet syndrome that has shown promise in managing SE.[3][4] Its multifaceted mechanism of action suggests it may be effective even when traditional therapies fail.[2] These protocols outline a systematic approach to validating its efficacy and elucidating its neuroprotective properties in established SE models.
This compound's Mechanisms of Action
This compound's anticonvulsant effects are not attributed to a single pathway but rather a combination of direct and indirect actions. The primary mechanism is the positive allosteric modulation of GABA-A receptors, which enhances inhibitory neurotransmission. Additionally, STP has been shown to inhibit T-type calcium channels and the enzyme lactate dehydrogenase (LDH), further contributing to a reduction in neuronal excitability and offering potential neuroprotective effects.
Experimental Design Workflow
A robust investigation into this compound's effect on SE should follow a logical progression from mechanistic validation in vitro to efficacy and safety assessment in vivo. This workflow ensures that observations in whole-animal models are supported by a clear understanding of the drug's molecular targets.
Quantitative Data Summary
The following tables summarize key findings from preclinical and clinical studies on this compound's efficacy in reducing seizure frequency and status epilepticus episodes.
Table 1: Preclinical Efficacy of this compound in Animal Models of Seizures
| Model | Species | This compound Dose | Key Finding | Reference |
|---|---|---|---|---|
| Pentylenetetrazol (PTZ)-induced seizures | Rat | 300 mg/kg | Almost completely abolished spike-and-wave discharges. | |
| Benzodiazepine-refractory SE | Rat | Not specified | Remained effective at terminating SE when benzodiazepines failed. |
| Pilocarpine-induced SE | Juvenile Rats | Not specified | Showed stronger protective effects in juvenile vs. adult animals. | |
Table 2: Clinical Efficacy of this compound in Patients with Epilepsy
| Study Type | Patient Population | Key Finding(s) | Reference |
|---|---|---|---|
| Systematic Review (15 human studies) | Dravet syndrome & other DEEs | ≥50% reduction in SE episodes in a mean of 68% of patients. A mean of 77% of patients became SE-free. | |
| Retrospective Analysis | Dravet syndrome (n=21) | 8 of 11 patients with a history of SE had no further episodes after starting STP. Seizure rate decreased by >50% in 12 patients. | |
| Retrospective/Prospective Studies | Dravet syndrome | Markedly reduces the number of status epilepticus episodes. |
| Case Series | Super-refractory SE | May be effective for the cessation of super-refractory SE. | |
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of GABA-A Receptor Modulation
-
Objective: To quantify this compound's potentiation of GABA-A receptor-mediated currents.
-
Model: Human Embryonic Kidney (HEK-293T) cells transiently transfected to express specific GABA-A receptor subunit combinations (e.g., α1β3γ2L, α3β3γ2L).
-
Methodology: Whole-cell patch-clamp electrophysiology.
-
Cell Culture & Transfection: Culture HEK-293T cells under standard conditions. Co-transfect with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent.
-
Electrophysiology:
-
24-48 hours post-transfection, transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse with an external solution (in mM: 145 NaCl, 3 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 11 Glucose; pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (in mM: 145 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP; pH 7.2).
-
Establish a whole-cell recording configuration (holding potential -60 mV).
-
-
Drug Application:
-
Apply GABA at a range of concentrations (e.g., 0.1 µM to 3 mM) to establish a baseline concentration-response curve.
-
Co-apply a sub-maximal concentration of GABA (e.g., EC₂₀) with varying concentrations of this compound (0.1 µM to 1 mM, dissolved in DMSO).
-
To determine the effect on GABA sensitivity, generate a full GABA concentration-response curve in the presence of a fixed concentration of this compound (e.g., 100 µM).
-
-
Data Analysis: Measure the peak current amplitude in response to GABA application. Normalize responses to the maximal GABA current. Fit concentration-response data to a four-parameter logistic equation to determine EC₅₀ values. A leftward shift in the GABA EC₅₀ in the presence of this compound indicates positive allosteric modulation.
-
Protocol 2: In Vivo Efficacy in a Pilocarpine-Induced SE Model
-
Objective: To evaluate this compound's ability to terminate chemically-induced SE and reduce mortality in rodents.
-
Model: Pilocarpine model of temporal lobe epilepsy in mice or rats.
-
Methodology:
-
Animal Preparation: Acclimatize adult male C57BL/6J mice (8-10 weeks old) for at least one week. House with ad libitum access to food and water.
-
SE Induction:
-
Administer scopolamine methylbromide (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, administer pilocarpine hydrochloride (280-350 mg/kg, i.p.).
-
Immediately place animals in a heated observation chamber (28-30°C).
-
-
Seizure Monitoring:
-
Continuously monitor behavior for seizure progression using the Racine scale (Stage 1: Mouth/facial movements; Stage 2: Head nodding; Stage 3: Forelimb clonus; Stage 4: Rearing with forelimb clonus; Stage 5: Rearing and falling with generalized convulsions).
-
Onset of SE is defined as continuous Stage 3 or higher seizure activity. For precise monitoring, use of video-EEG is highly recommended.
-
-
Treatment Protocol:
-
At a predetermined time after SE onset (e.g., 60 minutes, to model refractory SE), randomly assign animals to treatment groups.
-
Group 1 (STP): Administer this compound (e.g., 100-300 mg/kg, i.p.).
-
Group 2 (Vehicle): Administer the vehicle used to dissolve this compound.
-
Group 3 (Positive Control): Administer Diazepam (10 mg/kg, i.p.).
-
-
Outcome Measures:
-
Primary: Time to seizure termination (cessation of all convulsive behavior), duration of SE, and 24-hour mortality rate.
-
Secondary (with EEG): Time to cessation of epileptiform discharges on EEG, reduction in spike frequency and power.
-
-
Post-SE Care: After seizure termination, administer 1 ml of 5% dextrose or Ringer's lactate solution (i.p.) to aid recovery. Provide softened, moist food in the cage.
-
Protocol 3: In Vivo Efficacy in a Kainic Acid-Induced SE Model
-
Objective: To confirm this compound's efficacy in a different, non-cholinergic model of SE.
-
Model: Kainic acid (KA) model of temporal lobe epilepsy.
-
Methodology:
-
Animal Preparation: As per Protocol 2. Sprague-Dawley rats are also commonly used.
-
SE Induction:
-
Systemic: Administer KA via repeated low-dose intraperitoneal injections (e.g., 5 mg/kg every 30-60 minutes) until SE is established. This method can reduce mortality compared to a single high dose.
-
Intrahippocampal (for focal model): For a more localized and reproducible model, stereotaxically inject a small volume of KA (e.g., 50 nL of 20 mM KA) directly into the hippocampus. This requires surgical implantation of a cannula.
-
-
Seizure Monitoring: As per Protocol 2 (Behavioral scoring and/or video-EEG).
-
Treatment Protocol: As per Protocol 2, administer treatments at a set time point after SE onset.
-
Outcome Measures: As per Protocol 2.
-
Post-SE Care: As per Protocol 2.
-
Protocol 4: Assessment of Neuroprotection
-
Objective: To determine if this compound treatment reduces neuronal injury following SE.
-
Model: Brain tissue collected from animals in Protocols 2 and 3.
-
Methodology:
-
Tissue Collection: At 24-72 hours post-SE, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Histology:
-
Cryoprotect, freeze, and section the brains (e.g., 30 µm coronal sections).
-
Perform Fluoro-Jade C staining to label degenerating neurons, particularly in vulnerable regions like the hippocampus (CA1, CA3) and piriform cortex.
-
Perform NeuN staining to quantify neuronal loss.
-
Quantify the number of positive cells in defined regions of interest using microscopy and image analysis software.
-
-
Biochemical Assay (LDH):
-
For a separate cohort of animals, collect fresh brain tissue (hippocampus, cortex) at a specified time post-SE.
-
Homogenize the tissue and measure lactate dehydrogenase (LDH) activity using a commercial colorimetric assay kit.
-
A reduction in LDH activity in the this compound-treated group would support its proposed mechanism of LDH inhibition.
-
-
Logical Relationships in Experimental Design
The chosen experimental models are not arbitrary; they are selected to directly test specific hypotheses derived from this compound's known mechanisms of action. The following diagram illustrates the relationship between the drug's properties and the experimental assays designed to validate them.
References
- 1. Experimental models of status epilepticus and neuronal injury for evaluation of therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epilepsy.com [epilepsy.com]
- 3. Efficacy and safety of this compound in the prevention and cessation of status epilepticus: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in the prevention and cessation of status epilepticus: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Stiripentol-Induced Adverse Events in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing stiripentol-induced somnolence and decreased appetite in clinical studies.
Troubleshooting Guides
Managing this compound-Induced Somnolence
Initial Assessment:
-
Confirm Onset: Determine if the onset of somnolence correlates with the initiation or dose escalation of this compound.
-
Assess Severity: Quantify the severity of somnolence using a validated scale such as the Epworth Sleepiness Scale (ESS) or the Karolinska Sleepiness Scale (KSS).[1][2]
-
Review Concomitant Medications: Identify all concomitant medications with sedative properties, paying close attention to clobazam, as this compound is known to increase its plasma concentration.[3]
Management Strategies:
-
Dose Adjustment of Concomitant Clobazam:
-
Initial Step: Reduce the daily dose of clobazam by 25%.[4]
-
Follow-up: If somnolence persists, a further 25% reduction in the clobazam dose may be considered.[4]
-
Rationale: this compound inhibits CYP3A4 and CYP2C19, the enzymes responsible for metabolizing clobazam and its active metabolite, norclobazam. This interaction leads to increased plasma levels of clobazam and norclobazam, potentiating sedation.
-
-
Adjustment of Other Sedating Antiepileptic Drugs (AEDs):
-
If the participant is taking other AEDs with known sedative effects, consider a gradual dose reduction of those agents.
-
-
This compound Dose Modification:
-
If somnolence remains unmanageable after adjusting concomitant medications, a cautious reduction in the this compound dosage may be necessary. This should be done gradually to avoid loss of seizure control.
-
-
Lifestyle and Behavioral Interventions:
-
Patient Education: Counsel participants to avoid activities requiring high mental alertness, such as operating heavy machinery.
-
Avoid CNS Depressants: Advise against the consumption of alcohol and other central nervous system depressants.
-
Monitoring:
-
Regular Follow-up: Monitor the participant's level of somnolence regularly using a consistent assessment tool.
-
Seizure Diary: Ensure diligent recording of seizure frequency and severity to assess the impact of any dose adjustments on efficacy.
-
Plasma Level Monitoring: If available, therapeutic drug monitoring of clobazam and norclobazam can help guide dose adjustments.
Managing this compound-Induced Decreased Appetite
Initial Assessment:
-
Confirm Onset and Severity: Correlate the onset and severity of decreased appetite with this compound administration.
-
Nutritional Assessment: Evaluate the participant's dietary intake, weight, and in pediatric populations, growth parameters (height and weight percentiles).
-
Rule out Other Causes: Consider and rule out other potential causes of decreased appetite.
Management Strategies:
-
Dose Adjustment of Concomitant Valproate:
-
Recommended Action: A reduction of the concomitant valproate dose by 30% per week has been shown to be effective in mitigating decreased appetite and weight loss.
-
-
Nutritional Support and Dietary Counseling:
-
Balanced Diet: Encourage a balanced diet rich in essential nutrients.
-
Meal Frequency: Suggest smaller, more frequent meals throughout the day to improve overall caloric intake.
-
Nutrient-Dense Foods: Recommend incorporating nutrient-dense and calorie-rich foods.
-
Hydration: Ensure adequate fluid intake.
-
Supplementation: In cases of significant weight loss or nutritional deficiencies, consider oral nutritional supplements. A multivitamin and mineral supplement may also be beneficial.
-
-
This compound Administration:
-
Administering this compound with food may help reduce gastrointestinal side effects that can contribute to decreased appetite.
-
Monitoring:
-
Weight and Growth: Monitor the participant's weight regularly. In pediatric studies, closely track growth parameters (height and weight) at each visit.
-
Dietary Intake: Utilize food diaries to assess caloric and nutrient intake.
-
Biochemical Parameters: In cases of severe or prolonged anorexia, monitor relevant biochemical markers of nutritional status.
Quantitative Data from Clinical Trials
The following tables summarize the incidence of somnolence and decreased appetite observed in the pivotal, randomized, double-blind, placebo-controlled STICLO (this compound in Dravet syndrome) clinical trials.
Table 1: Incidence of Somnolence in Pivotal this compound Clinical Trials
| Treatment Group | Number of Participants | Incidence of Somnolence |
| This compound | 33 | 67% |
| Placebo | 31 | 23% |
Data from controlled studies in patients with Dravet syndrome.
Table 2: Incidence of Decreased Appetite and Weight Loss in Pivotal this compound Clinical Trials
| Adverse Event | This compound-Treated Patients | Placebo-Treated Patients |
| Decreased Appetite | 45% | 10% |
| Decreased Weight | 27% | 6% |
Data from controlled studies in patients with Dravet syndrome.
Experimental Protocols
The pivotal clinical trials for this compound in Dravet syndrome, known as the STICLO France and STICLO Italy studies, followed a similar methodology.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: The core double-blind treatment period was two months.
Participant Population:
-
Inclusion Criteria:
-
Patients aged 3 to 18 years.
-
Confirmed diagnosis of Dravet syndrome.
-
Inadequately controlled seizures with at least four generalized clonic or tonic-clonic seizures per month despite treatment with clobazam and valproate.
-
-
Concomitant Medications: All participants were receiving stable doses of clobazam (0.5 mg/kg/day) and valproate.
Intervention:
-
Investigational Arm: this compound administered orally at a dose of 50 mg/kg/day, given in two or three divided doses.
-
Control Arm: Placebo.
Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of responders, defined as a 50% or greater reduction in the frequency of generalized clonic or tonic-clonic seizures compared to baseline.
-
Safety Assessments: Monitoring and recording of all adverse events.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the management of its side effects.
Caption: Pharmacokinetic interaction of this compound with clobazam.
Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
References
- 1. The Epworth Sleepiness Scale: Validation of One-Dimensional Factor Structure in a Large Clinical Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Use of this compound in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diacomit.com [diacomit.com]
Optimizing Stiripentol dosage to minimize drug interactions with other ASMs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize stiripentol dosage and minimize drug interactions with other anti-seizure medications (ASMs).
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of this compound's drug-drug interactions with other ASMs?
This compound's primary mechanism for drug-drug interactions is its potent inhibition of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many ASMs.[1][2] this compound can also induce some of these enzymes, leading to complex interactions.[2] The most significantly inhibited enzymes are CYP3A4, CYP2C19, and CYP1A2.[1] By inhibiting these enzymes, this compound can increase the plasma concentrations of co-administered ASMs, potentially leading to enhanced efficacy but also an increased risk of adverse effects.[1]
Diagram: this compound's Influence on ASM Metabolism
References
Technical Support Center: Stiripentol Treatment Response Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in patient response to Stiripentol treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anti-epileptic drug with a multi-faceted mechanism of action. Primarily, it is a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter GABA in the brain.[1][2][3][4] It binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, leading to an increase in the duration of the chloride channel opening.[1] Additionally, this compound can increase GABA levels by inhibiting its reuptake and metabolism. It also inhibits the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism, potentially reducing neuronal excitability.
Q2: Why is this compound often used in combination with other anti-epileptic drugs (AEDs)?
This compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19. These enzymes are responsible for the metabolism of many other AEDs, such as clobazam and its active metabolite, norclobazam. By inhibiting these enzymes, this compound increases the plasma concentrations of co-administered AEDs, thereby enhancing their therapeutic effect. This pharmacokinetic interaction is a key component of its efficacy, especially in the treatment of Dravet syndrome when used with clobazam and valproate.
Q3: What are the known factors contributing to the variability in patient response to this compound?
Variability in patient response to this compound can be attributed to several factors:
-
Pharmacokinetic Variability: There is considerable pharmacokinetic variability in this compound levels among patients. The drug's clearance is dose-dependent and can be influenced by body weight.
-
Drug-Drug Interactions: As a potent inhibitor of multiple CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C19, and CYP3A4), this compound's efficacy and side-effect profile are heavily influenced by concomitant medications. The co-administration of other AEDs requires careful dose adjustments to avoid toxicity.
-
Genetic Factors: While not fully elucidated, genetic variations in CYP enzymes could theoretically contribute to inter-individual differences in this compound metabolism and its effect on other drugs.
-
Age: The anticonvulsant activity of this compound has been shown to be age-dependent, with greater efficacy observed in younger patients.
-
Epilepsy Syndrome: The response to this compound is most pronounced in patients with Dravet syndrome. While it has shown some efficacy in other drug-resistant epilepsies, the response rates are more variable.
Q4: What are the common adverse effects associated with this compound treatment?
Common adverse effects include loss of appetite, weight loss, drowsiness, ataxia (impaired coordination), and hypotonia (low muscle tone). These side effects are often a result of drug-drug interactions, particularly with clobazam, and may be managed by adjusting the dosage of the concomitant medications.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Pre-clinical Models
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sub-optimal Dosing | Verify the dose-response relationship in your specific model. This compound's pharmacokinetics can be non-linear. Consider a dose-escalation study. |
| Inappropriate Animal Model | Ensure the chosen animal model recapitulates the key features of the epilepsy syndrome being studied (e.g., SCN1A mutation models for Dravet syndrome). |
| Drug Metabolism Differences | Be aware of species differences in CYP450 enzyme expression and activity, which can alter the metabolic profile of this compound and any co-administered drugs. |
| Incorrect Drug Combination | If using this compound as an adjunct therapy, ensure the combination is relevant to the clinical scenario (e.g., with a benzodiazepine like clobazam). |
Issue 2: Unexpected Toxicity or Adverse Events in Animal Studies
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Pharmacokinetic Interaction | If co-administering with another drug, determine if it is a substrate for CYP enzymes inhibited by this compound (CYP3A4, CYP2C19, etc.). Reduce the dose of the co-administered drug. |
| Dose Too High | Re-evaluate the dosage. While the LD50 in rats is high (>3 g/kg), high doses in mice have been shown to decrease motor activity and respiration. |
| Off-target Effects | Investigate potential off-target effects of this compound or its metabolites in your specific model system. |
Issue 3: High Inter-individual Variability in Plasma Concentrations
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dose-dependent Clearance | At higher doses, plasma clearance of this compound decreases, leading to non-linear pharmacokinetics. This can amplify small dosing errors. Ensure precise dosing. |
| Genetic Polymorphisms | Investigate if the animal strain used has known polymorphisms in genes encoding for drug-metabolizing enzymes (e.g., Cyps). |
| Food Effects | While this compound can be taken with or without food, taking it with food may reduce gastrointestinal side effects. Standardize administration with respect to feeding schedules to minimize variability. |
Data Presentation
Table 1: Overview of this compound's Inhibition of Cytochrome P450 Enzymes
| CYP Enzyme | In Vitro Inhibition | In Vivo Inhibition | Clinical Relevance |
| CYP1A2 | Yes | Yes | This compound is both an inhibitor and an inducer of CYP1A2. Plasma concentrations of substrates may increase or decrease. |
| CYP2C9 | Yes | - | - |
| CYP2C19 | Yes | Yes | Significant inhibition leads to increased levels of clobazam's active metabolite, norclobazam. |
| CYP2D6 | Yes | Not Observed | No clinically relevant interactions have been observed. |
| CYP3A4 | Yes | Yes | This compound is both an inhibitor and an inducer of CYP3A4. It significantly inhibits the metabolism of clobazam. |
Table 2: Responder Rates in Clinical Trials for Dravet Syndrome
| Study | Patient Population | Treatment | Responder Rate (≥50% seizure reduction) | Seizure-Free Rate |
| STICLO Trials (Pooled) | Children with Dravet Syndrome | This compound + Clobazam + Valproate | 74% | 39% |
| Retrospective Study (Wirrell et al.) | Pediatric patients | This compound + Clobazam | 80% | - |
| Retrospective Cohort (196 patients) | Drug-Resistant Epilepsies | This compound (adjunctive) | 53% (at 3 months) | 9% (at 3 months) |
| Observational Study (54 patients) | Dravet and non-Dravet DEEs | This compound (adjunctive) | 65% (at 12 months) | 18% (at 12 months) |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Inhibition of CYP450 Enzymes
Objective: To determine the inhibitory potential of this compound on various CYP450 isoenzymes.
Methodology:
-
Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4), NADPH regenerating system, this compound.
-
Incubation:
-
Pre-incubate microsomes or recombinant enzymes with varying concentrations of this compound.
-
Initiate the reaction by adding the specific substrate probe and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the specific substrate probe using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
-
Protocol 2: Assessing the Impact of this compound on the Pharmacokinetics of a Co-administered Drug in a Rodent Model
Objective: To evaluate the in vivo effect of this compound on the plasma concentration of a co-administered drug that is a known CYP substrate.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into two groups:
-
Group A: Receives the substrate drug alone.
-
Group B: Receives this compound prior to the administration of the substrate drug.
-
-
Dosing:
-
Administer this compound (or vehicle) to the respective groups at a pre-determined time before administering the substrate drug.
-
Administer the substrate drug to all animals.
-
-
Blood Sampling: Collect blood samples at various time points post-administration of the substrate drug (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the substrate drug in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance) for both groups and compare them to determine the effect of this compound.
Mandatory Visualizations
References
Troubleshooting unexpected adverse events in preclinical Stiripentol studies
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected adverse events in preclinical studies of Stiripentol.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in preclinical models?
A1: this compound exhibits a multi-faceted mechanism of action. Primarily, it is a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[1][2][3] It achieves this by increasing the duration of chloride channel opening, which leads to hyperpolarization of neurons and reduced excitability.[2][3] Additionally, this compound can inhibit the reuptake and enzymatic degradation of GABA, further increasing its concentration in the synapse. A significant aspect of its preclinical profile is the potent inhibition of various cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19. This inhibition leads to drug-drug interactions, notably increasing the plasma concentrations of co-administered antiepileptic drugs like clobazam and its active metabolite, norclobazam.
Q2: What are the expected anticonvulsant effects of this compound in standard preclinical seizure models?
A2: In preclinical studies, this compound has demonstrated efficacy in models of generalized tonic-clonic seizures, such as the maximal electroshock seizure (MES) test, and in models of myoclonic and absence seizures, like the pentylenetetrazol (PTZ)-induced seizure test. Its effectiveness in these models suggests a broad spectrum of anticonvulsant activity.
Q3: Are there any known species-specific differences in the preclinical safety profile of this compound?
A3: Preclinical safety studies have revealed some species-specific toxicities. In mice, oral administration during organogenesis has been linked to increased embryofetal mortality, decreased fetal body weights, and an increased incidence of malformations such as cleft palate at higher doses. In rats, findings have included renal tubular nephrosis and increased liver weight without microscopic correlates at high doses. Researchers should be mindful of these potential species differences when designing and interpreting their studies.
Troubleshooting Unexpected Adverse Events
Issue 1: Paradoxical Increase in Myoclonic Jerks
Question: We are observing an unexpected increase in the frequency of myoclonic jerks in our Dravet syndrome mouse model following the administration of this compound as a monotherapy. Is this a known phenomenon?
Answer: Yes, this is a documented, albeit unexpected, finding in a preclinical model of Dravet syndrome. While this compound is generally an anticonvulsant, studies in a Gabrg2+/Q390X mouse model of Dravet syndrome have shown that this compound monotherapy can lead to an increase in myoclonic jerks.
Possible Causes and Troubleshooting Steps:
-
Mechanism of Action in a Specific Genetic Background: The paradoxical effect may be specific to the genetic makeup of the animal model. The Gabrg2+/Q390X mutation affects the GABA-A receptor, and the interaction of this compound with this altered receptor may lead to a different downstream effect compared to wild-type animals or models with different mutations.
-
Recommendation: If feasible, compare the effects of this compound in your Dravet syndrome model to a wild-type littermate control group to confirm that the effect is specific to the disease model.
-
-
Monotherapy vs. Combination Therapy: this compound is clinically approved as an adjunctive therapy, often with clobazam and valproate. The anticonvulsant effects are significantly enhanced, and potential adverse effects can be mitigated in combination.
-
Recommendation: Evaluate the efficacy and safety of this compound in combination with clobazam in your animal model. The synergistic GABAergic modulation may prevent the paradoxical increase in myoclonic jerks.
-
-
Dose-Response Relationship: The pro-myoclonic effect might be dose-dependent.
-
Recommendation: Conduct a thorough dose-response study to identify a potential therapeutic window where anticonvulsant effects are observed without a significant increase in myoclonic jerks.
-
Quantitative Data Summary:
| Animal Model | This compound Dose | Observed Effect on Myoclonic Jerks |
| Gabrg2+/Q390X Mouse | Not specified | Increase in myoclonic jerks with monotherapy |
Issue 2: Neurotoxicity - Ataxia and Motor Impairment
Question: Our animals are exhibiting signs of ataxia and impaired motor coordination after this compound administration, which is confounding our seizure assessments. How can we manage this?
Answer: Ataxia and motor impairment are known potential side effects of this compound, likely related to its CNS depressant effects through GABAergic modulation.
Possible Causes and Troubleshooting Steps:
-
Dose-Related Sedation: The observed effects are likely dose-dependent. Higher doses can lead to sedation and motor deficits.
-
Recommendation: Perform a dose-response study using a motor coordination assay like the Rotarod test to determine the maximal tolerated dose (MTD) that does not significantly impair motor function. This will help in selecting appropriate doses for your efficacy studies.
-
-
Drug Interaction: If this compound is being co-administered with other CNS depressants (e.g., clobazam, benzodiazepines), the sedative effects can be potentiated.
-
Recommendation: If using combination therapy, consider reducing the dose of the concomitant medication. A formal drug-drug interaction study in your model might be necessary to find the optimal dose combination.
-
-
Acclimation to Testing Paradigm: Animals may need to be properly acclimated to the testing procedures to distinguish between drug-induced impairment and anxiety or novelty-induced motor deficits.
-
Recommendation: Ensure a proper habituation period for all behavioral tests, including seizure observation and motor coordination assessments.
-
Quantitative Data Summary (General Toxicity):
| Species | Doses (mg/kg/day) | Adverse Findings |
| Mouse | 600 - 1800 (i.p.) | Decreased motor activity, reduced rotarod performance, sedation, ataxia, respiratory depression. |
| Rat | 800 | Renal tubular nephrosis. |
Issue 3: Unexpected Hepatotoxicity Markers
Question: We are observing elevations in liver enzymes (ALT, AST) in our preclinical toxicology studies with this compound. Is this a common finding?
Answer: While clinically significant hepatotoxicity is considered unlikely with this compound, preclinical studies in rats have shown increased liver weight at high doses. Elevations in liver enzymes in preclinical models should be investigated further.
Possible Causes and Troubleshooting Steps:
-
Enzyme Induction/Inhibition: this compound is a known inhibitor of several CYP450 enzymes. This can alter the metabolism of this compound itself or other co-administered drugs, potentially leading to the accumulation of hepatotoxic metabolites. This compound is also an inducer of some CYP enzymes.
-
Recommendation: Conduct in vitro metabolism studies using liver microsomes from the species you are using to characterize the metabolic profile of this compound and its potential for drug-drug interactions.
-
-
Species-Specific Metabolism: The metabolic pathways of this compound may differ between species, leading to the formation of unique metabolites that could be hepatotoxic in your model.
-
Recommendation: Analyze plasma and liver tissue for the presence of this compound and its metabolites to understand the metabolic fate in your animal model.
-
-
Dose and Duration: Hepatotoxicity is often dose- and duration-dependent.
-
Recommendation: Evaluate liver enzyme levels at multiple time points during your study and across different dose groups to establish a clear relationship between this compound exposure and hepatotoxicity.
-
Quantitative Data Summary (Preclinical):
| Species | Doses (mg/kg/day) | Hepatic Findings |
| Rat | Mid and high doses | Increased liver weight (no microscopic correlates). |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
-
Purpose: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Apparatus: An electroshock device capable of delivering a constant current. Corneal or ear-clip electrodes.
-
Procedure:
-
Administer this compound or vehicle to the animals (mice or rats) at predetermined time points before the test.
-
Apply a drop of saline/anesthetic solution to the eyes if using corneal electrodes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Purpose: To evaluate the potential of a compound to raise the seizure threshold, modeling clonic and myoclonic seizures.
-
Apparatus: Syringes for injection, observation chambers.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
After a specific pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. in mice).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of seizures.
-
The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group. The ED50 can be calculated.
Rotarod Test
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod apparatus (Rotarod).
-
Procedure:
-
Acclimatize the animals to the testing room and the apparatus.
-
Administer this compound or vehicle.
-
Place the animal on the rotating rod. The rod can be set to a constant speed or to accelerate. A common protocol is an accelerating rotarod from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall off the rod.
-
Typically, animals are given multiple trials with an inter-trial interval.
-
-
Data Analysis: The average latency to fall is calculated for each animal and each group. A significant decrease in latency to fall in the this compound-treated group compared to the vehicle group indicates motor impairment.
Visualizations
Caption: this compound's modulation of the GABAergic synapse.
Caption: this compound's inhibition of CYP450 enzymes.
Caption: Troubleshooting workflow for unexpected adverse events.
References
Dose reduction strategies for concomitant antiepileptic drugs when adding Stiripentol
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the dose reduction of concomitant antiepileptic drugs (AEDs) when introducing stiripentol into a treatment regimen.
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to reduce the dose of other antiepileptic drugs when adding this compound?
A1: this compound is a potent inhibitor of several key cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of many drugs, including a number of AEDs. By inhibiting these enzymes, this compound can lead to a significant increase in the plasma concentrations of co-administered AEDs, potentially causing toxicity and adverse effects. Dose reduction is a proactive measure to mitigate these effects.
Q2: Which CYP450 enzymes are most significantly inhibited by this compound?
A2: In vitro and in vivo studies have demonstrated that this compound is a potent inhibitor of CYP3A4 and CYP2C19.[1][2] It also exhibits inhibitory effects on other enzymes to varying degrees. This broad-spectrum inhibition is the primary mechanism behind its significant drug-drug interactions.
Q3: What are the most common adverse effects to monitor for when initiating this compound therapy with other AEDs?
A3: The most frequently reported adverse effects are often related to the increased plasma levels of the concomitant AEDs. These include somnolence (drowsiness), decreased appetite, weight loss, ataxia (poor coordination), and hypotonia (low muscle tone). Careful monitoring for these symptoms is crucial, especially during the initial phase of co-administration.
Q4: Are there any AEDs that typically do not require a dose adjustment when this compound is added?
A4: Yes, based on clinical observations, some AEDs that are not extensively metabolized by the CYP enzymes inhibited by this compound may not require a dose adjustment. For instance, there is no evidence to suggest that a change in topiramate dosage is needed.[3] Similarly, since levetiracetam does not undergo major hepatic metabolism, no pharmacokinetic interaction is anticipated, though the combination may increase side effects like dizziness and drowsiness.[3]
Troubleshooting Guide
| Observed Issue/Adverse Event | Potential Cause | Recommended Action |
| Excessive Somnolence (Drowsiness) | Increased plasma concentrations of concomitant AEDs, particularly clobazam. | If co-administered with clobazam, consider an initial dose reduction of clobazam by 25%. If somnolence persists, a further 25% reduction may be necessary.[4] |
| Decreased Appetite and/or Weight Loss | Increased plasma concentrations of concomitant valproate. | If co-administered with valproate, a reduction in the weekly valproate dosage by 30% may help alleviate these side effects. |
| Ataxia, Dizziness, Diplopia (Double Vision) | Increased plasma concentrations of carbamazepine. | A dose reduction of carbamazepine is recommended. The dosage should be decreased in steps by more than 50% to minimize the change in carbamazepine plasma concentration. |
| Increased Seizure Frequency | Potential for this compound to decrease the concentration of certain AEDs that are potent inducers of CYP enzymes (e.g., phenytoin, phenobarbital, carbamazepine). | This is a complex interaction. While this compound generally increases the levels of these drugs, these drugs can also increase the metabolism of this compound. Close monitoring of seizure frequency and plasma concentrations of all AEDs is critical. Avoid concomitant use of strong inducers if possible. |
Dose Reduction Strategies for Concomitant AEDs
The following table summarizes the recommended dose reduction strategies for commonly co-administered AEDs when initiating this compound. These are guidelines, and individual patient response should be closely monitored.
| Concomitant Antiepileptic Drug | Mechanism of Interaction | Recommended Dose Reduction Strategy | Supporting Evidence |
| Clobazam | Inhibition of CYP3A4 and CYP2C19 by this compound, leading to increased plasma concentrations of clobazam and its active metabolite, norclobazam. | Upon initiation of this compound, if clinical signs of side effects such as drowsiness occur, the daily dose of clobazam should be reduced by 25% each week. Co-administration can result in a 2- to 3-fold increase in clobazam and a 5-fold increase in norclobazam plasma concentrations. | |
| Valproate | Modest metabolic interaction. | No routine dose modification is required for pharmacokinetic reasons. However, if there is a loss of appetite, the daily dose of valproate can be decreased by 10 mg/kg. Another recommendation suggests reducing the weekly valproate dosage by 30% to mitigate effects on appetite and weight. | |
| Carbamazepine | This compound inhibits the metabolism of carbamazepine, leading to increased plasma concentrations. | The dosage of carbamazepine should be decreased by more than 50% to minimize the change in its plasma concentration. This reduction should be done in steps. | |
| Phenytoin | This compound may increase the blood levels of phenytoin. Conversely, phenytoin may decrease the levels of this compound. | A dose adjustment of phenytoin may be needed. Specific quantitative guidance is limited, and dose adjustments should be based on clinical monitoring and plasma concentrations. | |
| Topiramate | No significant pharmacokinetic interaction is expected. | There is no evidence to suggest that a change in topiramate dose or dosage schedule is necessary when co-administered with this compound. | |
| Levetiracetam | Levetiracetam does not undergo significant hepatic metabolism. | No pharmacokinetic drug interaction is anticipated. However, the combination may lead to increased side effects such as dizziness and drowsiness. | |
| Fenfluramine | This compound inhibits the metabolism of fenfluramine. | When adding fenfluramine to a regimen that includes this compound, it is recommended to start fenfluramine at a lower dose. |
Experimental Protocols
Protocol: In Vitro Assessment of this compound's Inhibitory Effect on CYP450 Enzymes
Objective: To determine the inhibitory potential of this compound on various human cytochrome P450 enzymes.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Probe Substrates: Use specific probe substrates for each CYP isoform to measure enzyme activity (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Incubation:
-
Pre-incubate the enzyme source with varying concentrations of this compound.
-
Initiate the metabolic reaction by adding the probe substrate and an NADPH-generating system.
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) by performing experiments with multiple substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models.
-
Protocol: Clinical Pharmacokinetic Drug-Drug Interaction Study
Objective: To evaluate the effect of multiple doses of this compound on the steady-state pharmacokinetics of a concomitant AED in healthy volunteers or patients with epilepsy.
Methodology:
-
Study Design: An open-label, two-period, fixed-sequence study design is often employed.
-
Participants: Healthy adult volunteers or a patient population with stable epilepsy on a maintenance dose of the AED of interest.
-
Study Periods:
-
Period 1 (Baseline): Administer the AED alone at its established maintenance dose until it reaches steady-state. Conduct intensive pharmacokinetic sampling over a dosing interval to determine baseline pharmacokinetic parameters (e.g., Cmax, AUC, t1/2).
-
Period 2 (Co-administration): Continue administering the AED at the same maintenance dose and introduce this compound at its therapeutic dose (e.g., 50 mg/kg/day, divided into 2-3 doses). Administer both drugs concomitantly until a new steady-state is achieved. Repeat the intensive pharmacokinetic sampling for the AED.
-
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before and after drug administration in each period.
-
Bioanalysis: Analyze the plasma concentrations of the AED and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters for the AED in both periods.
-
Statistical Analysis: Compare the pharmacokinetic parameters of the AED with and without this compound co-administration to determine the extent of the drug-drug interaction. A significant increase in the AUC and Cmax of the AED in the presence of this compound would indicate inhibition of its metabolism.
Visualizations
Caption: Metabolic pathway of this compound's interaction with concomitant AEDs.
References
Overcoming challenges in the formulation and delivery of Stiripentol for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stiripentol. It addresses common challenges encountered during experimental formulation and delivery.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for research?
A1: The primary challenge in formulating this compound is its poor aqueous solubility.[1][2][3][4] this compound is practically insoluble in water, which can lead to low bioavailability and difficulties in preparing solutions for in vitro and in vivo studies.[1] Additionally, it is unstable in acidic conditions, which must be considered during formulation and administration.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Several methods can be employed to enhance this compound's solubility:
-
Co-solvents: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, a common technique is to first dissolve this compound in a minimal amount of ethanol and then dilute it with the aqueous buffer of choice.
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier like Polyethyleneglycol 6000 (PEG-6000) can significantly improve the dissolution rate. Methods such as solvent evaporation, co-evaporation, and melting can be used to prepare these binary systems.
Q3: What is the stability profile of this compound?
A3: this compound is generally stable in its solid state at high temperatures and when exposed to light. In solution, it is stable under basic and oxidizing conditions. However, it degrades in acidic environments. Therefore, exposure to acidic conditions during storage and experimentation should be avoided. Aqueous solutions are not recommended for storage for more than one day.
Q4: What are the known mechanisms of action of this compound?
A4: this compound has a multi-faceted mechanism of action:
-
GABAergic Modulation: It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. This effect is more potent on receptors containing α3 and δ subunits.
-
CYP450 Inhibition: this compound is a potent inhibitor of several cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. This leads to drug-drug interactions, increasing the plasma concentrations of co-administered drugs metabolized by these enzymes.
-
Lactate Dehydrogenase (LDH) Inhibition: this compound inhibits LDH, which is involved in neuronal energy metabolism. This may contribute to its anticonvulsant effects.
-
Ion Channel Modulation: It has been shown to inhibit voltage-gated sodium and T-type calcium channels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | Poor aqueous solubility. | 1. Prepare a stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting with aqueous buffer. 2. Consider using a solid dispersion formulation with a hydrophilic carrier like PEG-6000. 3. Ensure the final concentration does not exceed the solubility limit in the chosen solvent system. |
| Inconsistent results in in vivo studies. | Low and variable oral bioavailability due to poor solubility. | 1. Administer this compound with food, as this was the condition in Phase 3 studies. 2. Utilize a formulation with enhanced solubility, such as a solid dispersion or a self-nanoemulsifying system. 3. For preclinical studies, consider intraperitoneal administration, although it also shows a first-pass effect. |
| Degradation of this compound during the experiment. | Exposure to acidic conditions. | 1. Maintain a neutral or slightly basic pH in all solutions containing this compound. 2. Avoid using acidic buffers or co-solvents. 3. Prepare fresh solutions daily. |
| Unexpected potentiation of co-administered drugs. | Inhibition of CYP450 enzymes by this compound. | 1. Be aware of this compound's inhibitory effects on CYP2C19 and CYP3A4. 2. If co-administering other drugs, check if they are substrates for these enzymes. 3. In preclinical studies, consider adjusting the dose of the co-administered drug to avoid toxicity. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H18O3 | |
| Molecular Weight | 234.3 g/mol | |
| Melting Point | ~75°C | |
| pKa | 14.2 | |
| Log P (octanol-water) | 2.94 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically insoluble (~6.03 µg/mL) | |
| Ethanol | ~30 mg/mL | |
| DMSO | ~50 mg/mL | |
| DMF | ~50 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Simulated Gastric Fluid (pH 1.1) | 0.0432 mg/mL | |
| Fed State Simulated Intestinal Fluid (pH 5.0) | 0.0811 mg/mL |
Table 3: Pharmacokinetic Parameters of this compound (in Humans, unless otherwise specified)
| Parameter | Value | Conditions | Reference |
| Tmax (oral) | 1.25 - 2.96 hours | Fed conditions | |
| Protein Binding | ~99% | ||
| Elimination Half-life | 4.5 - 13 hours | Dose-dependent | |
| Oral Bioavailability | Unknown (in humans) | ||
| Oral Bioavailability (Rhesus Monkey) | 0.3 | ||
| Apparent Clearance | 8 - 40 L/kg/day | Dose-dependent |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Studies
-
Objective: To prepare a stock solution of this compound and dilute it to a final working concentration in an aqueous buffer.
-
Materials: this compound powder, Ethanol (or DMSO), Phosphate-buffered saline (PBS, pH 7.2), sterile microcentrifuge tubes, vortex mixer.
-
Methodology:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of ethanol (or DMSO) to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 2.343 mg of this compound in 1 mL of ethanol.
-
Vortex the solution until the this compound is fully dissolved.
-
For the working solution, dilute the stock solution with PBS (pH 7.2) to the desired final concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.
-
Vortex the working solution briefly before use.
-
Note: It is recommended to prepare fresh aqueous solutions daily as this compound is sparingly soluble and may precipitate over time.
-
Protocol 2: In Vitro CYP450 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on specific CYP450 enzymes (e.g., CYP3A4, CYP2C19).
-
Materials: Recombinant human CYP enzymes, a fluorescent or luminescent substrate specific for the enzyme of interest, this compound, appropriate buffer system, multi-well plates, plate reader.
-
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the recombinant CYP enzyme and the corresponding substrate.
-
Add the different concentrations of this compound to the wells. Include a positive control inhibitor and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence or luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. A study by Giraud et al. (2006) provides specific Ki and IC50 values for this compound's inhibition of CYP3A4 and CYP2C19.
-
Visualizations
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Experimental workflow for preparing this compound formulations.
References
- 1. Solid Dispersion Approach Improving Dissolution Rate of this compound: a Novel Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Solid Dispersion Approach Improving Dissolution Rate of this compound: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
Mitigating the inhibitory effects of Stiripentol on CYP enzymes in polytherapy
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the inhibitory effects of Stiripentol on Cytochrome P450 (CYP) enzymes in a polytherapy setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes drug-drug interactions?
A1: this compound is a potent inhibitor of several key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.[1][2] By inhibiting these enzymes, this compound can significantly increase the plasma concentrations of co-administered drugs that are metabolized by these pathways, leading to potential toxicity.[3][4] This inhibitory action is also a key component of its therapeutic efficacy in certain polytherapy regimens, such as with clobazam in Dravet syndrome, where it boosts the plasma levels of the co-administered antiepileptic drug.
Q2: Which CYP enzymes are most significantly inhibited by this compound?
A2: In vitro and in vivo studies have demonstrated that this compound is a potent inhibitor of CYP3A4, CYP2C19, and CYP1A2.[5] It also exhibits inhibitory effects on CYP2C8 and CYP2D6. Notably, this compound can act as both an inhibitor and an inducer of CYP1A2, CYP2B6, and CYP3A4, adding complexity to its interaction profile.
Q3: What are the clinical implications of this compound's CYP inhibitory effects in polytherapy?
A3: The primary clinical implication is the increased risk of adverse effects from co-administered drugs due to their elevated plasma concentrations. For instance, when this compound is added to a regimen including clobazam, the concentrations of clobazam and its active metabolite, norclobazam, can increase two- to five-fold, respectively, necessitating a dose reduction of clobazam to avoid sedation and other toxicities. Similarly, co-administration with carbamazepine can lead to increased carbamazepine levels and related side effects. Careful monitoring and dose adjustments of concomitant medications are crucial when initiating this compound therapy.
Q4: Are there any strategies to mitigate these inhibitory effects beyond dose reduction?
A4: While dose reduction of the co-administered drug is the primary and most evidence-based strategy, other approaches can be considered. These include:
-
Therapeutic Drug Monitoring (TDM): Regularly monitoring the plasma concentrations of co-administered drugs to guide dose adjustments and maintain therapeutic levels while avoiding toxicity.
-
Selection of Co-administered Drugs: When possible, selecting antiepileptic drugs that are not primarily metabolized by the CYP enzymes that this compound potently inhibits.
-
Careful Titration: A slow and careful titration of this compound allows for the gradual assessment of its impact on co-administered drugs and enables timely dose adjustments.
Q5: Where can I find detailed protocols for assessing this compound's inhibitory potential in my own experiments?
A5: Detailed protocols for in vitro CYP inhibition assays using human liver microsomes or recombinant CYP enzymes are provided in the "Experimental Protocols" section of this guide. These protocols outline the necessary steps to determine key inhibitory parameters like IC50 and Ki values.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma levels of a co-administered drug. | Inhibition of the drug's primary metabolic pathway by this compound. | 1. Immediately consider reducing the dose of the co-administered drug. 2. Initiate Therapeutic Drug Monitoring (TDM) to guide further dose adjustments. 3. Consult relevant clinical guidelines for specific dose reduction recommendations for the affected drug. |
| Patient experiences adverse effects such as sedation, ataxia, or nausea shortly after starting this compound. | Increased plasma concentrations of a co-administered CNS depressant (e.g., clobazam). | 1. Evaluate the dose of the co-administered drug; a reduction is likely necessary. 2. Assess for other potential contributing factors. 3. Monitor the patient closely for resolution of symptoms after dose adjustment. |
| Inconsistent or variable plasma concentrations of the co-administered drug. | This compound can be both an inhibitor and an inducer of certain CYP enzymes (e.g., CYP3A4, CYP1A2). | 1. Implement regular TDM to track concentration fluctuations. 2. Consider the time course of induction versus inhibition; effects may change over time. 3. Maintain a stable dosing schedule for all medications. |
| Difficulty in achieving therapeutic levels of this compound. | Co-administration with a potent CYP inducer (e.g., carbamazepine, phenytoin, phenobarbital, rifampin) that accelerates this compound's metabolism. | 1. Avoid co-administration with strong CYP inducers if possible. 2. If co-administration is necessary, an increased dose of this compound may be required. 3. Monitor this compound plasma concentrations to ensure they are within the therapeutic range. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Human CYP Enzymes by this compound
| CYP Isoform | Substrate | System | Inhibition Parameter | Value (µM) | Reference |
| CYP3A4 | Carbamazepine | Human Liver Microsomes | IC50 | 14 | |
| Carbamazepine | cDNA-expressed CYP3A4 | IC50 | 5.1 | ||
| Carbamazepine | Human Liver Microsomes | Ki | 3.7 | ||
| Carbamazepine | cDNA-expressed CYP3A4 | Ki | 2.5 | ||
| Clobazam Demethylation | cDNA-expressed CYP3A4 | Ki | 1.59 ± 0.07 | ||
| Clobazam Demethylation | cDNA-expressed CYP3A4 | IC50 | 1.58 | ||
| CYP2C19 | S-mephenytoin | Ki | - | ||
| Clobazam Demethylation | cDNA-expressed CYP2C19 | Ki | 0.516 ± 0.065 | ||
| Clobazam Demethylation | cDNA-expressed CYP2C19 | IC50 | 3.29 | ||
| N-desmethylclobazam Hydroxylation | cDNA-expressed CYP2C19 | Ki | 0.139 ± 0.025 | ||
| N-desmethylclobazam Hydroxylation | cDNA-expressed CYP2C19 | IC50 | 0.276 | ||
| CYP2C8 | Carbamazepine | cDNA-expressed CYP2C8 | IC50 | 37 | |
| Carbamazepine | cDNA-expressed CYP2C8 | Ki | 35 | ||
| CYP1A2 | Caffeine | Ki | - | ||
| CYP2D6 | Bufuralol | Ki | - | ||
| CYP2C9 | (S)-warfarin | Ki | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate greater potency.
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition using Human Liver Microsomes
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for various CYP isoforms using pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and probe substrates in an appropriate solvent (e.g., DMSO, methanol).
-
Prepare working solutions of this compound at various concentrations.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add HLM to potassium phosphate buffer.
-
Add the various concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP isoform-specific probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Determination of Ki for CYP Inhibition using cDNA-Expressed CYP Enzymes
This protocol describes the determination of the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using recombinant, cDNA-expressed CYP enzymes.
Materials:
-
cDNA-expressed human CYP enzymes (e.g., CYP3A4, CYP2C19)
-
This compound
-
CYP isoform-specific probe substrate
-
NADPH regenerating system
-
Appropriate buffer system
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock and working solutions of this compound, probe substrate, and NADPH regenerating system as described in Protocol 1.
-
-
Incubation:
-
Set up incubations containing the cDNA-expressed CYP enzyme, buffer, and the NADPH regenerating system.
-
Perform a matrix of incubations with varying concentrations of both the probe substrate and this compound.
-
Pre-incubate at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedure as in Protocol 1.
-
-
Analysis:
-
Quantify metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mechanism of inhibition.
-
Calculate the Ki value using non-linear regression analysis of the reaction rates at different substrate and inhibitor concentrations.
-
Visualizations
Caption: Mechanism of this compound-mediated drug-drug interactions.
Caption: In vitro workflow for assessing CYP inhibition by this compound.
References
- 1. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocodex.ca [biocodex.ca]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
Strategies to improve the tolerability of Stiripentol in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the tolerability of Stiripentol in long-term studies.
Troubleshooting Guide for Common this compound-Related Adverse Events
This guide addresses specific issues that may be encountered during long-term experiments with this compound.
Q1: A subject in our long-term study is experiencing significant somnolence after initiating this compound. What are the potential causes and how can we manage this?
Potential Causes:
-
Drug Interaction with Clobazam: this compound can inhibit the metabolism of clobazam, leading to increased plasma concentrations and potentiation of its sedative effects.[1][2]
-
Concomitant use of other Central Nervous System (CNS) Depressants: The sedative effects of this compound can be amplified by other CNS depressants, including alcohol.[3][4]
-
High Dosage of this compound or Concomitant Antiepileptic Drugs (AEDs): The initial dosage of this compound or other AEDs with sedating properties might be too high for the individual subject.
Recommended Actions:
-
Assess for Concomitant CNS Depressants: Verify if the subject is taking any other medications with sedative properties or consuming alcohol.[3]
-
Adjust Clobazam Dosage: If the subject is on concomitant clobazam, consider an initial dose reduction of 25%. If somnolence persists, a further 25% reduction of clobazam may be necessary.
-
Adjust Other Sedating AEDs: Consider adjusting the dosage of other concomitant anticonvulsant drugs that have sedating properties.
-
Monitor Subject Closely: Continuously monitor the subject for changes in somnolence levels after any dosage adjustments.
Q2: We have observed a notable decrease in appetite and significant weight loss in a pediatric subject. What steps should be taken?
Potential Causes:
-
Direct Adverse Effect of this compound: Decreased appetite and weight loss are common side effects of this compound.
-
Interaction with Valproate: This effect can be more pronounced when this compound is co-administered with valproate.
-
Gastrointestinal Issues: Nausea and vomiting can also contribute to decreased food intake and weight loss.
Recommended Actions:
-
Monitor Growth Carefully: For pediatric subjects, it is crucial to carefully monitor their growth and weight.
-
Adjust Valproate Dosage: In some cases, decreasing the dose of concomitant valproate by 30% per week can help mitigate the decrease in appetite and weight.
-
Nutritional Support: Consider consulting with a nutritionist to ensure the subject is receiving adequate caloric intake.
-
Dose Adjustment of this compound: If weight loss is severe and other measures are not effective, a reduction in the this compound dosage may be considered, though this should be balanced against seizure control.
Q3: Routine blood work for a study participant shows a significant decline in neutrophil and platelet counts. How should we proceed?
Potential Causes:
-
Hematologic Adverse Effect of this compound: this compound can cause significant declines in neutrophil and platelet counts (neutropenia and thrombocytopenia).
Recommended Actions:
-
Confirm Findings: Repeat the complete blood count (CBC) to confirm the initial results.
-
Regular Hematologic Monitoring: Hematologic testing should be performed before initiating this compound and then every 6 months throughout the study.
-
Consider Dosage Adjustment or Discontinuation: Depending on the severity of the neutropenia or thrombocytopenia, a dose reduction or temporary discontinuation of this compound may be necessary. This decision should be made in consultation with a medical expert, weighing the risks against the benefits of seizure control.
-
Monitor for Signs of Infection or Bleeding: Subjects with low neutrophil counts should be monitored for signs of infection (fever, sore throat), and those with low platelet counts for easy bruising or bleeding.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse reactions observed with long-term this compound use?
The most common adverse reactions, occurring in at least 10% of patients and more frequently than with a placebo, include somnolence, decreased appetite, agitation, ataxia, weight loss, hypotonia, nausea, tremor, dysarthria, and insomnia.
Q2: How should this compound be administered to optimize tolerability?
This compound is susceptible to acid degradation in the stomach and therefore must be taken with food. This is especially important for the evening dose, which should be administered with dinner rather than at bedtime on an empty stomach.
Q3: What are the key drug interactions to be aware of when using this compound?
This compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and CYP2C19. This can lead to significant interactions with other drugs that are metabolized by these enzymes. The most clinically significant interactions are with clobazam and valproate. It is crucial to review all concomitant medications a subject is taking.
Q4: What is the recommended withdrawal protocol for this compound?
As with most antiepileptic drugs, this compound should be withdrawn gradually to minimize the risk of increased seizure frequency and status epilepticus. A specific tapering schedule should be determined based on the individual's dosage and duration of treatment.
Q5: Are there any specific patient populations that require special consideration for this compound tolerability?
Yes, patients with phenylketonuria (PKU) should be monitored as the oral suspension formulation of this compound contains phenylalanine. Additionally, patients with pre-existing hepatic or renal impairment may require dosage adjustments and more frequent monitoring.
Quantitative Data on Adverse Events
The following table summarizes the incidence of common adverse reactions from clinical trials comparing this compound to a placebo.
| Adverse Reaction | This compound-Treated Patients (%) | Placebo-Treated Patients (%) |
| Somnolence | 67% | 23% |
| Decreased appetite | 45% | 10% |
| Agitation | 27% | 16% |
| Ataxia | 27% | 23% |
| Decreased weight | 27% | 6% |
| Hypotonia | 24% | 13% |
| Nausea | 15% | 3% |
| Tremor | 15% | 10% |
| Dysarthria | 12% | 0% |
| Insomnia | 12% | 7% |
Data sourced from DIACOMIT® (this compound) Safety Information.
Experimental Protocols
Experimental Protocol for Managing Somnolence
-
Baseline Assessment: Before initiating any changes, quantify the subject's level of somnolence using a validated scale (e.g., Epworth Sleepiness Scale).
-
Review Concomitant Medications: Create a comprehensive list of all medications the subject is taking, with a focus on those with known sedative effects.
-
Clobazam Dose Reduction (if applicable):
-
Step 1: Reduce the daily dose of clobazam by 25%.
-
Step 2: Monitor the subject for 7 days, reassessing somnolence levels daily using the chosen scale.
-
Step 3: If somnolence persists and is impacting the subject's daily functioning, implement a further 25% reduction of the original clobazam dose.
-
Step 4: Continue daily monitoring for another 7 days.
-
-
Other Sedating AEDs Adjustment: If somnolence is still not tolerated, consider a gradual dose reduction of other concomitant AEDs with sedative properties. The titration schedule will depend on the specific drug.
-
Data Collection: Record all dosage changes and corresponding somnolence scores meticulously in the subject's case report form.
Experimental Protocol for Managing Decreased Appetite and Weight Loss
-
Baseline Measurements: Record the subject's baseline weight, height (for pediatric subjects to calculate BMI-for-age), and a 3-day food diary to assess baseline caloric intake.
-
Regular Monitoring:
-
Measure weight weekly.
-
For pediatric subjects, plot weight and height on appropriate growth charts.
-
Administer a weekly questionnaire to assess appetite.
-
-
Valproate Dose Reduction (if applicable):
-
Step 1: If a clinically significant decrease in appetite or weight is observed, and the subject is on concomitant valproate, reduce the daily dose of valproate by 30% over one week.
-
Step 2: Continue weekly monitoring of weight and appetite for at least 4 weeks to assess the impact of the dose reduction.
-
-
Nutritional Intervention:
-
If weight loss continues, consult with a registered dietitian to develop a plan for nutritional support, which may include high-calorie supplements.
-
-
Data Analysis: Analyze the trends in weight and appetite in relation to any medication dosage changes.
Visualizations
Caption: Troubleshooting workflow for managing common adverse events associated with this compound.
Caption: The inhibitory effect of this compound on CYP450 enzymes leads to increased concentrations of concomitant medications.
References
- 1. Use of this compound in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. DIACOMIT® (this compound) Safety I HCP Site [diacomit.com]
Identifying and managing potential hematological side effects of Stiripentol
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and managing potential hematological side effects of Stiripentol. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological side effects associated with this compound?
A1: The primary hematological side effects reported with this compound use are neutropenia (a decrease in neutrophils, a type of white blood cell) and thrombocytopenia (a decrease in platelets).[1][2][3][4][5] These conditions can increase the risk of infections and bleeding, respectively. Anemia and leukopenia have also been mentioned as potential, though less common, blood disorders.
Q2: How frequently do these hematological side effects occur?
A2: In controlled clinical studies involving patients with Dravet syndrome, both neutropenia and thrombocytopenia were observed. A decrease in neutrophil count to less than 1500 cells/mm³ was seen in 13% of patients treated with this compound who had baseline and end-of-study neutrophil counts. Similarly, a decrease in platelet count to less than 150,000/µL was observed in 13% of this compound-treated patients with baseline and end-of-study platelet counts. These effects were not observed in placebo-treated patients in these studies.
Q3: What is the proposed mechanism behind this compound-induced hematological side effects?
A3: The exact mechanism by which this compound causes hematological side effects has not been fully elucidated. However, it is known that this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2C19. This inhibition can lead to increased plasma concentrations of co-administered drugs, such as clobazam and its active metabolite, norclobazam. It is suggested that these drug interactions may contribute to the observed adverse effects, including hematological toxicities. Some adverse effects may resolve after adjusting the dosage of concomitant medications.
Q4: What are the recommendations for monitoring hematological parameters during this compound administration in a research setting?
A4: It is strongly recommended to perform hematologic testing, including a complete blood count (CBC) with differential and platelet count, before initiating this compound treatment. Following baseline assessment, monitoring should be conducted periodically, approximately every 6 months, throughout the duration of treatment. More frequent monitoring may be warranted if clinically indicated or if the subject is receiving other medications known to affect hematological parameters.
Troubleshooting Guide
Issue: A subject in our study on this compound has developed neutropenia.
Possible Cause:
-
Direct drug effect: this compound may have a direct suppressive effect on the bone marrow.
-
Drug interaction: this compound's inhibition of CYP enzymes can increase the levels of concomitant antiepileptic drugs (AEDs) like clobazam or valproate, which may in turn contribute to myelosuppression.
Troubleshooting Steps:
-
Confirm the finding: Repeat the complete blood count (CBC) to verify the low neutrophil count.
-
Assess clinical status: Evaluate the subject for any signs of infection, such as fever, sore throat, or chills.
-
Review concomitant medications: Analyze the subject's full medication regimen for other drugs that could contribute to neutropenia.
-
Consider dose adjustment of concomitant medications: If the subject is on clobazam or valproate, a dose reduction of these medications might be considered to mitigate the adverse effect, as many side effects are related to drug interactions.
-
Consult a hematologist: For persistent or severe neutropenia, consultation with a hematologist is recommended to guide further investigation and management.
Issue: A subject is showing signs of thrombocytopenia (e.g., easy bruising, petechiae).
Possible Cause:
-
Direct drug effect: this compound may directly affect platelet production or survival.
-
Drug interaction: Similar to neutropenia, elevated levels of other AEDs due to this compound's metabolic inhibition could play a role.
Troubleshooting Steps:
-
Confirm with a platelet count: Order a CBC to quantify the platelet level.
-
Evaluate for bleeding: Assess the subject for any signs of active bleeding.
-
Review other medications: Check for other medications that can affect platelet function or number.
-
Manage based on severity: For mild, asymptomatic thrombocytopenia, more frequent monitoring may be sufficient. For significant drops in platelet count or in the presence of bleeding, withdrawal of the drug should be considered, and a hematology consultation is advised.
Data Presentation
Table 1: Incidence of Hematological Adverse Reactions with this compound in Controlled Clinical Trials
| Adverse Reaction | This compound-Treated Patients | Placebo-Treated Patients |
| Neutropenia | 13% | 0% |
| (Decrease from normal baseline to <1500 cells/mm³) | ||
| Thrombocytopenia | 13% | 0% |
| (Decrease from normal baseline to <150,000/µL) |
Data from controlled studies in patients with Dravet syndrome with baseline and end-of-study hematologic counts.
Experimental Protocols
Protocol: Hematological Monitoring for Preclinical and Clinical Studies with this compound
1. Objective: To prospectively monitor for and manage potential hematological adverse effects of this compound.
2. Materials:
-
Standard equipment for venous blood collection.
-
EDTA-containing blood collection tubes.
-
Automated hematology analyzer for Complete Blood Count (CBC) with differential.
3. Procedure:
-
Baseline Assessment (Pre-treatment):
-
Obtain a venous blood sample prior to the first dose of this compound.
-
Perform a CBC with a 5-part white blood cell differential and a platelet count.
-
Record the baseline values for absolute neutrophil count (ANC) and platelet count.
-
-
Routine Monitoring (During Treatment):
-
Obtain a venous blood sample every 6 months for the duration of the study.
-
Perform a CBC with differential and platelet count.
-
Compare the results to the baseline values and the established normal reference ranges.
-
-
Triggered Monitoring:
-
Perform an immediate CBC with differential and platelet count if a subject develops:
-
Signs or symptoms of infection (e.g., fever, sore throat).
-
Signs or symptoms of bleeding (e.g., petechiae, ecchymosis, epistaxis).
-
-
4. Data Analysis and Action Thresholds:
-
Neutropenia:
-
Mild (ANC 1,000-1,500/µL): Increase monitoring frequency to monthly. Review concomitant medications for potential contribution.
-
Moderate (ANC 500-1,000/µL): Consider dose reduction of this compound or concomitant medications. Increase monitoring frequency to weekly or as clinically indicated.
-
Severe (ANC <500/µL): Discontinue this compound. Implement infection precautions. Consider hematology consultation.
-
-
Thrombocytopenia:
-
Mild (Platelets 100,000-150,000/µL): Increase monitoring frequency.
-
Moderate (Platelets 50,000-100,000/µL): Consider dose reduction. Advise on bleeding precautions.
-
Severe (Platelets <50,000/µL): Discontinue this compound. Implement bleeding precautions. Consider hematology consultation.
-
Mandatory Visualization
Caption: Workflow for Hematological Monitoring During this compound Treatment.
Caption: this compound's Metabolic Pathway and Drug Interaction Leading to Potential Side Effects.
References
Adjusting Stiripentol protocols for subjects with hepatic or renal impairment
This guide provides researchers, scientists, and drug development professionals with essential information and frequently asked questions regarding the use of stiripentol in subjects with hepatic or renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why are specific protocols required for subjects with hepatic impairment when using this compound?
This compound is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2C19, and CYP3A4.[1][2][3][4][5] Since the liver is the main site of this compound's breakdown, any degree of hepatic impairment can reduce its clearance, leading to higher plasma concentrations and an increased risk of toxicity. Formal pharmacokinetic studies in patients with liver impairment have not been conducted, which is why its use in patients with moderate to severe hepatic impairment is not recommended.
Q2: What are the official recommendations for dosing this compound in patients with hepatic impairment?
There are no specific dosage adjustments outlined for mild hepatic impairment. However, for moderate to severe impairment, the recommendation is to avoid the use of this compound. This is based on its primary hepatic metabolism and the lack of clinical studies in this population.
Q3: Why is caution advised when administering this compound to subjects with renal impairment?
While this compound itself is cleared by the liver, its numerous metabolites are primarily eliminated from the body through the kidneys. More than 73% of an oral dose is recovered in the urine in the form of these metabolites. Impaired renal function could lead to the accumulation of these metabolites, the clinical consequences of which are not fully known. Due to this, and a lack of dedicated studies, administration to patients with moderate to severe renal impairment is not recommended.
Q4: What are the official recommendations for dosing this compound in patients with renal impairment?
Similar to hepatic impairment, there are no specific dosage reduction guidelines for mild renal impairment. For patients with moderate or severe renal impairment, the use of this compound is not recommended. An ongoing clinical trial is currently investigating the pharmacokinetics in this population to determine if specific dose adjustments may be feasible in the future.
Q5: What specific monitoring should be performed if this compound is used in a subject with mild hepatic or renal impairment?
If a decision is made to proceed with this compound in a subject with mild impairment, enhanced monitoring is critical. This should include:
-
Baseline and Periodic Liver Function Tests (LFTs): Including ALT, AST, and GGT to detect any signs of liver stress.
-
Baseline and Periodic Renal Function Tests: Including serum creatinine and urea to monitor kidney function.
-
Hematologic Testing: Blood counts should be checked at baseline and at least every six months during therapy due to risks of neutropenia and thrombocytopenia.
-
Close Clinical Monitoring: Watch for adverse effects such as somnolence, decreased appetite, and weight loss, which may be exacerbated.
Data Presentation: Dosing Recommendations
The following tables summarize the current recommendations for this compound use in subjects with organ impairment.
Table 1: Dosage Recommendations for this compound in Hepatic Impairment
| Impairment Severity | Recommendation | Rationale |
| Mild | No specific dosage recommendations are available. Use with caution and enhanced monitoring. | Lack of dedicated pharmacokinetic studies. |
| Moderate | Not Recommended. | This compound is extensively metabolized by the liver. |
| Severe | Not Recommended. | High risk of drug accumulation and toxicity. |
Table 2: Dosage Recommendations for this compound in Renal Impairment
| Impairment Severity | Recommendation | Rationale |
| Mild | No specific dosage recommendations are available. Use with caution and enhanced monitoring. | Lack of dedicated pharmacokinetic studies. |
| Moderate | Not Recommended. | Metabolites are primarily cleared by the kidneys. |
| Severe | Not Recommended. | High risk of metabolite accumulation. |
Visualizations: Workflows and Pathways
Decision-Making Workflow for this compound Dosing
Caption: Decision workflow for this compound use in organ impairment.
This compound Metabolism and Excretion Pathway
Caption: Primary pathway of this compound metabolism and excretion.
Experimental Protocols
As dedicated studies in hepatically or renally impaired subjects have not been published, this section details the methodology of an ongoing clinical trial designed to gather this critical data.
Protocol: Pharmacokinetics of this compound in Renal Impairment (Adapted from NCT05735951)
-
Study Design: This is a multicenter, open-label, parallel-group study to evaluate the pharmacokinetics (PK) of this compound in subjects with varying degrees of renal impairment compared to healthy controls with normal renal function.
-
Subject Population: The study includes subjects classified into mild, moderate, and severe renal impairment groups based on estimated glomerular filtration rate (eGFR), alongside a matched control group.
-
Dosing Regimen:
-
Days 1-2: A single daily dose of 1000 mg this compound administered after breakfast.
-
Days 3-14: A twice-daily (BID) dose of 1000 mg this compound, with doses approximately 12 hours apart, following breakfast and dinner.
-
Day 15: A final single dose of 1000 mg this compound after breakfast.
-
-
Pharmacokinetic Sampling: Dense plasma and urine sampling is conducted at pre-defined intervals after dosing on specified days (e.g., Day 1 and Day 15) to determine the concentrations of this compound and its primary metabolites.
-
Analytical Method: Plasma and urine concentrations of this compound and its metabolites are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Primary Endpoints: The primary PK parameters to be compared between groups include:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration.
-
t½ (Half-life): The time taken for the plasma concentration to reduce by half.
-
CL/F (Apparent Oral Clearance).
-
-
Objective: The goal is to determine if the pharmacokinetics of this compound and its metabolites are significantly altered in subjects with renal impairment, which will inform the need for potential dose adjustments in this population.
References
Refinement of animal models to better predict Stiripentol's clinical efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models to better predict the clinical efficacy of Stiripentol, particularly in the context of Dravet syndrome.
Frequently Asked Questions (FAQs)
Q1: Why is there a need to refine animal models for testing this compound's efficacy?
A1: Traditional animal models of epilepsy often rely on inducing seizures in healthy animals through chemical or electrical means. These "provoked seizure" models do not accurately replicate the complex underlying genetics and pathophysiology of genetic epilepsies like Dravet syndrome.[1][2] Consequently, they have limitations in predicting the clinical efficacy of drugs like this compound, which is specifically used for a genetic disorder. Refined models, such as those with specific genetic mutations (e.g., SCN1A), provide a more clinically relevant platform to assess a drug's therapeutic potential.[1][2]
Q2: What are the most promising refined animal models for this compound research in Dravet syndrome?
A2: The most promising models are genetically engineered to carry mutations in the SCN1A gene, the primary cause of Dravet syndrome. Key models include:
-
Scn1a mutant mouse models: Several strains exist, such as the Scn1aA1783V/WT and Scn1aRX/+ mice. These models exhibit key features of Dravet syndrome, including spontaneous seizures, increased susceptibility to hyperthermia-induced seizures, and premature mortality, making them valuable for efficacy and safety studies.[3]
-
scn1lab mutant zebrafish models: These models offer high-throughput screening capabilities for identifying potential therapeutic compounds. They display spontaneous seizure-like behavior and have shown a pharmacological profile that aligns well with the clinical responses observed in Dravet syndrome patients.
Q3: What are the primary mechanisms of action of this compound that are relevant in these refined models?
A3: this compound has a multi-modal mechanism of action. In the context of SCN1A mutations, which lead to impaired function of GABAergic interneurons, its primary role is the potentiation of GABAergic transmission. It achieves this through:
-
Positive allosteric modulation of GABAA receptors , with a particular affinity for receptors containing α3 subunits, which are highly expressed in the developing brain.
-
Inhibition of GABA reuptake and degradation , leading to increased GABA levels in the synapse.
Additionally, this compound has been shown to inhibit T-type calcium channels, which may contribute to its efficacy against absence seizures, another seizure type observed in Dravet syndrome. It also inhibits cytochrome P450 enzymes, which can increase the plasma concentrations of co-administered antiepileptic drugs like clobazam.
Troubleshooting Guides
Issue 1: High mortality rate in Scn1a mutant mouse colonies.
-
Question: We are experiencing a high rate of premature mortality in our Scn1a+/- mouse colony, making it difficult to obtain sufficient numbers of animals for our studies. What can we do to mitigate this?
-
Answer: High mortality is a known challenge with some Scn1a mouse models, often due to spontaneous seizures. Consider the following strategies:
-
Genetic Background: The genetic background of the mice can significantly influence the severity of the phenotype. Some backgrounds may result in a less severe phenotype and improved survival.
-
Environmental Enrichment: Providing an enriched environment may help reduce stress and potentially lower seizure frequency.
-
Early Intervention: For some studies, it may be possible to intervene with supportive care or prophylactic treatment to improve survival rates, though this may not be suitable for all experimental designs.
-
Sex Differences: Be aware that some studies have reported higher mortality in female Scn1a+/- mice. Planning for this in your breeding strategy can help ensure adequate numbers of both sexes for your experiments.
-
Issue 2: High variability in seizure phenotype and drug response.
-
Question: We are observing significant variability in seizure frequency and response to this compound in our Scn1a mutant mice. How can we address this to get more consistent data?
-
Answer: Seizure phenotype variability is a common issue in genetic epilepsy models. Here are some approaches to manage this:
-
Standardized Protocols: Ensure strict adherence to standardized protocols for housing, handling, and experimental procedures to minimize environmental sources of variability.
-
Sufficient Sample Size: A larger sample size can help to statistically account for individual variations in seizure frequency and drug response.
-
Baseline Seizure Monitoring: For studies on spontaneous seizures, a sufficiently long baseline video-EEG monitoring period is crucial to establish a stable seizure frequency for each animal before drug administration.
-
Hyperthermia-Induced Seizure Model: The hyperthermia-induced seizure model can offer a more controlled and less variable endpoint (the temperature at which a seizure is triggered) compared to spontaneous seizure frequency.
-
Pharmacokinetic Analysis: Variability in drug response can be due to differences in drug metabolism. Measuring plasma and brain concentrations of this compound and its metabolites can help correlate drug exposure with efficacy.
-
Issue 3: Inconsistent results with this compound combination therapy.
-
Question: Our results with this compound in combination with clobazam and valproate are not consistent. What are the potential pitfalls we should be aware of?
-
Answer: Combination therapy studies require careful consideration of pharmacokinetic and pharmacodynamic interactions.
-
Pharmacokinetic Interactions: this compound is a known inhibitor of cytochrome P450 enzymes and can significantly increase the plasma concentrations of clobazam and its active metabolite, N-desmethylclobazam. This can lead to enhanced efficacy but also potential toxicity. It is crucial to monitor drug levels to understand the exposure in your model.
-
Dosing and Administration Route: The route and timing of administration for each drug in the combination are critical. Intraperitoneal injections can lead to rapid peaks and troughs in drug levels, while administration in food or via osmotic minipumps can provide more stable concentrations. Ensure your administration protocol is consistent and allows for the desired drug exposure.
-
Age-Dependent Effects: The efficacy of this compound has been shown to be age-dependent in some preclinical studies, with greater effects observed in younger animals. Ensure the age of the animals is consistent across your experimental groups.
-
Experimental Protocols
Protocol 1: Hyperthermia-Induced Seizure Testing in Scn1a Mutant Mice
Objective: To assess the efficacy of this compound in increasing the temperature threshold for seizure induction in a Dravet syndrome mouse model.
Materials:
-
Scn1aA1783V/WT or other suitable Scn1a mutant mice
-
Heating lamp with a controller
-
Rectal temperature probe
-
Observation chamber
-
This compound and vehicle solutions
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the start of the hyperthermia challenge.
-
Baseline Temperature: Gently restrain the mouse and insert a lubricated rectal probe to measure the baseline core body temperature. Place the mouse in the observation chamber and allow the temperature to stabilize for 5-10 minutes.
-
Hyperthermia Induction: Position the heating lamp above the chamber and begin to increase the mouse's core body temperature at a controlled rate (e.g., 0.5°C every 2 minutes).
-
Seizure Observation: Continuously observe the mouse for behavioral signs of a seizure (e.g., myoclonic jerks, wild running, tonic-clonic convulsions).
-
Endpoint: Record the core body temperature at the onset of a generalized tonic-clonic seizure. If no seizure occurs by a predetermined cutoff temperature (e.g., 42.5°C), record that temperature as the endpoint.
-
Recovery: Immediately after a seizure or reaching the cutoff temperature, remove the mouse from the chamber and place it on a cool surface to rapidly lower its body temperature. Monitor the animal until it has fully recovered.
Protocol 2: Chronic Seizure Monitoring in Scn1a Mutant Mice
Objective: To evaluate the effect of this compound on the frequency and duration of spontaneous seizures in a Dravet syndrome mouse model.
Materials:
-
Scn1aA1783V/WT or other suitable Scn1a mutant mice with surgically implanted EEG electrodes
-
Video-EEG recording system
-
Automated seizure detection software (optional, but recommended)
-
This compound and vehicle
Procedure:
-
Surgical Implantation: Surgically implant cortical EEG electrodes in the mice and allow for a sufficient recovery period (typically 1-2 weeks).
-
Baseline Recording: Place the mice in the recording chambers and record continuous video-EEG for a baseline period (e.g., 7-14 days) to determine the individual spontaneous seizure frequency for each animal.
-
Drug Administration: Administer this compound or vehicle using a method that allows for chronic dosing, such as in medicated food pellets or via osmotic minipumps, to maintain stable drug levels.
-
Treatment Recording: Continue continuous video-EEG recording throughout the treatment period (e.g., 14 days).
-
Data Analysis: Analyze the EEG recordings and corresponding videos to identify and quantify seizures. Key parameters to measure include:
-
Seizure frequency (number of seizures per day)
-
Seizure duration
-
Percentage of seizure-free days
-
Severity of seizures (e.g., using a Racine scale)
-
-
Statistical Analysis: Compare the seizure parameters during the treatment period to the baseline period for each animal to determine the efficacy of this compound.
Data Presentation
Table 1: Efficacy of this compound in Hyperthermia-Induced Seizure Models
| Animal Model | Treatment | Dose (mg/kg) | Seizure Threshold (°C) (Mean ± SEM) | Reference |
| Scn1aRX/+ mice (1 month old) | Vehicle | - | 40.2 ± 0.2 | |
| This compound | 100 | 41.0 ± 0.3 | ||
| Scn1aA1783V/WT mice | Vehicle | - | 39.3 | |
| This compound + Clobazam + Valproate | 100 + 5 + 150 | 42.5** | ||
| p < 0.05 vs. Vehicle; **p = 0.0022 vs. Vehicle |
Table 2: Efficacy of this compound on Spontaneous Seizures in Scn1aA1783V/WT Mice
| Treatment | Seizure Frequency Reduction | Seizure-Free Animals | Reference |
| Clobazam + Valproate | Not significant | 0% | |
| This compound + Clobazam + Valproate | Significant (p=0.0003) | 39% |
Table 3: Efficacy of this compound in a scn1lab Mutant Zebrafish Model
| Treatment | Concentration | Effect on Seizure-like Behavior | Reference |
| This compound | Not specified | Attenuated seizure activity |
Signaling Pathways and Experimental Workflows
This compound's Multi-Target Mechanism of Action
Caption: this compound's multi-target mechanism of action.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A streamlined workflow for preclinical evaluation of this compound.
Troubleshooting Logic for Inconsistent Efficacy Data
References
- 1. Frontiers | Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational value of preclinical Stiripentol research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the translational value of preclinical research involving Stiripentol (STP). It is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding this compound's properties and mechanisms, crucial for robust experimental design.
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a multi-faceted mechanism of action that is not yet fully elucidated.[1][2] Its anticonvulsant effects are attributed to two primary pathways:
-
Direct GABAergic Modulation : STP is a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits, which enhances the duration of channel opening and potentiates GABAergic neurotransmission.[1][3][4] It also inhibits the reuptake and enzymatic degradation of GABA, further increasing its concentration in the brain.
-
Indirect Pharmacokinetic Interactions : STP is a potent inhibitor of several cytochrome P450 (CYP450) enzymes, including CYP2C19 and CYP3A4. This inhibition slows the metabolism of co-administered antiepileptic drugs (AEDs), such as clobazam, leading to elevated plasma concentrations and enhanced therapeutic effects.
Additional mechanisms include inhibition of lactate dehydrogenase (LDH), which may reduce neuronal excitability, and blockade of T-type calcium channels.
Q2: Why is this compound primarily used as an adjunctive therapy for Dravet Syndrome?
A2: this compound's efficacy is most pronounced when used with other AEDs, particularly clobazam and valproate, for Dravet Syndrome. This is due to a combination of pharmacodynamic and pharmacokinetic interactions. Its inhibition of CYP450 enzymes significantly boosts the plasma levels of clobazam and its active metabolite, N-desmethylclobazam. This metabolic interaction is a key contributor to its clinical success in treatment-resistant seizures associated with Dravet Syndrome. Preclinical studies in mouse models of Dravet Syndrome (Scn1a mutants) confirm that STP's efficacy is significantly enhanced when added to clobazam and valproic acid.
Q3: What are the main challenges in translating preclinical this compound findings to clinical applications?
A3: A significant challenge is the discrepancy between animal models and human epilepsy. While models like Scn1a mutant mice replicate aspects of Dravet Syndrome, they may not capture the full complexity of the human condition. Furthermore, STP's potent inhibition of CYP450 enzymes differs between species, making it difficult to predict human drug-drug interactions and effective dosages based solely on rodent data. Integrating pharmacokinetic studies to align plasma concentrations in animal models with the human therapeutic range is crucial for improving translation.
Section 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems that may arise during in vitro and in vivo experiments.
Q4: My this compound solution is precipitating. How can I improve its solubility?
A4: this compound is practically insoluble in water and aqueous buffers. Proper preparation of stock and working solutions is critical.
-
For In Vitro Assays : First, dissolve STP in an organic solvent like DMSO (solubility ~50 mg/mL), ethanol (~30 mg/mL), or dimethylformamide (DMF) (~50 mg/mL). For aqueous buffers (e.g., for cell culture), create a concentrated stock in ethanol and then dilute it into the final buffer. A 1:1 ethanol:PBS solution can achieve a solubility of approximately 0.5 mg/mL. Crucially, aqueous solutions should be prepared fresh and not stored for more than one day.
-
For In Vivo Administration : For oral administration, a homogeneous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na). For intraperitoneal (i.p.) injection, a common method is to first dissolve STP in a small amount of DMSO and then dilute it with saline and/or corn oil to the final concentration.
Q5: I'm observing unexpected mortality or adverse effects in my animal model. What could be the cause?
A5: This could be due to several factors:
-
Neurotoxicity at High Doses : Like many AEDs, high doses of STP can cause adverse effects such as sedation, ataxia (loss of coordination), and hypotonia (low muscle strength). It is essential to perform a dose-response study to determine the maximally tolerated dose in your specific model.
-
Drug-Drug Interactions : If you are co-administering STP with other drugs, its inhibition of CYP450 enzymes could lead to toxic plasma levels of the other compounds. This is a known clinical interaction with drugs like clobazam. Ensure you are monitoring for signs of toxicity and consider adjusting the dosage of co-administered drugs.
-
Vehicle Toxicity : The vehicle used for administration (e.g., DMSO) can have its own toxic effects, especially at higher volumes or concentrations. Always run a vehicle-only control group to rule this out.
Q6: My results are inconsistent across experiments. What should I check?
A6: Consistency in preclinical research is paramount. Check the following:
-
Compound Stability : Ensure your solid this compound is stored correctly at -20°C, where it is stable for at least four years. As mentioned, aqueous solutions are unstable and should be made fresh daily.
-
Animal Model : Use a well-characterized animal model. For Dravet Syndrome, genetic models such as the Scn1a A1783V/WT mouse are standard. Ensure consistency in the age, sex, and genetic background of the animals used.
-
Protocol Standardization : Adhere strictly to your experimental protocols, including drug preparation, administration route, timing of assessments, and seizure induction methods. Even minor variations can introduce significant variability.
Section 3: Experimental Protocols and Data
This section provides standardized methodologies for key preclinical experiments and summarizes quantitative data in tables.
Protocol 1: Assessing Anticonvulsant Activity in Mice (Chemoconvulsant Model)
Objective: To evaluate the ability of this compound to protect against seizures induced by a chemical convulsant like Pentylenetetrazol (PTZ). This model is considered predictive of efficacy against absence or myoclonic seizures.
Methodology:
-
Animals: Use male Swiss albino mice (20-25g), acclimatized for at least one week.
-
Drug Preparation: Prepare this compound solution/suspension as described in Q4. The vehicle will serve as the control. A positive control, such as diazepam (5 mg/kg), should also be used.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve (e.g., 100, 200, 300 mg/kg).
-
Seizure Induction: 30-60 minutes after drug administration, inject PTZ subcutaneously (s.c.) or intraperitoneally (i.p.) at a pre-determined convulsive dose (e.g., 75 mg/kg, i.p.).
-
Observation: Immediately place each mouse in an individual observation cage and observe for 30 minutes.
-
Endpoints: Record the latency to the first myoclonic jerk and the presence or absence of generalized clonic seizures lasting at least 5 seconds. Protection is defined as the complete absence of a generalized clonic seizure during the observation period.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize key quantitative findings from preclinical studies.
Table 1: this compound Dosing and Efficacy in Mouse Seizure Models
| Animal Model | Seizure Induction Method | This compound Dose (mg/kg, i.p.) | Key Finding | Reference |
|---|---|---|---|---|
| Scn1a A1783V/WT (Dravet) | Spontaneous Seizures | Not specified (add-on therapy) | Significantly reduced seizure frequency as an add-on to clobazam + valproate. | |
| LAGS+ Mice | Audiogenic (Sound) | 100 - 200 | Reduced lethality following tonic seizures. | |
| LAGS+ Mice | Audiogenic (Sound) | ≥ 100 | Dose-dependent reduction in seizure susceptibility. | |
| CBA Mice | Methionine Sulfoximine (MSO) | 200 - 400 | Dose-dependent inhibition of Status Epilepticus occurrence and death. |
| WAG/Rij Rats (Absence) | Spontaneous SWDs | 300 | Almost completely suppressed spike-and-wave discharges (SWDs). | |
Table 2: this compound Solubility Data
| Solvent | Approximate Solubility | Recommended Use | Reference |
|---|---|---|---|
| DMSO | ~50 mg/mL | In vitro stock solution | |
| Ethanol | ~30 mg/mL | In vitro stock solution | |
| DMF | ~50 mg/mL | In vitro stock solution | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | In vitro working solution (use fresh) |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | Not recommended for direct dissolution | |
Section 4: Visualizing Mechanisms and Workflows
This compound's Dual Mechanism of Action
This compound's efficacy arises from both direct action on GABAergic systems and indirect action through the inhibition of metabolic enzymes that break down other antiepileptic drugs.
Caption: Dual mechanisms of this compound's anticonvulsant activity.
Translational Research Logic Flow
Improving the translational success of preclinical research requires a structured approach, from model selection to pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Caption: Logic flow for improving preclinical to clinical translation.
References
Optimizing analytical methods for sensitive detection of Stiripentol in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Stiripentol in biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most prevalent and robust methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[1][2][3][4][5] LC-MS/MS is generally favored for its high sensitivity and selectivity, making it ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies where low concentrations are expected. HPLC-DAD offers a reliable and more accessible alternative, suitable for quality control and stability studies. High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for stability-indicating assays.
Q2: What are the critical considerations for sample preparation when analyzing this compound?
A2: Sample preparation is a crucial step to minimize matrix effects and ensure accurate quantification. The most common techniques for extracting this compound from biological matrices like plasma, serum, and whole blood are protein precipitation (PPT) and liquid-liquid extraction (LLE). Given this compound's high plasma protein binding of approximately 99%, efficient disruption of this binding is essential for accurate measurement. The choice of solvent in both PPT (e.g., acetonitrile, methanol) and LLE (e.g., ethyl acetate, methyl tert-butyl ether) should be optimized to maximize recovery and minimize interference.
Q3: What are the known stability issues with this compound, and how can they be mitigated?
A3: this compound is known to be unstable under acidic conditions. Therefore, it is crucial to avoid acidic environments during sample storage and processing. If acidic conditions are unavoidable in an experimental step, the duration of exposure should be minimized. The drug has shown marked stability under alkaline, thermal, oxidative, and photolytic stress conditions. For long-term storage, samples should be kept at -20°C or below.
Q4: What is the significance of monitoring this compound's enantiomers?
A4: this compound is a chiral molecule and is marketed as a racemic mixture of R(+)-STP and S(-)-STP. The R(+)-enantiomer is reported to have approximately 2.4-fold greater anticonvulsant potency and a faster elimination rate than the S(-)-enantiomer. Therefore, enantioselective separation and quantification can provide more precise insights into its pharmacokinetic and pharmacodynamic profile. Chiral chromatography methods have been developed for this purpose.
Q5: How does this compound's metabolism affect its analysis and potential drug-drug interactions?
A5: this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, 2C19, and 3A4. This inhibition can lead to significant drug-drug interactions, increasing the plasma concentrations of co-administered antiepileptic drugs like carbamazepine and clobazam. When developing analytical methods, it is important to consider the potential for interference from co-administered drugs and their metabolites. The inhibitory effect on its own metabolism can lead to non-linear pharmacokinetics.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the ratio of plasma to precipitation solvent (e.g., acetonitrile). Ensure thorough vortexing and adequate centrifugation time and speed to achieve a clear supernatant. |
| Suboptimal Liquid-Liquid Extraction | Experiment with different organic solvents and pH adjustments of the aqueous phase to improve the partitioning of this compound into the organic layer. |
| High Plasma Protein Binding | Ensure the chosen sample preparation method effectively disrupts the binding of this compound to plasma proteins. This may involve using a stronger protein denaturing agent or optimizing the pH. |
| Adsorption to Labware | Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware may also be considered. |
Issue 2: Poor Peak Shape and Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile/methanol and water with additives like ammonium acetate or formic acid) to achieve better peak symmetry. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure. Diluting the sample extract can also mitigate matrix effects. |
Issue 3: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes and incubation times. The use of an internal standard is highly recommended to correct for variability. |
| Instrument Instability | Check the stability of the mass spectrometer or detector. Perform system suitability tests before each analytical run. |
| Analyte Instability | Ensure samples are processed promptly after collection or stored under appropriate conditions (e.g., frozen at -20°C or lower). Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for this compound.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Extraction Method | LLOQ | Recovery (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction | 10 ng/mL | >90% | |
| Human Plasma | Protein Precipitation | Not specified | Not specified | |
| Human Plasma | Protein Precipitation & Dilution | Not specified | Not specified |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Detection | LLOQ | Recovery (%) | Reference |
| Bulk and Dosage Form | DAD | 0.081 µg/mL | 100.08 ± 1.73 | |
| Human Plasma | UV | Not specified | Not specified |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Sample Type | LOQ | Recovery (%) | Reference |
| Bulk and Dosage Form | 0.053 ng/spot | 100.25 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
This protocol is a generalized procedure based on common practices reported in the literature.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., this compound-d9).
-
Add 50 µL of a suitable buffer (e.g., 5 mM ammonium acetate).
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
References
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs this compound, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of this compound: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic methods for determination of the new antiepileptic drugs this compound, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Stiripentol vs. Newer Antiepileptic Drugs for Dravet Syndrome: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Stiripentol and newer antiepileptic drugs (AEDs), specifically Fenfluramine and Cannabidiol, for the treatment of Dravet syndrome. The information is based on recent network meta-analyses of randomized controlled trials and aims to support research and development in this critical area.
Comparative Efficacy of Add-on Therapies
The following tables summarize the key efficacy and safety outcomes from network meta-analyses of randomized controlled trials (RCTs) for this compound, Fenfluramine, and Cannabidiol as add-on therapies for Dravet syndrome.
Table 1: Seizure Reduction Efficacy
| Outcome | This compound | Fenfluramine | Cannabidiol |
| ≥50% Reduction in Convulsive Seizure Frequency | High Efficacy | High Efficacy | Moderate Efficacy |
| Comparative Finding | This compound and Fenfluramine demonstrate similar efficacy, and both are superior to Cannabidiol.[1][2][3] | ||
| ≥75% Reduction in Convulsive Seizure Frequency | High Efficacy | High Efficacy | Lower Efficacy |
| Comparative Finding | This compound and Fenfluramine show comparable efficacy, both outperforming Cannabidiol.[1][2] | ||
| 100% Seizure Freedom (Convulsive Seizures) | Statistically Superior | Lower than this compound | Lower than this compound |
| Comparative Finding | This compound was found to be statistically superior to both Fenfluramine and Cannabidiol in achieving complete seizure freedom. |
Table 2: Safety and Tolerability
| Outcome | This compound | Fenfluramine | Cannabidiol |
| Serious Adverse Events (SAEs) | No significant difference observed between the three drugs. | No significant difference observed between the three drugs. | No significant difference observed between the three drugs. |
| Discontinuation due to Adverse Events | Lower risk of discontinuation compared to the other therapies. | Higher risk than this compound. | Higher risk than this compound. |
Experimental Protocols of Pivotal Clinical Trials
The following are summaries of the methodologies employed in the key clinical trials that formed the basis for the approval and comparison of these drugs.
This compound (STICLO Trials)
-
Study Design : The STICLO trials were randomized, double-blind, placebo-controlled studies.
-
Patient Population : Children with Dravet syndrome (ages 3 to 18 years) whose seizures were inadequately controlled with valproate and clobazam. A key inclusion criterion was experiencing at least four generalized clonic or tonic-clonic seizures per month during a one-month baseline period.
-
Intervention : Patients were randomly assigned to receive either this compound (50 mg/kg/day) or a placebo as an add-on to their existing treatment regimen of valproate and clobazam.
-
Duration : The double-blind treatment phase lasted for two months. This was followed by a one-month open-label extension period where all patients could receive this compound.
-
Primary Efficacy Endpoint : The primary outcome was the percentage of responders, defined as patients who achieved a ≥50% reduction in the frequency of generalized clonic or tonic-clonic seizures compared to baseline.
Fenfluramine (Lagae et al. & Nabbout et al. Trials)
-
Study Design : These were multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 clinical trials.
-
Patient Population : Children and young adults (ages 2 to 18 years) with a confirmed diagnosis of Dravet syndrome and poorly controlled convulsive seizures despite stable antiepileptic drug regimens. Patients were required to have a minimum number of convulsive seizures during a 6-week baseline period. One of the trials specifically enrolled patients already on a stable, this compound-inclusive regimen.
-
Intervention : Patients were randomized to receive one of two doses of Fenfluramine oral solution (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or a placebo, added to their current antiepileptic medications.
-
Duration : The treatment period consisted of a titration phase (2-3 weeks) followed by a maintenance phase (12 weeks).
-
Primary Efficacy Endpoint : The primary outcome was the change in mean monthly convulsive seizure frequency compared with baseline.
Cannabidiol (GWPCARE Trials)
-
Study Design : The GWPCARE trials were double-blind, placebo-controlled, randomized clinical trials.
-
Patient Population : Children and adolescents (ages 2 to 18 years) with a confirmed diagnosis of Dravet syndrome and treatment-resistant seizures. Patients needed to have at least four convulsive seizures during a 4-week baseline period while on at least one stable antiepileptic drug.
-
Intervention : Patients received a pharmaceutical-grade oral solution of Cannabidiol at a dose of 10 mg/kg/day or 20 mg/kg/day, or a matched placebo, administered in two divided doses.
-
Duration : The treatment period was 14 weeks.
-
Primary Efficacy Endpoint : The primary endpoint was the percentage change from baseline in the frequency of convulsive seizures over the 14-week treatment period.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for each drug and a typical experimental workflow for a clinical trial in Dravet syndrome.
References
Stiripentol in Dravet Syndrome: A Comparative Guide to Long-Term Safety and Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stiripentol's long-term performance against other therapeutic alternatives in the management of Dravet syndrome and other drug-resistant epilepsies. The information is based on a comprehensive review of observational studies and supported by available experimental data.
This compound has demonstrated clinically meaningful efficacy and acceptable long-term safety in the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2][3] Observational studies have shown that as an adjunctive therapy, this compound can significantly reduce the frequency of convulsive seizures and status epilepticus.[1][2] However, its performance and safety profile must be considered in the context of other available treatments. This guide offers a comparative analysis to inform research and clinical perspectives.
Comparative Efficacy of Anti-Seizure Medications in Dravet Syndrome
The primary treatment goal for Dravet syndrome is the reduction of seizure frequency and severity. Valproate and clobazam are frequently used as first-line therapies. This compound, in combination with these agents, as well as newer medications like cannabidiol and fenfluramine, are typically considered as second-line or adjunctive treatments.
Network meta-analyses of randomized controlled trials provide indirect comparisons of the efficacy of these add-on therapies. One such analysis found that this compound and fenfluramine had similar efficacy in achieving a 50% or greater reduction in monthly convulsive seizure frequency, and both were superior to cannabidiol. For achieving complete seizure freedom, this compound was found to be statistically superior to both fenfluramine and cannabidiol.
Long-term, open-label extension studies have provided further insights into the sustained efficacy of these treatments. A study on cannabidiol demonstrated that the median reduction in convulsive seizure frequency was maintained for up to 48 weeks. Similarly, an open-label extension study of fenfluramine showed sustained and clinically meaningful reductions in seizure frequency.
Table 1: Comparative Efficacy of Add-on Therapies in Dravet Syndrome from Observational and Extension Studies
| Treatment | Study Type | Key Efficacy Outcomes | Citation(s) |
| This compound | 12-year observational study | ≥50% reduction in generalized tonic-clonic seizures in 20/41 patients. | |
| Retrospective observational study | Responder rate (≥50% seizure reduction) of 30.3% in Dravet syndrome patients at 12 months. | ||
| Cannabidiol | Open-label extension | Median reduction from baseline in monthly convulsive seizure frequency of 38%-44% up to 48 weeks. | |
| Fenfluramine | Open-label extension | Profound and sustained convulsive seizure reductions. |
Long-Term Safety and Tolerability Profile
The long-term safety of anti-seizure medications is a critical consideration for chronic conditions like Dravet syndrome.
This compound: Common adverse events reported in long-term observational studies include anorexia, weight loss, sedation, and behavioral changes.
Cannabidiol: In an open-label extension trial, the most common adverse events were diarrhea, pyrexia, decreased appetite, and somnolence. Liver transaminase elevations were noted in some patients, particularly those also taking valproic acid.
Fenfluramine: Common adverse events in an open-label extension study included pyrexia, nasopharyngitis, and decreased appetite. Cardiovascular safety, specifically valvular heart disease and pulmonary arterial hypertension, has been a concern with fenfluramine, but long-term studies have not identified these issues in the Dravet syndrome population.
Clobazam: A retrospective cohort study on the efficacy of clobazam in Dravet syndrome reported sedation as a side effect in 12% of patients.
Table 2: Common Adverse Events of Add-on Therapies in Long-Term Studies
| Treatment | Common Adverse Events | Citation(s) |
| This compound | Anorexia, weight loss, sedation, behavioral changes. | |
| Cannabidiol | Diarrhea, pyrexia, decreased appetite, somnolence, elevated liver transaminases (with valproate). | |
| Fenfluramine | Pyrexia, nasopharyngitis, decreased appetite. | |
| Clobazam | Sedation. |
Experimental Protocols and Methodologies
The following provides an overview of the methodologies employed in key observational and open-label extension studies for this compound and its comparators.
This compound Observational Study (Myers et al., 2018):
-
Study Design: A prospective, observational open-label study conducted from 2003 to 2015.
-
Patient Population: 41 patients with a clinical diagnosis of Dravet syndrome and ongoing seizures.
-
Intervention: this compound was added to the existing anti-epileptic drug regimen.
-
Outcome Measures: Frequency of generalized tonic-clonic seizures, focal seizures, status epilepticus, and adverse events were recorded.
Cannabidiol Open-Label Extension Trial (GWPCARE5):
-
Study Design: A long-term open-label extension trial for patients who completed prior randomized controlled trials.
-
Patient Population: Patients with Dravet syndrome who had participated in the GWPCARE1 or GWPCARE2 trials.
-
Intervention: Pharmaceutical-grade cannabidiol oral solution (100 mg/mL) was initiated at 2.5 mg/kg/day and titrated up to a maximum of 30 mg/kg/day, added to their existing medications.
-
Outcome Measures: The primary efficacy endpoint was the percentage change from baseline in the frequency of convulsive seizures. Safety was assessed through the monitoring of adverse events.
Fenfluramine Open-Label Extension Study (NCT02823145):
-
Study Design: An international, multicenter, open-label, long-term safety study for patients who participated in core studies.
-
Patient Population: Children and young adults with Dravet syndrome who had participated in studies ZX008-1501 and ZX008-1502.
-
Intervention: Fenfluramine was re-initiated at 0.2 mg/kg/day and titrated based on response and tolerability. The maximum dose was 26 mg/day without concurrent this compound and 17 mg/day with this compound.
-
Outcome Measures: The primary outcome was the incidence of treatment-emergent adverse events. Efficacy was assessed by the change in convulsive seizure frequency.
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanisms of these drugs is crucial for developing targeted therapies.
This compound: this compound's primary mechanism of action is the positive allosteric modulation of GABA-A receptors, which enhances GABAergic inhibition in the brain. It also inhibits the cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, leading to increased plasma concentrations of other co-administered anti-seizure medications like clobazam and its active metabolite, norclobazam.
References
Comparing the mechanisms of action of Stiripentol and benzodiazepines on GABAA receptors
A comprehensive guide for researchers and drug development professionals on the distinct mechanisms of action of Stiripentol and benzodiazepines. This document outlines their interactions with GABA-A receptors, supported by experimental data and methodologies.
Introduction
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial targets for a variety of clinically important drugs.[1] Among these are benzodiazepines, a long-established class of drugs, and this compound, a newer antiepileptic agent.[2][3] Both are positive allosteric modulators (PAMs) of the GABA-A receptor, meaning they enhance the effect of GABA without directly activating the receptor themselves.[4][5] However, they achieve this through fundamentally different interactions with the receptor complex, leading to distinct pharmacological profiles. This guide provides a detailed comparison of their mechanisms, supported by experimental evidence.
Mechanism of Action at the GABA-A Receptor
Benzodiazepines and this compound bind to distinct sites on the GABA-A receptor, a pentameric ligand-gated ion channel. This difference in binding location dictates their unique modulatory effects on the receptor's function.
-
Benzodiazepines: These drugs bind to a specific allosteric site located at the interface between the α and γ subunits of the GABA-A receptor. This binding action increases the affinity of GABA for its own binding site (located between the α and β subunits), which in turn increases the frequency of the chloride channel opening. The potentiation of GABAergic currents by benzodiazepines is self-limiting; it does not increase the channel's maximum conductance beyond what can be achieved by a saturating concentration of GABA. Their action is critically dependent on the presence of a γ subunit.
-
This compound: this compound acts at a unique binding site, separate from those of benzodiazepines, barbiturates, and neurosteroids. Its action is not blocked by the benzodiazepine antagonist flumazenil, confirming a distinct site of interaction. Unlike benzodiazepines, this compound enhances GABAergic neurotransmission by increasing the duration of chloride channel openings, a mechanism more akin to that of barbiturates. This leads to a prolonged inhibitory postsynaptic current. Furthermore, this compound's modulatory effect does not require the presence of a γ subunit, allowing it to affect a different subset of GABA-A receptors.
Caption: Distinct binding sites of GABA, Benzodiazepines, and this compound on the GABA-A receptor.
Quantitative Comparison of Modulatory Effects
Experimental data from electrophysiological studies highlight the key functional differences between this compound and benzodiazepines. Co-application studies have shown that the two drugs act independently and can have additive effects, suggesting that polytherapy can increase the maximum inhibitory effect beyond what either drug can achieve alone.
| Parameter | This compound | Benzodiazepines |
| Binding Site | Unique allosteric site, distinct from benzodiazepine and barbiturate sites. | Classic site at the α/γ subunit interface. |
| Mechanism | Increases duration of channel opening (Barbiturate-like). | Increases frequency of channel opening. |
| GABA EC50 Shift | Causes a leftward shift in the GABA concentration-response curve. | Causes a leftward shift in the GABA concentration-response curve. |
| Maximal GABA Response | Does not increase the peak response to saturating GABA concentrations. | Does not increase the peak response to saturating GABA concentrations. |
| γ Subunit Requirement | Not required. | Required for high-affinity binding and modulation. |
| δ Subunit Modulation | Potentiates δ-containing receptors. | Insensitive to δ-containing receptors. |
| Subunit Preference | Shows greatest effect on receptors containing α3 and δ subunits. | Activity varies by α subunit (e.g., α1 for sedation, α2/α3 for anxiolysis). |
| Antagonist Action | Not blocked by flumazenil. | Blocked by flumazenil. |
| Reported EC50 for Modulation | ~30-100 µM for significant potentiation. | Nanomolar range (e.g., Diazepam EC50 ≈ 65-72 nM). |
Experimental Protocols: Whole-Cell Patch-Clamp Assay
The distinct modulatory effects of this compound and benzodiazepines are typically characterized using whole-cell patch-clamp electrophysiology on recombinant GABA-A receptors expressed in a stable cell line, such as Human Embryonic Kidney (HEK-293T) cells.
Detailed Methodology:
-
Cell Culture and Transfection: HEK-293T cells are cultured under standard conditions. They are then transiently transfected with plasmids encoding the desired α, β, and γ (or δ) subunits of the GABA-A receptor. A reporter gene like GFP is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recording:
-
Setup: Recordings are performed 24-48 hours post-transfection using the whole-cell patch-clamp technique. Cells are voltage-clamped at a holding potential of -50 mV to measure chloride currents.
-
Solutions: The extracellular solution contains physiological ion concentrations. The intracellular (pipette) solution contains a chloride salt (e.g., CsCl) to isolate GABA-A receptor currents.
-
-
Drug Application:
-
A rapid solution exchange system is used to apply drugs.
-
The baseline GABA response is established by applying a low, non-saturating concentration of GABA (typically the EC10-EC20).
-
To measure potentiation, the same concentration of GABA is co-applied with varying concentrations of the modulator (this compound or a benzodiazepine).
-
-
Data Analysis:
-
The peak amplitude of the GABA-evoked current in the presence and absence of the modulator is measured.
-
The percentage potentiation is calculated: ((I_mod / I_gaba) - 1) * 100, where I_mod is the current with the modulator and I_gaba is the control GABA current.
-
Concentration-response curves are generated to calculate the EC50 (the concentration of modulator that produces 50% of its maximal effect).
-
Caption: Standard experimental workflow for assessing GABA-A receptor modulators.
Conclusion
This compound and benzodiazepines, while both classified as positive allosteric modulators of the GABA-A receptor, operate through distinct molecular mechanisms. Benzodiazepines enhance the frequency of channel opening via the classic α/γ subunit interface, whereas this compound prolongs the duration of channel opening by acting at a separate, unique site. This mechanistic divergence results in different subunit requirements and sensitivities, notably this compound's ability to modulate benzodiazepine-insensitive δ-containing receptors. Understanding these differences is critical for the rational design of novel therapeutics and for optimizing polytherapy strategies in the treatment of epilepsy and other neurological disorders.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. benzoinfo.com [benzoinfo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Validation of Stiripentol's efficacy in non-Dravet syndrome epilepsies
For Researchers, Scientists, and Drug Development Professionals
Stiripentol, an antiepileptic drug (AED) primarily approved for the treatment of Dravet syndrome, is increasingly being investigated for its efficacy in other refractory epilepsy subtypes. This guide provides a comparative overview of this compound's performance in non-Dravet syndrome epilepsies, presenting available data on its efficacy and safety in comparison to other AEDs. The information is intended to support research, clinical trial design, and drug development efforts in the field of epilepsy.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its anticonvulsant properties. It is known to be a positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition. Additionally, it inhibits the cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, leading to increased plasma concentrations of co-administered AEDs like clobazam and its active metabolite, norclobazam. Recent studies also suggest that this compound may have a direct effect on neuronal excitability through modulation of voltage-gated sodium and calcium channels.[1][2]
Efficacy in Non-Dravet Syndrome Epilepsies
Evidence for this compound's efficacy in non-Dravet syndromes is emerging from a combination of retrospective studies, observational data, and a limited number of clinical trials. The following tables summarize the available data for Lennox-Gastaut Syndrome (LGS) and other refractory epilepsies.
Lennox-Gastaut Syndrome (LGS)
LGS is a severe epileptic encephalopathy characterized by multiple seizure types and cognitive impairment. While several AEDs are approved for LGS, many patients remain refractory to treatment.
| Study Type | Number of LGS Patients | This compound Efficacy | Comparator/Control | Comparator Efficacy | Adverse Events of this compound |
| Retrospective Review[3][4] | 9 | Not explicitly detailed for LGS alone, but part of a larger cohort of 28 non-Dravet patients. | Not a direct comparison study. | N/A | Sedation, weight loss, vomiting. |
| Narrative Review[5] | Limited data | Showed potential benefit for generalized seizures. | Perampanel, Brivaracetam, Cenobamate, Ganaxolone. | Responder rates varied: Perampanel (26-69%), Brivaracetam (0-61.5%), Cenobamate (50-85%). | Not detailed in this review. |
| Observational Study | Part of a cohort of 22 non-Dravet DEE patients | 22.7% responder rate (≥50% seizure reduction) at 12 months. | Dravet syndrome cohort. | 30.3% responder rate in Dravet cohort. | Somnolence, anorexia, irritability. |
Other Refractory Epilepsies (Including Focal Epilepsy)
This compound has also been evaluated in patients with other difficult-to-treat epilepsies, including those with focal seizures.
| Study Type | Epilepsy Type | Number of Patients | This compound Efficacy | Comparator/Control | Comparator Efficacy | Adverse Events of this compound |
| Retrospective Study | Drug-Resistant Epilepsies (non-Dravet) | 17 | 58.8% responder rate (≥50% seizure reduction); 23.5% seizure-free. | Dravet syndrome cohort. | 44.4% responder rate in Dravet cohort. | Mild-to-moderate; occurred in 47.1% of patients. |
| Retrospective Analysis | Focal Epilepsy (adults) | 22 | 36.4% responder rate at 12 months; 13.6% seizure-free. | Not a comparative study. | N/A | Increased seizure frequency, hyperammonaemia, encephalopathy (led to discontinuation in some). |
| Cochrane Review | Focal Refractory Epilepsy (children) | 32 | No clear evidence of seizure reduction (≥50%) or seizure freedom compared to placebo. | Placebo | N/A | Greater risk of adverse effects as a whole compared to placebo. |
| Retrospective Cohort Study | Drug-Resistant Epilepsies | 196 | Initial responder rate of 53% (9% seizure-free); 22% responder rate at 24 months. | Different epilepsy etiologies compared. | Higher responder rate in Dravet syndrome over time. | Anorexia, weight loss, drowsiness, behavioral changes. |
Comparison with Other AEDs
Direct head-to-head trials of this compound against other AEDs in non-Dravet syndromes are scarce. A network meta-analysis comparing this compound, fenfluramine, and cannabidiol as add-on therapies in Dravet syndrome found that this compound and fenfluramine had similar efficacy in reducing convulsive seizures, and both were superior to cannabidiol. While this provides some comparative context, these findings cannot be directly extrapolated to non-Dravet populations without further research.
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are not publicly available in their entirety. However, a general workflow for a randomized, placebo-controlled, add-on trial for an antiepileptic drug can be outlined.
Key Methodological Considerations from Literature:
-
Study Design: Most studies on this compound in non-Dravet epilepsies are retrospective or observational, which can be subject to bias. Randomized controlled trials (RCTs) are limited, particularly in focal epilepsy.
-
Outcome Measures: The primary efficacy endpoint in most epilepsy trials is the percentage reduction in seizure frequency from baseline, with a responder rate often defined as the proportion of patients achieving a ≥50% reduction. Seizure freedom is a key secondary outcome.
-
Safety and Tolerability: Assessment of adverse events is a critical component, often collected through patient diaries and clinical evaluation. The interaction of this compound with other AEDs, particularly the potentiation of clobazam, requires careful monitoring of sedative side effects.
Drug Interactions
This compound is a potent inhibitor of several cytochrome P450 enzymes, which can lead to significant drug-drug interactions. Its co-administration with other AEDs requires careful dose adjustments and monitoring.
| Interacting Drug Class | Enzyme(s) Involved | Clinical Consequence | Management Recommendation |
| Benzodiazepines (e.g., Clobazam) | CYP3A4, CYP2C19 | Increased plasma concentrations of clobazam and its active metabolite, norclobazam, leading to increased sedation. | Reduce clobazam dosage by 25-50% upon this compound initiation. |
| Valproate | - | Increased risk of decreased appetite and weight loss when co-administered. | Consider reducing valproate dose. |
| Other AEDs metabolized by CYP3A4/2C19 | CYP3A4, CYP2C19 | Potential for increased plasma concentrations of these drugs. | Monitor for adverse effects and consider therapeutic drug monitoring. |
| CYP1A2 Substrates (e.g., caffeine, theophylline) | CYP1A2 | This compound can inhibit and induce CYP1A2, leading to unpredictable effects on substrate concentrations. | Use with caution and monitor for altered efficacy or toxicity. |
Conclusion
This compound shows promise as an adjunctive therapy for a subset of patients with non-Dravet refractory epilepsies, including LGS and focal epilepsy. However, the current evidence is largely based on retrospective and observational data, with a notable lack of robust, large-scale, randomized controlled trials directly comparing this compound to other AEDs in these populations. The efficacy appears to be variable, and the significant potential for drug-drug interactions necessitates careful clinical management. Further well-designed clinical trials are crucial to definitively establish the role of this compound in the treatment armamentarium for non-Dravet syndrome epilepsies and to identify patient populations most likely to benefit from this therapy.
References
- 1. ijpp.com [ijpp.com]
- 2. Comparative efficacy and safety of this compound, cannabidiol and fenfluramine as first‐line add‐on therapies for seizures in Dravet syndrome: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-of-Stiripentol-in-Drug-Resistant-Pediatric-Epilepsies-Other-Than-Dravet-Syndrome [aesnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Perampanel, Brivaracetam, Cenobamate, this compound, and Ganaxolone in Lennox-Gastaut Syndrome: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A systematic review of Stiripentol's effectiveness in reducing status epilepticus frequency
A deep dive into the clinical evidence supporting Stiripentol's role in mitigating the frequency of status epilepticus, benchmarked against other therapeutic alternatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a systematic review of this compound's effectiveness, detailed experimental methodologies, and a comparative analysis with other treatments.
This compound has demonstrated clinically meaningful efficacy in reducing the frequency of convulsive seizures and, notably, episodes of status epilepticus (SE), particularly in patients with Dravet syndrome (DS).[1][2] A systematic review analyzing 15 human studies found that add-on therapy with this compound led to a ≥50% reduction in SE episodes in a mean of 68% of patients (range 41%–100%), with a mean of 77% of patients (range 26%–100%) becoming free of status epilepticus after starting the treatment.[3][4][5] This guide synthesizes the available quantitative data, outlines the experimental protocols of key studies, and provides a comparative perspective against other antiseizure medications (ASMs).
Quantitative Efficacy of this compound in Reducing Status Epilepticus Frequency
The following table summarizes the key findings from pivotal clinical trials and systematic reviews on the effectiveness of this compound as an add-on therapy for reducing the frequency of status epilepticus and seizures.
| Study/Analysis | Patient Population | Key Efficacy Endpoint | Results |
| Systematic Review & Meta-Analysis | Patients with Dravet syndrome or other developmental and epileptic encephalopathies (DEEs) | ≥50% reduction in SE episodes | A mean of 68% of patients (range 41%–100%) achieved this endpoint. |
| SE-free status | A mean of 77% of patients (range 26%–100%) became SE-free after initiating this compound. | ||
| STICLO-France Trial | Children with Dravet syndrome inadequately controlled with valproate and clobazam | ≥50% reduction in generalized clonic or tonic-clonic seizures | 71.4% of patients in the this compound group vs. 5.0% in the placebo group. |
| Seizure-free status (second month) | 45% of patients in the this compound group were seizure-free, compared to none in the placebo group. | ||
| STICLO-Italy Trial | Children with Dravet syndrome inadequately controlled with valproate and clobazam | ≥50% reduction in generalized clonic or tonic-clonic seizures | 67% of patients in the this compound group vs. 9% in the placebo group. |
| Seizure-free status (second month) | 27% of patients in the this compound group were seizure-free, compared to none in the placebo group. | ||
| Retrospective Study | Patients with drug-resistant epilepsies (Dravet and non-Dravet) | Resolution of refractory status epilepticus (SE) | Acute treatment with this compound successfully resolved SE in five patients (four with non-Dravet epilepsy and one with DS) over a median of 0.5 days. |
| ≥50% reduction in seizure frequency (non-Dravet cohort) | 58.8% of patients. | ||
| ≥50% reduction in seizure frequency (Dravet syndrome cohort) | 44.4% of patients. |
Comparison with Alternative Therapies
A network meta-analysis of randomized controlled trials in patients with Dravet syndrome provides comparative efficacy and tolerability data for this compound against other ASMs, namely pharmaceutical-grade cannabidiol and fenfluramine hydrochloride.
| Outcome | This compound vs. Placebo | This compound vs. Cannabidiol | This compound vs. Fenfluramine |
| ≥50% Seizure Response Rate | Higher efficacy | Higher seizure response rate (OR 14.07, 95% CI 2.57–76.87). | No statistically significant difference. |
| Seizure Freedom Rate | Higher rate of seizure freedom (OR 19.86, 95% CI 2.40–164.45). | No statistically significant difference. | Higher proportion of patients achieved 100% reduction in monthly convulsive seizure frequency. |
| Drug Discontinuation (any reason) | Not specified | Lower probability of discontinuation than cannabidiol. | Not specified |
| Adverse Events | Higher risk of any AE than placebo | Higher risk of AE occurrence than cannabidiol (OR 75.72, 95% CI 3.59–1598.58). | No significant difference in serious adverse events. |
Mechanism of Action of this compound
This compound's anticonvulsant effect is believed to be multifactorial. It is a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. It also inhibits cytochrome P450 enzymes, which increases the plasma concentrations of other co-administered ASMs like clobazam. Additionally, this compound has been shown to have a neuroprotective effect by reducing neuronal injury from prolonged status epilepticus.
Caption: Mechanism of action of this compound.
Experimental Protocols
The efficacy of this compound in Dravet syndrome was primarily established through two multicenter, randomized, double-blind, placebo-controlled trials, known as STICLO-France and STICLO-Italy.
STICLO Trials (France and Italy)
-
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy to valproate and clobazam in children with Dravet syndrome.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion criteria: Children aged 3 to under 18 years with a confirmed diagnosis of Dravet syndrome. Patients had inadequately controlled seizures despite treatment with valproate and clobazam and were experiencing at least four generalized clonic or tonic-clonic seizures per month.
-
-
Treatment Protocol:
-
Baseline Period: A one-month baseline period where all participants continued their existing treatment with sodium valproate and clobazam.
-
Randomization: Eligible patients were randomly assigned to receive either this compound or a placebo.
-
Double-Blind Period: A two-month double-blind treatment period where patients received either this compound (at a fixed dose of 50 mg/kg/day in divided doses with no titration) or placebo, in addition to their ongoing valproate and clobazam therapy.
-
Open-Label Period: Following the double-blind phase, all patients received this compound for 30 days in an open-label manner.
-
-
Primary Efficacy Endpoint: The primary outcome was the percentage of "responders," defined as patients who experienced a 50% or greater reduction in the frequency of generalized clonic or tonic-clonic seizures during the second month of the double-blind period compared to the baseline period.
-
Data Collection: Seizure frequency was recorded daily by patients and/or their caregivers in a diary.
Caption: Experimental workflow of the STICLO trials.
Conclusion
The evidence from systematic reviews and pivotal clinical trials strongly supports the use of this compound as an effective adjunctive therapy for reducing the frequency of status epilepticus, particularly in patients with Dravet syndrome. While it demonstrates superior efficacy in seizure response compared to cannabidiol, its performance is comparable to fenfluramine in some aspects. The decision to use this compound should be made in the context of its known interactions with other ASMs and its side effect profile. Further research, especially prospective trials in adults with refractory and super-refractory status epilepticus, is warranted to better define its role in a broader patient population.
References
Stiripentol: A Comparative Analysis of its Potency and Selectivity as a GABAergic Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stiripentol's performance as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors against other major classes of GABAergic modulators, including benzodiazepines, barbiturates, and neurosteroids. The information is supported by experimental data from peer-reviewed literature to assist researchers in evaluating its potential in drug discovery and development.
Introduction to this compound and GABAergic Modulation
This compound is an antiepileptic drug, structurally distinct from other anticonvulsants, that has demonstrated efficacy in treating certain forms of epilepsy, notably Dravet syndrome.[1][2] One of its primary mechanisms of action is the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[3][4] Unlike other modulators, this compound appears to act at a unique binding site on the GABA-A receptor, separate from those of benzodiazepines, barbiturates, and neurosteroids.[1] This unique interaction results in a distinct pharmacological profile, particularly concerning its subunit selectivity.
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of this compound and other GABAergic modulators are typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) on specific GABA-A receptor subunit combinations. The following table summarizes key quantitative data from various studies. It is important to note that experimental conditions, such as the expression system used (e.g., Xenopus oocytes vs. mammalian cell lines like HEK-293) and the specific subunit composition of the recombinant receptors, can influence the measured potency.
| Modulator Class | Compound | Receptor Subtype | Potency (EC₅₀/IC₅₀) | Efficacy (% of GABA response) | Reference(s) |
| This compound | This compound | α1β3γ2L | Shifts GABA EC₅₀ from 45.2 µM to 6.2 µM | Does not increase maximal response | |
| α3β3γ2L | Preferential potentiation | Does not increase maximal response | |||
| δ-containing | Strong modulator | - | |||
| Benzodiazepines | Diazepam | α1β2γ2S | EC₅₀ ≈ 53.9 µM (shifts GABA EC₅₀ ~4-fold) | Potentiates GABA response | |
| Diazepam | Epileptic Dentate Gyrus Cells | EC₅₀ = 69 ± 14 nM | - | ||
| Clobazam | α3β3γ2L | EC₅₀ = 631.2 ± 362.6 nM (in presence of this compound) | - | ||
| Clonazepam | α3β3γ2L | EC₅₀ = 89.8 ± 22.5 nM | - | ||
| Barbiturates | Phenobarbital | Neocortical Neurons | EC₅₀ = 144 µM (for IPSC decay) | Increases IPSC decay | |
| Pentobarbital | α1β2γ2s | EC₅₀ ≈ 20-35 µM (for potentiation) | 236% potentiation | ||
| Pentobarbital | α6β2γ2s | EC₅₀ = 58 µM (direct activation) | 150-170% of max GABA response | ||
| Neurosteroids | Allopregnanolone | Control Dentate Gyrus Cells | EC₅₀ = 12.9 ± 2.3 nM | ~106.5% enhancement | |
| Allopregnanolone | Epileptic Dentate Gyrus Cells | EC₅₀ = 92.7 ± 13.4 nM | ~96% enhancement |
Mechanism of Action and Signaling Pathways
GABA-A receptors are pentameric ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Positive allosteric modulators enhance the effect of GABA, thereby increasing this inhibitory signal.
This compound enhances GABA-A receptor activity by increasing the receptor's sensitivity to GABA, as evidenced by a leftward shift in the GABA concentration-response curve without an increase in the maximal response. This mechanism is similar to that of benzodiazepines but is achieved through a distinct binding site. In contrast, some barbiturates can increase the maximal response to GABA and at higher concentrations, directly activate the channel. Neurosteroids also potentiate GABAergic currents, and their effects can be highly potent and dependent on the receptor subunit composition.
References
- 1. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stiripentol in Epilepsy: A Comparative Analysis of its Impact on Patient Quality of Life
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of the impact of Stiripentol on the quality of life (QoL) of epilepsy patients, contextualized with data from other anti-epileptic drugs (AEDs). While direct head-to-head trials with standardized QoL outcomes are limited for this compound, this analysis synthesizes available clinical trial data, focusing on seizure reduction as a primary surrogate for QoL improvement, and compares it with findings for other AEDs where more direct QoL metrics have been employed.
Executive Summary
This compound has demonstrated significant efficacy in reducing seizure frequency, particularly in patients with Dravet syndrome, a severe form of epilepsy. The pivotal STICLO trials have established this compound as an effective adjunctive therapy, leading to a marked increase in seizure-free days, which is strongly associated with an improved quality of life for both patients and their caregivers. However, a notable gap in the existing literature is the absence of studies utilizing standardized quality of life questionnaires, such as the Quality of Life in Epilepsy Inventory (QOLIE-31) or the Short Form-36 Health Survey (SF-36), to quantify the direct impact of this compound on patients' well-being.
In contrast, studies on other AEDs, such as Levetiracetam and Lamotrigine, have incorporated these standardized measures, providing quantitative insights into their effects on various life domains. For newer treatments in Dravet syndrome, like Fenfluramine and Cannabidiol, the assessment of QoL has often been qualitative, relying on caregiver reports of improvements in cognition, behavior, and daily functioning. This guide will present the available data in a structured format to facilitate a comparative understanding of this compound's position in the therapeutic landscape concerning patient quality of life.
Quantitative Data Comparison
The following tables summarize the key efficacy data for this compound and comparative QoL data for other anti-epileptic drugs.
Table 1: Efficacy of this compound in Dravet Syndrome (Pooled data from STICLO Trials)
| Efficacy Outcome | This compound + Clobazam + Valproate | Placebo + Clobazam + Valproate | p-value |
| ≥50% Reduction in Seizure Frequency (Responder Rate) | 72% | 7% | <0.001 |
| ≥75% Reduction in Seizure Frequency | 56% | 3% | <0.001 |
| Seizure Freedom | 38% | 0% | <0.001 |
| Median Longest Period of Consecutive Seizure-Free Days | 32 days | 8.5 days | <0.001 |
Data from post-hoc analysis of STICLO France and STICLO Italy trials.[1]
Table 2: Quality of Life Outcomes for Comparator Anti-Epileptic Drugs (QOLIE-31 Scores)
| Anti-Epileptic Drug | Study Population | Baseline QOLIE-31 Total Score (Mean) | Post-treatment QOLIE-31 Total Score (Mean) | Change from Baseline |
| Levetiracetam (add-on) | Refractory partial-onset seizures | Not specified | Statistically significant improvement in Total Score (p=0.009) | Responders showed clinically noticeable improvement |
| Lamotrigine (adjunctive to monotherapy) | Epilepsy with comorbid depressive symptoms | 53.1 | 72.3 (after monotherapy) | +19.2 |
Note: The absence of standardized QoL data for this compound precludes its inclusion in this table. The presented data for other AEDs are from separate studies and not from direct comparative trials with this compound.
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for interpreting the comparative data.
This compound: The STICLO Trials (STICLO France and STICLO Italy)
The pivotal trials for this compound in Dravet syndrome, STICLO France and STICLO Italy, were randomized, double-blind, placebo-controlled studies with similar protocols.[1][2]
-
Patient Population: Children aged 3 to 18 years with a diagnosis of Dravet syndrome (Severe Myoclonic Epilepsy in Infancy - SMEI) whose seizures were inadequately controlled with valproate and clobazam.[2]
-
Study Design: Following a one-month baseline period, eligible patients were randomized to receive either this compound (50 mg/kg/day) or a placebo as an add-on to their existing valproate and clobazam treatment for a two-month double-blind period.[1] This was followed by a one-month open-label extension where all patients received this compound.
-
Primary Efficacy Endpoint: The primary outcome was the responder rate, defined as the percentage of patients with a ≥50% reduction in the frequency of generalized tonic-clonic seizures compared to the baseline period.
-
Quality of Life Assessment: The STICLO trials did not include a formal assessment of health-related quality of life using standardized instruments like the QOLIE-31 or SF-36. The impact on quality of life is inferred from the significant reduction in seizure frequency and the increase in seizure-free days.
Levetiracetam: N132 Study
This study evaluated the effect of Levetiracetam as an add-on therapy on the quality of life of patients with refractory partial-onset seizures.
-
Patient Population: Patients with refractory partial-onset seizures.
-
Study Design: A randomized, placebo-controlled trial where patients received either a placebo, Levetiracetam 1,000 mg, or Levetiracetam 3,000 mg daily as add-on therapy.
-
Quality of Life Assessment: The 31-item Quality of Life in Epilepsy (QOLIE-31) questionnaire was administered at baseline and after an 18-week follow-up period.
Lamotrigine Study
This open-label study assessed the impact of Lamotrigine on the quality of life of epilepsy patients with comorbid depressive symptoms.
-
Patient Population: Patients with epilepsy and comorbid depressive symptoms.
-
Study Design: An open-label study where Lamotrigine was first added to the existing AED regimen (adjunctive phase) and then transitioned to monotherapy.
-
Quality of Life Assessment: The QOLIE-31 was used to measure quality of life at baseline, at the end of the adjunctive phase, and at the end of the monotherapy phase.
Visualizing Methodologies and Pathways
To better illustrate the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow of the pivotal STICLO trials for this compound.
Simplified signaling pathway of this compound's mechanism of action.
Discussion and Conclusion
For other AEDs, such as Levetiracetam and Lamotrigine, studies have demonstrated a positive impact on QoL as measured by the QOLIE-31, particularly in patients who respond well to treatment. Newer therapies for Dravet syndrome, like Fenfluramine and Cannabidiol, also show promise in improving QoL, with caregiver reports highlighting benefits beyond seizure control, including improvements in cognitive function and behavior.
For drug development professionals, this analysis underscores the importance of incorporating standardized, patient-reported outcome measures in clinical trials for anti-epileptic drugs. While seizure control is a critical endpoint, the ultimate goal of therapy is to improve the overall well-being of the patient. Future research on this compound should aim to include validated QoL assessments to provide a more holistic understanding of its therapeutic benefits and to allow for more direct and meaningful comparisons with other treatment options.
References
Independent Preclinical Studies on Stiripentol's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical evidence for the neuroprotective effects of Stiripentol, an antiepileptic drug, alongside other relevant anticonvulsant medications. The information presented is based on a systematic review of published preclinical studies. A key challenge in creating a direct head-to-head comparison is the limited number of studies that have explicitly replicated initial findings or directly compared this compound with other neuroprotective agents in the same experimental models. Therefore, this guide synthesizes data from various independent studies to offer a comprehensive overview for research and development purposes.
This compound: Evidence for Neuroprotection in Preclinical Models
This compound has demonstrated neuroprotective properties in a range of in vitro and in vivo models that simulate neuronal injury. These models are crucial for understanding the potential of a compound to mitigate neuronal damage that can occur in conditions like stroke, epilepsy, and other neurological disorders.
Key Preclinical Models and Findings:
-
Oxygen-Glucose Deprivation (OGD): This in vitro model mimics the ischemic conditions of a stroke. Studies have shown that this compound can significantly increase the survival of neuronal-glial cultures exposed to OGD.[1][2][3][4][5] The protective effect is observed when this compound is present during the OGD insult.
-
Glutamate-Induced Toxicity: Excessive glutamate can lead to excitotoxicity, a common pathway of neuronal death in many neurological conditions. Preclinical studies have reported that this compound protects neurons from glutamate-induced damage. This neuroprotection is achieved at high concentrations of this compound, both when applied before and after the glutamate exposure.
-
Status Epilepticus (SE): Prolonged seizures, known as status epilepticus, can cause significant neuronal injury. In animal models of SE, this compound has been shown to reduce neuronal damage in vulnerable brain regions like the hippocampus.
Comparative Analysis with Other Neuroprotective Anticonvulsants
While direct comparative preclinical studies are scarce, this section provides an overview of the neuroprotective effects of other commonly used anticonvulsants in similar experimental models. This allows for an indirect comparison of their potential neuroprotective profiles.
| Drug Class | Compound | Preclinical Models of Neuroprotection | Key Findings and Mechanisms (where available) |
| Aromatic Allylic Alcohol | This compound | Oxygen-Glucose Deprivation, Glutamate Toxicity, Status Epilepticus | Increases neuronal survival. Mechanisms are thought to involve modulation of voltage-gated sodium and calcium channels, in addition to its known GABAergic effects. |
| Carboxylic Acid | Valproic Acid (VPA) | Oxygen-Glucose Deprivation, Middle Cerebral Artery Occlusion (MCAO), Spinal Cord Injury | Reduces infarct area, suppresses apoptosis, and improves functional recovery. Neuroprotective effects may be mediated through inhibition of histone deacetylase (HDAC) and activation of the PI3K/Akt signaling pathway. |
| Benzodiazepines | Diazepam | Glutamate Toxicity, Oxidative Stress, Oxygen-Glucose Deprivation | Dose-dependently increases neuronal viability. Neuroprotection involves mitochondrial mechanisms in addition to its action on GABA-A receptors. |
| Clobazam | Status Epilepticus | Effective as an add-on therapy in terminating refractory status epilepticus. | |
| Sulfamate-substituted monosaccharide | Topiramate | Glutamate-mediated motor neuron degeneration, Status Epilepticus, Spinal Cord Injury, Hyperoxic brain injury | Prevents motor neuron degeneration, improves pyramidal cell survival, increases tissue sparing, and diminishes apoptosis. Mechanisms may involve antagonism of AMPA/kainate glutamate receptors and inhibition of the mitochondrial permeability transition pore. |
| Pyrrolidine derivative | Levetiracetam | Penetrating Ballistic-Like Brain Injury, Ischemic Stroke, Status Epilepticus, Traumatic Brain Injury | Reduces seizure activity, improves cognitive and motor performance, reduces infarct size, and increases the density of surviving neurons. Neuroprotective effects may be linked to its anti-inflammatory, antioxidant, and synaptic-stabilizing properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key preclinical studies investigating the neuroprotective effects of this compound.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary cortical neurons are harvested from fetal mice and cultured.
-
OGD Induction: After a period of incubation with this compound (e.g., 24 hours with concentrations ranging from 0.01 to 30 µM), the culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber for a defined period (e.g., 4 hours).
-
Reperfusion and Viability Assessment: Following the hypoxic period, the cells are returned to standard culture conditions for 24 hours. Cell viability is then assessed using methods such as the MTT assay.
In Vivo Model: Status Epilepticus (SE)
-
Animal Model: Status epilepticus can be induced in rodents (e.g., mice) using chemical convulsants such as methionine sulfoximine (MSO).
-
Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 200, 300, and 400 mg/kg) prior to the induction of SE.
-
Assessment of Neuroprotection: The severity of seizures is scored using a standardized scale (e.g., Racine score). The primary outcome for neuroprotection in this model is often the prevention of seizure-associated mortality.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the scientific approach.
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Caption: Experimental workflow for in vitro OGD studies.
Conclusion
References
- 1. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of this compound with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound on Oxygen-Glucose Deprivation in Primary Culture of Fetal Mice Cortical Neurons - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 4. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 5. Neuroprotective Effects of this compound on Oxygen-Glucose Deprivation in Primary Culture of Fetal Mice Cortical Neurons - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
A Comparative Analysis of Stiripentol's Drug Interaction Profile with Other Enzyme-Inhibiting Antiepileptic Drugs
A comprehensive guide for researchers and drug development professionals on the enzymatic inhibition profiles of key antiepileptic drugs, with a focus on Stiripentol. This document provides a comparative analysis of its drug interaction potential against other notable enzyme-inhibiting antiepileptic drugs (AEDs): Valproic Acid, Felbamate, and Topiramate. The data presented is intended to support further research and inform clinical development strategies.
This compound, an antiepileptic drug primarily used in the treatment of Dravet syndrome, exhibits a complex drug-drug interaction (DDI) profile, largely driven by its potent inhibition of various cytochrome P450 (CYP) enzymes.[1][2] Understanding the nuances of these interactions is critical for predicting and managing potential adverse effects and optimizing therapeutic outcomes, especially when co-administered with other medications. This guide provides a detailed comparison of this compound's inhibitory effects on major CYP isoforms against those of other AEDs known for their enzyme-inhibiting properties.
In Vitro Inhibition of Cytochrome P450 Enzymes
The following table summarizes the in vitro inhibitory potential of this compound, Valproic Acid, Felbamate, and Topiramate on key CYP450 enzymes. The data, presented as IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various in vitro studies utilizing human liver microsomes and recombinant CYP enzymes.
| Antiepileptic Drug | CYP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | CYP1A2 | - | - | Inhibitor[3] |
| CYP2C8 | 37 | 35 | Non-competitive[4] | |
| CYP2C9 | - | - | Inhibitor[3] | |
| CYP2C19 | 0.276 | 0.139 | Competitive (for N-desmethylclobazam hydroxylation) | |
| 3.29 | 0.516 | Competitive (for clobazam N-demethylation) | ||
| CYP2D6 | - | - | Inhibitor | |
| CYP3A4 | 5.1 | 2.5 | Competitive (for carbamazepine epoxide formation) | |
| 1.58 | 1.59 | Non-competitive (for clobazam N-demethylation) | ||
| 163 | 86 | - (for saquinavir metabolism) | ||
| Valproic Acid | CYP2A6 | - | 9150 | Mechanism-based |
| CYP2C9 | - | 600 | Competitive | |
| CYP2C19 | - | 8553 | Mixed | |
| CYP3A4 | - | 7975 | Competitive | |
| Felbamate | CYP2C19 | - | - | Inhibitor |
| CYP3A4 | - | - | Inducer | |
| Topiramate | CYP2C19 | - | - | Inhibitor |
| CYP3A4 | - | - | Inducer (dose-dependent) |
Clinical Pharmacokinetic Interactions
The in vitro inhibition of CYP enzymes by these AEDs translates into clinically significant drug-drug interactions. One of the most well-documented interactions is between this compound and Clobazam, where this compound significantly increases the plasma concentrations of Clobazam and its active metabolite, N-desmethylclobazam, primarily through the inhibition of CYP3A4 and CYP2C19.
The following table presents clinical data on the effect of this compound co-administration on the pharmacokinetics of Clobazam and N-desmethylclobazam.
| Parameter | Clobazam | N-desmethylclobazam | Reference |
| Change in Plasma Concentration with this compound | 1.1-1.2 times increase | 5.2-8.2 times increase | |
| Cmin Ratio (with/without this compound) in CYP2C19 Extensive Metabolizers | ~1.77 | ~7 | |
| Cmin Ratio (with/without this compound) in CYP2C19 Poor Metabolizers | Increased | ~0.9 (slight decrease) |
Valproic acid has been shown to inhibit the metabolism of various drugs, including other AEDs like phenobarbital and lamotrigine. Felbamate can increase the plasma levels of phenytoin and phenobarbital through CYP2C19 inhibition, while also inducing CYP3A4, which can decrease the concentration of drugs metabolized by this enzyme. Topiramate's interaction profile is more complex, with weak inhibitory effects on CYP2C19 and dose-dependent induction of CYP3A4.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized in vitro and in vivo methodologies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on conducting drug-drug interaction studies.
In Vitro CYP Inhibition Assay (General Protocol)
A representative protocol for determining the IC50 and Ki of a test compound for CYP inhibition in human liver microsomes is outlined below:
-
Preparation of Reagents:
-
Pooled human liver microsomes are used as the enzyme source.
-
Specific probe substrates for each CYP isoform are selected (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
A range of concentrations of the test AED is prepared.
-
An NADPH-regenerating system is used to initiate the metabolic reaction.
-
-
Incubation:
-
The test AED, human liver microsomes, and buffer are pre-incubated.
-
The reaction is initiated by adding the probe substrate and the NADPH-regenerating system.
-
Incubations are carried out at 37°C for a specified time.
-
-
Termination and Sample Analysis:
-
The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable model.
-
To determine the Ki and the type of inhibition (competitive, non-competitive, etc.), experiments are conducted with multiple substrate and inhibitor concentrations, and the data are fitted to various enzyme kinetic models.
-
Visualizing Drug Interaction Mechanisms and Protocols
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows.
Caption: CYP450 metabolism and inhibition by this compound.
Caption: Workflow for an in vitro CYP inhibition assay.
Caption: Comparative CYP450 inhibition profiles of selected AEDs.
Conclusion
This compound is a potent inhibitor of multiple CYP450 enzymes, most notably CYP2C19 and CYP3A4. Its inhibitory profile is significantly more pronounced than that of Valproic Acid, Felbamate, and Topiramate. This strong enzymatic inhibition is a key component of its therapeutic efficacy in Dravet syndrome, particularly through the potentiation of co-administered drugs like Clobazam. However, it also necessitates careful consideration of potential drug-drug interactions with other substrates of these enzymes. For drug development professionals, a thorough understanding of these interaction profiles is paramount for designing safe and effective therapeutic regimens. The data and methodologies presented in this guide provide a foundation for further investigation and clinical decision-making.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Determination of IC50 and Ki Values. [bio-protocol.org]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Stiripentol as Adjunctive Therapy: A Cost-Effectiveness Comparison for Dravet Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stiripentol's performance as an adjunctive therapy for Dravet syndrome against other treatment modalities. The following analysis is based on experimental data from clinical trials and economic evaluations.
Dravet syndrome is a severe and drug-resistant form of epilepsy that emerges in infancy, necessitating effective and economically viable treatment options. This compound, an antiseizure medication, has been a key component of the therapeutic arsenal for this condition. This guide evaluates its cost-effectiveness in comparison to other adjunctive therapies, providing a comprehensive overview for informed decision-making in research and clinical development.
Economic Evaluation of Antiseizure Therapies in Dravet Syndrome
The cost-effectiveness of various treatments for Dravet syndrome is a critical factor for healthcare systems and drug development pipelines. Economic evaluations typically measure the incremental cost-effectiveness ratio (ICER), which represents the additional cost for each quality-adjusted life year (QALY) gained. A lower ICER generally indicates a more cost-effective intervention.
| Therapy | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Country of Study | Key Findings |
| This compound | CAD $151,310[1][2] | Canada | Not considered cost-effective at a willingness-to-pay threshold of CAD $50,000. A price reduction of 61.4% would be needed for it to be considered cost-effective[1][2]. |
| €63,915[3] | Ireland | The ICER was sensitive to the patient's starting age, ranging from €15,138 for a 3-year-old to €130,289 for a 15-year-old. | |
| Fenfluramine | ~SEK 540,000 | Sweden | Considered a clinically meaningful and cost-effective addition to standard of care at a willingness-to-pay threshold of SEK 1,000,000. |
| Cannabidiol | Dominates usual care (cost-saving) | Netherlands | Found to be a cost-effective option, resulting in cost savings and increased QALYs. |
| CAD $32,399 | Canada | Considered a potentially cost-effective treatment compared to clobazam and valproate alone. |
Clinical Efficacy: A Comparative Overview
The clinical efficacy of this compound and its alternatives is primarily measured by the percentage of patients achieving a significant reduction in seizure frequency, typically a 50% or greater reduction (responder rate).
| Treatment Modality | Responder Rate (≥50% Seizure Reduction) | Seizure-Free Rate | Study Type/Patient Population |
| This compound | 67% - 71% | 25% - 43% | STICLO pivotal trials (adjunctive to clobazam and valproate) |
| Fenfluramine | Higher than cannabidiol | Lower than this compound | Network meta-analysis |
| Cannabidiol | 44% - 49% (at 10mg/kg/day and 20mg/kg/day) | Not specified in the provided results | GWPCARE2 trial |
| Ketogenic Diet | 43% - 76.3% (efficacy can decline over time) | 19.3% - 32.5% | Meta-analysis and retrospective studies |
| Vagus Nerve Stimulation (VNS) | 53% - 61.5% | Not specified in the provided results | Meta-analysis and retrospective studies |
Experimental Protocols
STICLO Clinical Trials (this compound)
The pivotal clinical trials for this compound, STICLO France and STICLO Italy, were randomized, double-blind, placebo-controlled studies.
-
Patient Population: Children and adolescents (aged 3 to under 18 years) with a confirmed diagnosis of Dravet syndrome whose seizures were inadequately controlled with clobazam and valproate. Patients were required to have at least four generalized clonic or tonic-clonic seizures per month during a one-month baseline period.
-
Methodology: Following the baseline period, eligible patients were randomly assigned to receive either this compound (at a fixed dose of 50 mg/kg/day) or a placebo, in addition to their ongoing treatment with clobazam and valproate. The double-blind treatment phase lasted for two months.
-
Primary Endpoint: The primary measure of efficacy was the percentage of patients who achieved a 50% or greater reduction in the frequency of generalized clonic or tonic-clonic seizures during the second month of the double-blind treatment period compared to the baseline period.
Mechanism of Action & Signaling Pathways
This compound's anticonvulsant effect is believed to be multifactorial, primarily involving the enhancement of GABAergic neurotransmission and the inhibition of cytochrome P450 enzymes.
GABAergic Signaling Pathway Enhancement
This compound acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a site on the receptor distinct from the GABA and benzodiazepine binding sites, this compound increases the opening duration of the chloride ion channel. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thereby reducing seizure activity.
Caption: this compound's modulation of the GABA-A receptor.
Cytochrome P450 Inhibition
This compound is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. These enzymes are responsible for the metabolism of many drugs, including other antiseizure medications like clobazam. By inhibiting these enzymes, this compound can increase the plasma concentrations of co-administered drugs, potentially enhancing their therapeutic effects.
Caption: this compound's inhibition of Cytochrome P450 enzymes.
Alternative Therapies for Dravet Syndrome
A comprehensive evaluation of this compound necessitates a comparison with other therapeutic options for Dravet syndrome.
-
Fenfluramine: This medication has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome. Economic evaluations suggest it can be a cost-effective option in certain healthcare systems.
-
Cannabidiol (CBD): Pharmaceutical-grade CBD has been approved for the treatment of seizures associated with Dravet syndrome. Studies have shown it to be a cost-effective, and in some cases, a cost-saving treatment option.
-
Ketogenic Diet: This high-fat, low-carbohydrate diet has been a long-standing non-pharmacological treatment for drug-resistant epilepsy, including Dravet syndrome. It can be highly effective in some patients, though adherence can be a challenge.
-
Vagus Nerve Stimulation (VNS): VNS is a surgical option that involves the implantation of a device that sends electrical impulses to the vagus nerve. It has been shown to reduce seizure frequency in a significant portion of patients with Dravet syndrome.
Conclusion
This compound, as an adjunctive therapy, has proven clinical efficacy in reducing seizure frequency in patients with Dravet syndrome. However, economic evaluations from different countries present a mixed picture of its cost-effectiveness, with some analyses suggesting it may not be cost-effective at its current price point without significant discounts. When compared to newer adjunctive therapies like fenfluramine and cannabidiol, the cost-effectiveness landscape becomes more complex, with these alternatives showing favorable economic profiles in some studies. Non-pharmacological interventions such as the ketogenic diet and Vagus Nerve Stimulation also offer viable and effective alternatives for managing this challenging condition. For researchers and drug development professionals, a thorough understanding of the comparative efficacy, cost-effectiveness, and mechanisms of action of all available therapies is crucial for advancing the treatment of Dravet syndrome.
References
- 1. Cost Effectiveness of Adding Fenfluramine to Standard of Care for Patients with Dravet Syndrome in Sweden - IHE [ihe.se]
- 2. researchgate.net [researchgate.net]
- 3. Cost Effectiveness of Adding Fenfluramine to Standard of Care for Patients with Dravet Syndrome in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Marketing Surveillance Reinforces Stiripentol's Safety Profile in Dravet Syndrome
New long-term data from post-marketing surveillance studies are providing a clearer picture of the real-world safety and tolerability of stiripentol for the treatment of seizures associated with Dravet syndrome. These studies, conducted in Europe and Japan, validate the safety profile observed in pivotal clinical trials and offer valuable insights for researchers, scientists, and drug development professionals. When compared with other approved therapies such as cannabidiol and fenfluramine, this compound demonstrates a comparable and well-characterized safety profile, with a distinct mechanism of action that includes both direct effects on GABAergic neurotransmission and indirect effects through the inhibition of cytochrome P450 enzymes.
This compound, an antiepileptic drug structurally unique from other agents in its class, has been a cornerstone in the management of Dravet syndrome for over a decade in Europe and more recently in other regions.[1] Its efficacy as an adjunctive therapy is well-established, but ongoing post-marketing surveillance is crucial for understanding its long-term safety in a broader patient population.
Comparative Safety and Tolerability
Post-marketing data and network meta-analyses allow for an objective comparison of this compound with other treatments for Dravet syndrome, primarily cannabidiol and fenfluramine. While direct head-to-head trials are limited, these analyses provide valuable comparative insights into their safety profiles.
The most frequently reported adverse drug reactions (ADRs) associated with this compound in real-world settings are consistent with those observed in clinical trials. Somnolence, decreased appetite, and weight loss are the most common, often managed through dose adjustments of this compound or concomitant medications.[2][3]
A large-scale, 3-year post-marketing surveillance study in Japan involving 520 patients with Dravet syndrome found that ADRs occurred in 69.2% of patients. The most common were somnolence (37.3%), decreased appetite (26.5%), and dizziness (12.5%). Importantly, no new safety concerns were identified during this long-term observation period.
Network meta-analyses comparing this compound, cannabidiol, and fenfluramine have shown that while this compound and fenfluramine appear to have comparable efficacy, fenfluramine may be associated with less frequent serious treatment-emergent adverse events (TEAEs). However, another analysis concluded that there were no significant differences in the proportions of patients experiencing serious adverse events among the three drugs. This compound was also found to have a lower risk of discontinuation due to adverse events compared to the other therapies, although the trials for this compound were of a shorter duration.
| Adverse Drug Reaction | This compound (Japanese PMS Study) | This compound (DIAVEY Study) | Cannabidiol (Network Meta-Analysis) | Fenfluramine (Network Meta-Analysis) |
| Somnolence | 37.3% | 9% | Reported | Reported |
| Decreased Appetite | 26.5% | 13% | Reported | Reported |
| Dizziness | 12.5% | Not Reported | Reported | Reported |
| Weight Reduction | 8.5% | Not Reported | Reported | Reported |
| Fatigue | Not Reported | 8% | Reported | Reported |
| Neutropenia | Not Reported | 7% | Not Reported | Not Reported |
| Increased GGT | Not Reported | 17% | Not Reported | Not Reported |
| Increased AST | Not Reported | 14% | Not Reported | Not Reported |
Experimental Protocols
The validation of this compound's safety profile is supported by robust post-marketing surveillance methodologies.
Japanese Post-Marketing Surveillance Study
This prospective, observational, open-label study was conducted over 156 weeks in all patients with Dravet syndrome who initiated this compound treatment in Japan between November 2012 and August 2017.
-
Patient Population: 520 patients with a confirmed diagnosis of Dravet syndrome.
-
Data Collection: Safety and effectiveness data were prospectively collected. Adverse drug reactions were investigated by degree of seriousness. Effectiveness was determined by the treating physician based on a comprehensive assessment and the percentage change in seizure frequency from the pretreatment period.
-
Primary Outcome: The primary focus was on the long-term safety of this compound in a real-world clinical setting.
DIAVEY: The European Post-Marketing Safety Study
DIAVEY was a non-interventional, EU-wide, post-marketing study designed to gather real-world safety information on this compound use in patients with Dravet syndrome and other epilepsies.
-
Patient Population: 227 patients newly prescribed this compound for refractory generalized tonic-clonic or clonic seizures.
-
Study Period: The study ran from January 2007 to May 2012.
-
Data Collection: Patients were evaluated at least annually for a minimum of one year. The study focused on special safety concerns including neutropenia, hepatotoxic potential, failure to thrive, behavioral issues, and psychomotor development.
References
Comparison of responder rates to Stiripentol in different pediatric epilepsy populations
Stiripentol, an antiepileptic drug, has demonstrated significant efficacy in treating seizures associated with specific pediatric epilepsy syndromes. This guide provides a comparative analysis of responder rates to this compound across different pediatric epilepsy populations, supported by data from clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's performance.
Efficacy of this compound Across Various Pediatric Epilepsy Syndromes
This compound has been most extensively studied and has shown the most pronounced effect in patients with Dravet syndrome. However, its efficacy has also been evaluated in other challenging-to-treat pediatric epilepsies, including partial epilepsies and Lennox-Gastaut syndrome. The responder rates, typically defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency, vary across these conditions.
Table 1: Responder Rates to Add-on this compound Therapy in Pediatric Epilepsy
| Epilepsy Population | Study Type | N | Responder Rate (≥50% Seizure Reduction) | Seizure-Free Rate | Citation |
| Dravet Syndrome | Retrospective | 18 | 44.4% | 20% (across all patients) | [1][2] |
| Prospective Observational | 30 | 60% | Not Reported | [3] | |
| Retrospective Cohort | Not Specified | 64% (at 48 months) | 9% (initial) | [4][5] | |
| Randomized Controlled Trials (Pooled) | 33 | 72% | 38% | ||
| Partial Epilepsy | Single-Blind, Placebo-Controlled | 97 (analyzed) | 57% | 10% | |
| Open-Label | 91 | 73% | Not Reported | ||
| Non-Dravet Drug-Resistant Epilepsy | Retrospective | 17 | 58.8% | 20% (across all patients) | |
| Refractory Epilepsy (General) | Prospective Observational | 132 | 50% | 9.8% | |
| Retrospective Cohort | 196 | 53% (initial) | 9% (initial) | ||
| Lennox-Gastaut Syndrome | Phase II Trial | 15 (assessable) | 60% (4 responders, 5 seizure-free) | 33.3% | |
| Drug-Resistant Generalized Epilepsy (Non-LGS) | Retrospective Chart Review | 20 | 75% (≥75% seizure reduction in 7 patients) | >90% seizure reduction in 11 patients |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the responder rate data. Below are summaries of the experimental protocols for key studies.
STICLO Trials (Dravet Syndrome)
These were multicenter, randomized, double-blind, placebo-controlled trials with similar protocols.
-
Patient Population: Children with Dravet syndrome (ages 3 to 20.7 years) whose seizures were not adequately controlled with clobazam and valproate.
-
Study Design: Patients were randomized to receive either this compound or a placebo as an add-on therapy for a 2-month double-blind period.
-
Dosage: this compound was administered at a target dose of 50 mg/kg/day.
-
Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as a ≥50% decrease in the frequency of generalized tonic-clonic or clonic seizures.
Retrospective Study in Non-Dravet and Dravet Syndrome
This was a single-center, retrospective, observational study.
-
Patient Population: Patients aged ≤ 15 years with non-Dravet epilepsy or Dravet Syndrome who initiated this compound treatment.
-
Study Design: A retrospective review of medical records was conducted.
-
Data Collection: Information on seizure types, frequency, concomitant medications, and response to this compound was extracted from patient charts.
-
Efficacy Assessment: Overall improvement in seizures (number, duration, and/or intensity) and the proportion of patients with a ≥50% reduction in seizure frequency were evaluated after three months of add-on this compound.
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is believed to be multifactorial. It is known to enhance GABAergic neurotransmission through a direct positive allosteric modulation of the GABAA receptor. Additionally, it inhibits cytochrome P450 enzymes, which leads to increased plasma concentrations of certain co-administered antiepileptic drugs, notably clobazam and its active metabolite.
Conclusion
The available data indicates that this compound is a highly effective add-on therapy for seizure reduction in pediatric patients with Dravet syndrome. Promising responder rates are also observed in other refractory epilepsies, such as partial epilepsies and Lennox-Gastaut syndrome, although the evidence base is less extensive for these conditions. The efficacy of this compound is likely attributable to its dual mechanism of action: direct enhancement of GABAergic inhibition and pharmacokinetic potentiation of concomitant antiepileptic drugs. Further large-scale, controlled trials are warranted to more definitively establish the efficacy of this compound across a broader range of pediatric epilepsy syndromes.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy of add-on this compound treatment in children, adolescents, and young adults with refractory epilepsies: A single center prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Long-Term Treatment with this compound in Children and Adults with Drug-Resistant Epilepsies: A Retrospective Cohort Study of 196 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Validating Biomarkers for Predicting Clinical Response to Stiripentol: A Comparison Guide
Introduction
Stiripentol, marketed under the brand name Diacomit®, is an anticonvulsant medication primarily used as an adjunctive therapy for seizures associated with Dravet syndrome, a severe and treatment-resistant form of epilepsy that begins in infancy.[1][2] Its mechanism of action is multifaceted, involving the potentiation of GABAergic neurotransmission and the inhibition of lactate dehydrogenase.[2][3][4] A crucial aspect of its clinical efficacy stems from its potent inhibition of several cytochrome P450 (CYP) enzymes, which alters the metabolism of co-administered antiepileptic drugs, notably clobazam.
The significant interindividual variability in treatment response highlights the critical need for validated biomarkers to predict clinical outcomes. Identifying patients who are most likely to benefit from this compound can optimize therapeutic strategies, minimize adverse effects, and advance the principles of personalized medicine in epilepsy treatment. This guide provides a comparative overview of potential biomarkers for this compound, details relevant experimental protocols, and contrasts its use with alternative therapies for Dravet syndrome.
Potential Biomarkers for Predicting this compound Response
The clinical response to this compound can be influenced by genetic factors that affect the underlying disease pathophysiology and by pharmacokinetic interactions that alter drug exposure.
Pharmacogenetic Biomarkers
Genetic variations can serve as crucial predictors of drug efficacy. For this compound, the primary focus is on the genetic basis of Dravet syndrome itself and the enzymes responsible for drug metabolism.
-
SCN1A Gene Mutations: Dravet syndrome is most often caused by mutations in the SCN1A gene, which encodes the alpha-1 subunit of a neuronal sodium channel. Studies have shown that the efficacy of this compound is significantly greater in patients with confirmed pathogenic SCN1A mutations compared to those without. This suggests that SCN1A mutation status is a primary biomarker for predicting a favorable response.
-
Cytochrome P450 (CYP) Gene Polymorphisms: this compound is metabolized by several CYP enzymes, primarily CYP1A2, CYP2C19, and CYP3A4. It is also a potent inhibitor of these enzymes. Genetic polymorphisms in these CYP genes can alter the metabolism of this compound and, more importantly, its interaction with other drugs. For instance, an individual's CYP2C19 genotype can affect the metabolism of clobazam to its active metabolite, norclobazam. This compound's inhibition of CYP2C19 significantly increases norclobazam levels, contributing to its anticonvulsant effect. Therefore, genotyping for key CYP enzymes could help predict the extent of this drug-drug interaction and tailor dosing strategies.
Pharmacokinetic Biomarkers
The therapeutic effect of this compound is closely linked to its influence on the plasma concentrations of co-administered drugs.
-
Plasma Levels of Clobazam and Norclobazam: When this compound is added to a treatment regimen including clobazam, it typically leads to a two-fold increase in clobazam plasma concentration and a five-fold increase in the concentration of its active metabolite, norclobazam. Monitoring the plasma levels of these compounds can serve as a direct biomarker of the pharmacologic effect of this compound's CYP inhibition. Achieving target concentrations of norclobazam may correlate with improved seizure control.
Pharmacodynamic Biomarkers
These biomarkers relate to the direct physiological effects of the drug.
-
GABA Levels: this compound enhances the activity of the inhibitory neurotransmitter GABA. Research is underway to develop non-invasive methods to measure GABA levels in the brain, which could serve as a biomarker for assessing the effectiveness of GABA-regulating treatments like this compound.
Data Presentation: this compound Efficacy
The following tables summarize quantitative data on the efficacy of this compound from clinical trials, highlighting the impact of a key genetic biomarker.
Table 1: Efficacy of Adjunctive this compound in Pivotal Clinical Trials
| Study | Treatment Group | Responder Rate (≥50% reduction in GTCS seizures) | Seizure Freedom (GTCS) | Reference |
| STICLO France | This compound | 71.4% | Not Reported | |
| Placebo | 5.0% | Not Reported | ||
| STICLO Italy | This compound | 66.7% | Not Reported | |
| Placebo | 9.1% | Not Reported | ||
| Combined Analysis | This compound | 72% | 38% | |
| Placebo | 7% | 0% |
GTCS: Generalized Tonic-Clonic Seizures
Table 2: Impact of SCN1A Mutation Status on this compound Efficacy
| Patient Group | Mean Reduction in Seizure Frequency | p-value | Reference |
| With SCN1A Mutation | 72.53% ± 23.00% | 0.004 | |
| Without SCN1A Mutation | 50.58% ± 40.14% |
Comparison with Alternative Treatments for Dravet Syndrome
This compound is part of a therapeutic landscape that includes several other anti-seizure medications (ASMs) and non-pharmacologic interventions.
Table 3: Comparison of Key Treatments for Dravet Syndrome
| Treatment | Mechanism of Action | Potential Biomarkers | Reported Efficacy (Responder Rate ≥50%) | Reference |
| This compound | GABA-A receptor modulation; LDH inhibition; CYP450 inhibition. | SCN1A mutation status; Plasma levels of clobazam/norclobazam. | ~70% | |
| Fenfluramine (Fintepla) | Serotonin (5-HT) receptor modulation. | Under investigation. | ~54-70% | |
| Cannabidiol (Epidiolex) | Modulates GABA and serotonin signaling; precise mechanism unclear. | Under investigation. | ~43% | |
| Clobazam (Onfi) | Benzodiazepine; enhances GABAergic transmission. | CYP2C19 genotype (for metabolism). | Often used as baseline therapy; insufficient alone. | |
| Valproate (Depakote) | Increases GABA levels; blocks sodium channels. | Often used as baseline therapy; insufficient alone. | ||
| Ketogenic Diet | Switches brain metabolism from glucose to ketone bodies. | Patient adherence and ketosis levels. | ~66% of patients respond well. |
Experimental Protocols
Validating the biomarkers discussed requires standardized and robust experimental methodologies.
Protocol 1: SCN1A Gene Mutation Analysis
Objective: To identify the presence of pathogenic mutations in the SCN1A gene from a patient's blood sample.
Methodology: DNA Sequencing
-
Sample Collection: Collect 3-5 mL of peripheral blood in an EDTA tube.
-
DNA Extraction: Isolate genomic DNA from whole blood using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
PCR Amplification: Amplify all coding exons and flanking intronic regions of the SCN1A gene using polymerase chain reaction (PCR). Design primers to cover all targeted regions.
-
Sequencing: Purify the PCR products and perform Sanger sequencing or Next-Generation Sequencing (NGS) on a targeted panel that includes the SCN1A gene.
-
Data Analysis: Align the sequencing data to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions.
-
Variant Classification: Classify the identified variants as pathogenic, likely pathogenic, variant of unknown significance, likely benign, or benign according to the American College of Medical Genetics and Genomics (ACMG) guidelines. This involves assessing population frequency, computational predictions, functional data, and segregation data.
Protocol 2: Therapeutic Drug Monitoring of this compound and Benzodiazepines
Objective: To quantify the plasma concentrations of this compound, clobazam, and N-desmethylclobazam (norclobazam).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Collect a trough blood sample (immediately before the next dose) in a heparinized tube.
-
Sample Preparation: Centrifuge the blood sample to separate plasma. Perform a protein precipitation step by adding a solvent like acetonitrile containing an internal standard to a small volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 liquid chromatography column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol) to separate the analytes.
-
Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for this compound, clobazam, norclobazam, and the internal standard for accurate quantification.
-
Quantification: Generate a calibration curve using standards of known concentrations. Calculate the concentration of each analyte in the patient sample by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations: Pathways and Workflows
This compound's Metabolic Pathway and Drug Interactions
Caption: this compound's inhibition of CYP enzymes, particularly CYP2C19 and CYP3A4.
Experimental Workflow for SCN1A Biomarker Validation
Caption: Workflow for validating SCN1A mutation status as a predictive biomarker.
Logical Framework for Biomarker-Guided Treatment
Caption: Logic for using SCN1A status to guide this compound treatment decisions.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Stiripentol in a Research Environment
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of Stiripentol, a pharmaceutical compound requiring careful management in a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and maintain a compliant research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in its solid, powdered form to prevent inhalation and skin contact. The following table summarizes the required PPE and other essential safety equipment.
| Equipment Category | Item | Specifications and Usage Notes |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-rated particulate respirator is required when handling this compound powder outside of a containment system (e.g., fume hood, glove box).[1][2][3][4] This is crucial to prevent inhalation of the powder, which is harmful if swallowed. |
| Hand Protection | Chemical-Resistant Gloves | While specific permeation data for this compound is not readily available, general safety guidelines for handling pharmaceutical powders recommend using compatible chemical-resistant gloves. Nitrile gloves are a common and generally effective choice for protection against a variety of chemicals.[5] It is recommended to use double gloving, especially when handling larger quantities or during procedures with a higher risk of contamination. Gloves should be inspected for any signs of degradation or puncture before and during use. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against accidental splashes or airborne particles, safety glasses with side shields or chemical splash goggles are required at all times when in the laboratory and especially when handling this compound. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from contamination. |
| Engineering Controls | Chemical Fume Hood or Ventilated Enclosure | All weighing and handling of this compound powder should be performed in a certified chemical fume hood or other ventilated enclosure to minimize the generation and spread of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory trash. All materials that have come into contact with this compound, including unused product, contaminated gloves, weigh paper, and pipette tips, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazards.
-
Liquid Waste: Any solvents or solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.
-
Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all required waste manifests are completed accurately.
By strictly following these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
